4-(Difluoromethoxy)piperidine
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQNDRRTPPWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-39-8 | |
| Record name | 4-(difluoromethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethoxy)piperidine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention. Its unique electronic properties and metabolic stability make it an attractive substituent for enhancing potency, selectivity, and bioavailability. When appended to a piperidine ring, a privileged scaffold in numerous approved drugs, the resulting 4-(difluoromethoxy)piperidine emerges as a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development. The piperidine substructure is present in a variety of biologically active natural products, synthetic pharmaceuticals, and agrochemicals.[1]
Core Properties of this compound and its Hydrochloride Salt
This compound is most commonly handled in its hydrochloride salt form for improved stability and handling. The properties of both the free base and the hydrochloride salt are crucial for its application in synthesis and biological assays.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base, (3S)-isomer) | This compound Hydrochloride |
| CAS Number | 1604353-17-4 | 1630907-16-2[2] |
| Molecular Formula | C₆H₁₁F₂NO | C₆H₁₂ClF₂NO[2] |
| Molecular Weight | 151.15 g/mol | 187.61 g/mol [2] |
| Appearance | Not explicitly found, likely a colorless liquid | Solid |
| Boiling Point | Not explicitly found | Not applicable (decomposes) |
| Melting Point | Not explicitly found | Not explicitly found |
| Purity | ≥98% | Typically >97%[2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Room temperature[2] |
Synthesis of this compound: A Step-by-Step Approach
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A proposed three-step synthesis of this compound.
Experimental Protocol:
Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: O-Difluoromethylation
Causality: This step introduces the key difluoromethoxy moiety. The choice of difluoromethylating agent is critical. While chlorodifluoromethane (Freon-22) is a common reagent, its use is regulated. An alternative is the use of a (difluoromethyl)triphenylphosphonium salt.
-
Suspend sodium hydride (NaH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Introduce the difluoromethylating agent. If using chlorodifluoromethane, bubble the gas through the reaction mixture. If using a phosphonium salt, add it portion-wise.
-
Heat the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
After completion, quench the reaction carefully with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-(difluoromethoxy)piperidine.
Step 3: N-Deprotection
-
Dissolve N-Boc-4-(difluoromethoxy)piperidine (1 equivalent) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, neutralize the residue with a saturated solution of sodium bicarbonate and extract the free base into an organic solvent. Dry and concentrate to obtain this compound.
-
If using HCl in dioxane, the hydrochloride salt will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to yield this compound hydrochloride.
Applications in Medicinal Chemistry: A Focus on Dopamine D4 Receptor Antagonists
The 4,4-difluoropiperidine scaffold has been identified as a promising framework for the development of potent and selective dopamine D4 receptor antagonists.[3][4] These antagonists are of significant interest for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[3] The introduction of a difluoromethoxy group at the 4-position can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for central nervous system (CNS) drug candidates.
Structure-activity relationship (SAR) studies on a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists have shown that modifications to the piperidine scaffold can lead to compounds with exceptional binding affinity and selectivity.[3] While the direct incorporation of a 4-(difluoromethoxy) group in these specific studies was not detailed, the underlying principles of using fluorinated piperidines to modulate receptor interactions and pharmacokinetic profiles are highly relevant. The difluoromethoxy group can act as a bioisostere for other functionalities and can influence lipophilicity and metabolic stability, key parameters in CNS drug design.
Diagram 2: General Structure of 4,4-Difluoropiperidine-based Dopamine D4 Receptor Antagonists
Caption: Key structural features of 4,4-difluoropiperidine-based D4 antagonists.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for structurally related compounds such as 4,4-difluoropiperidine hydrochloride and other substituted piperidines provides a basis for safe handling procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] For the free base, storage under an inert atmosphere at low temperatures is recommended.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Hazard Statements for Related Compounds:
Researchers should always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multi-step procedures, is achievable from common starting materials. The unique properties conferred by the difluoromethoxy group make it a compelling moiety for the development of novel therapeutics, particularly in the realm of CNS disorders. As with all chemical reagents, proper safety precautions must be followed during its handling and use. The continued exploration of this and other fluorinated piperidine scaffolds is likely to yield new and improved drug candidates in the future.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
The Difluoromethoxy Group (-OCF₂H): A Physicochemical Deep Dive for Strategic Drug Design
<Technical Guide >
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the precise modulation of physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and valuable tool. Unlike its more common counterparts, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the -OCF₂H group offers a nuanced profile, combining moderate lipophilicity, enhanced metabolic stability, and a rare hydrogen bond donor capability. This guide provides an in-depth exploration of the core physicochemical properties of the difluoromethoxy group, offering field-proven insights and detailed methodologies to empower researchers in its strategic application.
Lipophilicity: A Tunable Parameter for Optimal Bioavailability
A compound's lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group, providing a valuable intermediate option for fine-tuning this crucial property.
Causality Behind Lipophilicity Modulation
The introduction of two fluorine atoms in the -OCF₂H group significantly alters the electronic environment compared to a methyl group. The high electronegativity of fluorine polarizes the C-F bonds, but the presence of the oxygen atom and the remaining C-H bond creates a unique dipole moment. This results in a moderate increase in lipophilicity. The Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent, is positive for the -OCF₂H group, indicating it increases the lipophilicity of a parent molecule. However, the exact change in logP (ΔlogP) upon substituting a methoxy with a difluoromethoxy group is context-dependent and can range from -0.1 to +0.4, influenced by the electronic nature of the molecular scaffold.
Data Presentation: Comparative Lipophilicity
| Functional Group | Hansch π Parameter | Typical ΔlogP (vs. -OCH₃) | Key Characteristics |
| Methoxy (-OCH₃) | -0.02 | N/A | Generally hydrophilic |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | -0.1 to +0.4 | Moderately lipophilic, tunable |
| Trifluoromethoxy (-OCF₃) | +1.04 | Typically > +0.5 | Highly lipophilic |
Note: These are representative values to illustrate the trend. Actual values are context-dependent.
Experimental Protocol: LogP Determination by Shake-Flask Method
This classic method, while time-consuming, is considered the gold standard for its accuracy across a broad range of solutes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 5 mL).
-
Add a small, precise volume of the compound stock solution to the aqueous phase to achieve a final concentration in the low micromolar range.
-
Add an equal volume of the pre-saturated n-octanol (e.g., 5 mL).
-
-
Equilibration:
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P: logP = log₁₀([Compound]octanol / [Compound]aqueous)
-
Visualization: Lipophilicity Evaluation Workflow
Caption: Workflow for logP determination using the shake-flask method.
Metabolic Stability: Engineering Resistance to Biotransformation
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
Causality Behind Enhanced Stability
The -OCF₂H group serves as an excellent bioisostere for the metabolically labile methoxy group. Methoxy groups are prone to O-demethylation, a common and often rapid metabolic pathway that can lead to rapid clearance and a short plasma half-life. By replacing the C-H bonds of the methyl group with stronger, less polarizable C-F bonds, the difluoromethoxy group effectively blocks this metabolic hotspot. This increased resistance to oxidative metabolism can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.
Data Presentation: Comparative Metabolic Half-Life
| Compound | Key Functional Group | Typical In Vitro t½ (Human Liver Microsomes) | Primary Metabolic Pathway |
| Methoxy Analog | -OCH₃ | < 30 min | O-demethylation |
| Difluoromethoxy Analog | -OCF₂H | > 60 min | Often shifts to other parts of the molecule |
Note: These are representative values to illustrate the trend. The actual metabolic stability is highly dependent on the overall molecular structure.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This is a standard high-throughput assay to assess the intrinsic clearance of a compound.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the final desired concentration (e.g., 1 µM). The final organic solvent concentration should be low (e.g., < 0.5%) to avoid inhibiting enzymatic activity.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualization: Metabolic Stability Assessment Workflow
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Acidity and Hydrogen Bonding: A Bioisostere with a Twist
A truly unique feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare and valuable characteristic, as it enables the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.
Causality Behind Hydrogen Bond Donor Capability
The two strongly electron- withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. This capability is not present in the methoxy or trifluoromethoxy groups. This allows medicinal chemists to replace metabolically susceptible groups like -OH or -SH with the more robust -OCF₂H group, potentially maintaining or even enhancing binding affinity with the biological target while simultaneously improving metabolic stability. The hydrogen bond acidity parameter (A) for difluoromethyl anisoles has been determined to be in the range of 0.085-0.126, similar to that of thiophenol and aniline.
Impact on pKa
The electron-withdrawing nature of the difluoromethoxy group (with a Hammett sigma constant, σp, of approximately +0.14) can also influence the pKa of nearby acidic or basic functional groups. By lowering the pKa of a nearby basic amine, for example, it can reduce its ionization at physiological pH, which may impact properties like cell permeability and off-target activity.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is suitable for compounds with a chromophore that changes its absorbance spectrum upon ionization.
Methodology:
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with known, precise pH values.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
For each buffer, prepare a sample by diluting the stock solution to a final concentration that gives an optimal absorbance reading (typically in the low micromolar range).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for the compound in each buffer solution.
-
Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
-
Visualization: Logical Relationship of Bioisosterism
Caption: Strategic application of the -OCF₂H group as a bioisostere.
Conformational Effects: Subtle Control of Molecular Shape
The difluoromethoxy group can exert a significant influence on the conformational preferences of a molecule, particularly when attached to an aromatic ring. This conformational control can be exploited to lock a molecule into a more bioactive conformation, thereby enhancing its potency.
Causality Behind Conformational Preferences
While a simple methoxy group (-OCH₃) attached to a phenyl ring prefers a coplanar orientation to maximize conjugation of the oxygen lone pairs with the aromatic π-system, this preference is altered by fluorine substitution. In difluoromethoxyarenes (Ar-OCF₂H), the energetic preference for a specific conformation is less pronounced. Anomeric hyperconjugation (donation of the oxygen lone pair electron density into the C-F σ* antibonding orbitals) stabilizes orthogonal (out-of-plane) conformations. As a result, Ar-OCF₂H compounds often have a very low barrier to rotation and can readily adopt the conformation that is optimal for binding to a biological target. This conformational flexibility can be a significant advantage in drug design, allowing the molecule to adapt to the specific microenvironment of a binding pocket.
Visualization: Conformational Preferences of Aryl Ethers
Caption: Comparison of conformational preferences of aryl ethers.
Case Studies: The -OCF₂H Group in Action
The successful application of the difluoromethoxy group in approved drugs underscores its importance in modern drug discovery.
-
Pantoprazole (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action, which involves activation in an acidic environment.
-
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes significantly to its potency and metabolic stability, allowing for a once-daily oral dosing regimen.
Conclusion: A Versatile Tool for the Medicinal Chemist
The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By understanding its fundamental physicochemical properties and employing robust experimental and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles. As synthetic methods for its introduction continue to advance, the strategic use of the difluoromethoxy group is poised to play an even more significant role in the future of drug discovery.
1H NMR and 13C NMR spectroscopic data of 4-(Difluoromethoxy)piperidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such novel fluorinated molecules.[1][2] The unique properties of the fluorine atom, including its 100% natural abundance of the NMR-active ¹⁹F isotope and its large chemical shift dispersion, provide powerful diagnostic handles for structural analysis.[3][4][5]
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. It serves as a practical resource for scientists, offering detailed experimental protocols, in-depth spectral interpretation, and the underlying principles governing the observed chemical shifts and coupling constants. The insights provided herein are grounded in established spectroscopic principles for heterocyclic and fluorinated compounds, enabling researchers to confidently characterize this and related molecular entities.
Molecular Structure and Spectroscopic Considerations
The key to interpreting the NMR spectra of this compound lies in understanding its molecular structure and the electronic effects of its constituent functional groups. The molecule consists of a piperidine ring, a six-membered saturated heterocycle, substituted at the C4 position with a difluoromethoxy group.
Caption: Fig. 1: Structure of this compound with key atoms labeled.
In solution, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. This conformational preference has significant stereochemical implications for the attached protons, rendering them chemically non-equivalent as either axial or equatorial.
The difluoromethoxy group profoundly influences the NMR spectra:
-
Inductive Effect : The highly electronegative fluorine and oxygen atoms withdraw electron density, deshielding adjacent nuclei (protons and carbons) and causing them to resonate at a higher chemical shift (downfield).
-
Spin-Spin Coupling : The two ¹⁹F nuclei couple with the methoxy proton (²JHF) and the methoxy carbon (¹JCF), as well as with more distant nuclei (ⁿJ, where n > 1). This coupling is a hallmark of fluorinated compounds and provides definitive structural confirmation. The resulting splitting patterns are crucial for signal assignment.[5]
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition.
Protocol 1: NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent.[6]
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[7][8]
-
High-quality 5 mm NMR tube and cap[9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool or filter plug
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of this compound and place it into a clean, dry vial.
-
Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[10]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care must be taken for volatile or heat-sensitive compounds.[8]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[10] Filter the sample solution through the pipette into the NMR tube. This step is critical to remove any solid particulates that can degrade spectral quality by disrupting the magnetic field homogeneity.[10][11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.
Protocol 2: NMR Data Acquisition
This protocol outlines the standard steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Procedure:
-
Instrument Setup: Login to the spectrometer software (e.g., TopSpin).
-
Sample Insertion: Insert the NMR tube into a spinner turbine, adjust it to the correct depth using a depth gauge, and place it into the magnet.[12][13]
-
Experiment Setup: Create a new dataset or load a standard experimental parameter set for ¹H or ¹³C acquisition.[14]
-
Locking and Shimming:
-
Lock: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Select the correct solvent from the lock menu.[14]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks. This can be performed automatically using gradient shimming routines (e.g., topshim).[12][14]
-
-
Tuning and Matching: The probe must be tuned to the resonance frequency of the nucleus being observed (e.g., ¹H or ¹³C). This ensures maximum energy transfer and sensitivity.[13]
-
Pulse Calibration: Determine the 90° pulse width for the proton channel. This is essential for quantitative measurements and for the optimal performance of 2D experiments.
-
Acquisition: Set the desired number of scans (NS) and relaxation delay (D1). For a standard ¹H spectrum, 8 to 16 scans are often sufficient. For ¹³C, which is much less sensitive, a higher number of scans is required.[14] Start the acquisition (zg).
-
Data Processing: After acquisition is complete, perform Fourier transformation (ft), automatic phase correction (apk), and baseline correction to obtain the final spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Fig. 2: Standard workflow for NMR data acquisition.
Spectroscopic Data Analysis and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the difluoromethoxy proton and the various protons on the piperidine ring.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| -NH | 1.0 - 3.0 (variable) | Broad singlet | - | 1H |
| H-3ax, H-5ax | 1.4 - 1.6 | Multiplet | 2H | |
| H-3eq, H-5eq | 1.9 - 2.1 | Multiplet | 2H | |
| H-2ax, H-6ax | 2.6 - 2.8 | Multiplet | 2H | |
| H-2eq, H-6eq | 3.0 - 3.2 | Multiplet | 2H | |
| H-4 | 3.8 - 4.0 | Multiplet | 1H | |
| -OCHF₂ | 6.4 - 6.6 | Triplet | ²JHF ≈ 73-75 Hz | 1H |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃).
Analysis:
-
-OCHF₂ Proton: The most characteristic signal in the spectrum is a triplet in the range of 6.4-6.6 ppm.[15] This distinct downfield shift is due to the deshielding effect of the adjacent oxygen and two fluorine atoms. The triplet multiplicity arises from coupling to the two equivalent fluorine atoms, with a large geminal coupling constant (²JHF) of approximately 73-75 Hz.
-
Piperidine Protons (H-2/H-6 and H-3/H-5): The protons on the piperidine ring appear as complex multiplets.[16][17] Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and exhibit different chemical shifts. Typically, equatorial protons resonate slightly downfield from their axial counterparts. The protons alpha to the nitrogen (H-2, H-6) are deshielded compared to the H-3 and H-5 protons.
-
H-4 Proton: The proton on the carbon bearing the substituent (C4) is expected to be shifted downfield due to the electron-withdrawing effect of the difluoromethoxy group.
-
-NH Proton: The signal for the amine proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J) |
| C-3, C-5 | 30 - 35 | Singlet | - |
| C-2, C-6 | 45 - 48 | Singlet | - |
| C-4 | 75 - 80 | Triplet (small) | ²JCF ≈ 20-25 Hz |
| -OC HF₂ | 113 - 118 | Triplet | ¹JCF ≈ 235-245 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).
Analysis:
-
-OCHF₂ Carbon: This carbon signal is highly diagnostic. It appears as a triplet in the downfield region (113-118 ppm) due to the strong one-bond coupling (¹JCF) to the two fluorine atoms. The coupling constant is typically very large, in the range of 235-245 Hz.
-
C-4 Carbon: The carbon directly attached to the difluoromethoxy group is significantly deshielded by the electronegative oxygen atom, appearing around 75-80 ppm. It may also exhibit a small triplet splitting due to two-bond coupling (²JCF) to the fluorine atoms.
-
Piperidine Carbons (C-2/C-6 and C-3/C-5): The carbons alpha to the nitrogen (C-2, C-6) resonate around 45-48 ppm, while the C-3 and C-5 carbons appear further upfield at approximately 30-35 ppm, consistent with typical values for substituted piperidines.[18][19][20]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich in structural information. The presence and position of the difluoromethoxy group are unequivocally confirmed by the characteristic triplet signals for the -OCHF₂ proton and carbon, with their respective large H-F and C-F coupling constants. The signals of the piperidine ring provide insight into the substitution pattern and conformational properties of the heterocyclic core. By following robust experimental protocols and applying fundamental principles of spectral interpretation, researchers can effectively use NMR spectroscopy to verify the identity and purity of this and related fluorinated compounds, accelerating progress in drug discovery and development.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scribd.com [scribd.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 12. r-nmr.eu [r-nmr.eu]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. rsc.org [rsc.org]
- 16. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
The Strategic Imperative of Fluorinated Heterocycles in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern drug discovery. This combination leverages the unique physicochemical properties of fluorine to modulate the biological and pharmacokinetic profiles of heterocyclic molecules, which are themselves foundational structures in a vast majority of pharmaceuticals. This technical guide provides an in-depth analysis of the roles of fluorinated heterocycles, moving from fundamental principles to practical applications. We will explore the causal mechanisms by which fluorination impacts Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhances pharmacodynamic interactions, and necessitates specific synthetic strategies. Through detailed explanations, case studies of FDA-approved drugs, and workflow diagrams, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of this potent chemical combination.
The Foundational Synergy: Why Fluorine and Heterocycles are a Cornerstone of Drug Design
The prevalence of fluorinated heterocycles in medicine is not coincidental; it is the result of a powerful synergy between two of medicinal chemistry's most important components. Heterocyclic moieties are present in approximately 85% of all bioactive compounds, providing the essential three-dimensional frameworks and hydrogen bonding capabilities necessary for target engagement[1][2][3]. Simultaneously, fluorine has become an indispensable tool for fine-tuning molecular properties, with over 20% of all pharmaceuticals containing at least one fluorine atom[1][2][3].
The strategic rationale for combining these two elements stems from fluorine's ability to profoundly alter the electronics, conformation, and metabolic fate of the parent heterocycle in predictable, beneficial ways.
The Unique Physicochemical Profile of Fluorine
Fluorine's influence is rooted in a unique combination of properties that distinguish it from hydrogen and other halogens.
| Property | Fluorine | Hydrogen | Implication in Medicinal Chemistry |
| Van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric perturbation; can act as a hydrogen isostere[4][5]. |
| Electronegativity (Pauling) | 3.98 | 2.20 | Strongest electron-withdrawing inductive effect; alters local electronics[4][6]. |
| C-F Bond Strength | ~116 kcal/mol | ~99 kcal/mol | High metabolic stability; C-F bond is resistant to enzymatic cleavage[5]. |
| Hydrogen Bond Acceptor | Weak to Moderate | N/A | Can participate in specific polar interactions within a protein binding site[7][8]. |
This profile allows medicinal chemists to make surgical modifications to a lead compound, addressing multiple liabilities simultaneously without a complete structural overhaul.
Caption: Decision workflow for strategic fluorination of heterocyclic drug candidates.
Causality in Action: Modulating Pharmacokinetics (ADME) with Fluorine
The primary driver for incorporating fluorine is often to overcome pharmacokinetic hurdles. Its effects are profound and predictable, allowing for rational drug design.
Enhancing Metabolic Stability
The Problem: A common failure mode for drug candidates is rapid metabolism, typically via oxidation of C-H bonds by Cytochrome P450 (CYP) enzymes. These vulnerable positions are known as "metabolic soft spots."
The Fluorine Solution: Replacing a metabolically labile C-H bond with a robust C-F bond is a cornerstone strategy to block oxidative metabolism[4][7]. The high strength of the C-F bond makes it significantly more resistant to enzymatic hydrogen abstraction, thereby extending the molecule's half-life and increasing its systemic exposure[6].
Causality: The rationale is not simply the bond strength but also the electronic effect. Fluorine's strong electron-withdrawing nature deactivates the adjacent C-H bonds, making them less susceptible to oxidation. This was a key strategy in the development of Ezetimibe, where fluorination was used to protect the molecule from metabolic attack and improve its in vivo potency[4].
Caption: Experimental workflow for improving metabolic stability via fluorination.
Modulating Lipophilicity (LogP) and Permeability
The Challenge: A drug's ability to cross cell membranes is governed by a delicate balance of lipophilicity and aqueous solubility. Extreme values in either direction can hinder oral bioavailability.
The Fluorine Solution: Fluorine's effect on lipophilicity is highly context-dependent, providing a versatile tuning tool[2][6].
-
Single Fluorine/Difluoro Groups: On an aromatic heterocycle, these substitutions often increase lipophilicity (LogP) due to the low polarizability of the C-F bond, which can enhance membrane permeability[1][9].
-
Trifluoromethyl (CF₃) Group: When replacing an alkyl group, a CF₃ group generally decreases lipophilicity due to its strong electron-withdrawing nature, which can improve aqueous solubility[1][2].
This modulation allows scientists to fine-tune a molecule's LogP into the optimal range for oral absorption and distribution.
| Heterocycle (Pyridine) | Substituent | Experimental LogP | Change (Δ LogP) | Rationale for Change |
| Pyridine | H | 0.65 | - | Baseline |
| 2-Fluoropyridine | 2-F | 0.95 | +0.30 | Increased lipophilicity from F on an aryl ring. |
| 2-(Trifluoromethyl)pyridine | 2-CF₃ | 1.43 | +0.78 | Significant increase in lipophilicity. |
| 2-Methoxypyridine | 2-OCH₃ | 0.82 | +0.17 | Oxygen is a hydrogen bond acceptor, mitigating lipophilicity increase. |
| 2-(Trifluoromethoxy)pyridine | 2-OCF₃ | 2.15 | +1.50 | The OCF₃ group is highly lipophilic. |
Caption: Table illustrating the impact of various fluorine-containing substituents on the lipophilicity of a pyridine scaffold.
Adjusting Basicity (pKa)
The Importance: For nitrogen-containing heterocycles, the basicity (pKa of the conjugate acid) is a critical parameter. It dictates the ionization state at physiological pH, which in turn affects solubility, receptor binding, and potential off-target effects like hERG channel binding.
The Fluorine Solution: Due to its powerful inductive electron-withdrawing effect, placing a fluorine atom on or near a basic nitrogen center reliably lowers its pKa[7][10][11]. This makes the nitrogen less basic.
Causality: By withdrawing electron density, fluorine destabilizes the positive charge on the protonated nitrogen, making it a stronger acid (i.e., the amine is a weaker base). This strategy is frequently used to:
-
Reduce unwanted hERG binding: Many hERG blockers are basic amines that are protonated at physiological pH. Lowering the pKa can mitigate this risk.
-
Improve cell permeability: A lower pKa can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.
-
Fine-tune binding interactions: Modulating the pKa can optimize the electrostatic or hydrogen-bonding interactions within the target's active site[6][12].
Enhancing Pharmacodynamics: The Role of Fluorine at the Target Interface
Beyond pharmacokinetics, fluorination provides unique tools to enhance how a drug interacts with its biological target.
Increasing Binding Affinity and Selectivity
Fluorine can directly participate in or indirectly influence favorable interactions within a protein's binding pocket.
-
Direct Hydrogen Bonding: The polarized C-F bond allows fluorine to act as a hydrogen bond acceptor, forming productive interactions with backbone N-H groups or other H-bond donors in the protein[8].
-
Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding site.
-
Conformational Control: The gauche effect, an electronic preference for specific dihedral angles between the C-F bond and adjacent polar bonds, can "pre-organize" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity[7][12].
Case Study: Alpelisib Alpelisib, a PI3K inhibitor, features a trifluoromethyl-substituted pyridine ring. The fluorinated group serves a dual purpose: it enhances metabolic stability and the trifluoromethyl group forms a crucial hydrogen bond with the backbone amide of Lysine 802 in the PI3K binding site, contributing significantly to the drug's high affinity[1].
Caption: Fluorine's role in Alpelisib's binding to the PI3K active site.
Bioisosteric Replacement
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a central tenet of medicinal chemistry. Fluorinated groups are excellent bioisosteres for common functionalities, offering a way to solve liabilities while preserving potency.
| Original Group | Fluorinated Bioisostere | Key Advantage of Replacement |
| Hydrogen (-H) | Fluorine (-F) | Blocks metabolism, alters electronics[13]. |
| Hydroxyl (-OH) | Monofluoromethyl (-CH₂F) | Increases metabolic stability, reduces H-bond donor capacity[14]. |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increases lipophilicity and metabolic stability. |
| Amide (-CONH₂) | Trifluoroethylamine | Improves metabolic stability and cell permeability[15]. |
| Carboxylic Acid (-COOH) | Fluorinated Alcohols/Phenols | Modulates pKa and lipophilicity while retaining acidic character[16]. |
Caption: Table of common fluorinated bioisosteric replacements and their strategic advantages.
Synthetic Strategies: Accessing Fluorinated Heterocycles
The theoretical benefits of fluorination can only be realized through practical and efficient synthetic methods. The approach often depends on the stage of the drug discovery process.
The Building Block Approach
This strategy involves using commercially available or readily synthesized fluorinated heterocyclic starting materials. It is a robust and reliable method, particularly for establishing initial structure-activity relationships (SAR). A vast library of fluorinated pyridines, pyrazoles, indoles, and other heterocycles serves as the foundation for this approach[2]. The syntheses of many FDA-approved drugs rely on this method[1].
Late-Stage Fluorination (LSF)
LSF is the highly sought-after strategy of introducing fluorine atoms into a complex, fully-formed molecule at or near the end of a synthetic sequence. Its power lies in the ability to rapidly generate a diverse set of fluorinated analogues from a common advanced intermediate, accelerating the optimization of a lead candidate[6][10]. While synthetically challenging, significant advances have been made in recent years[17].
Representative Protocol: Electrophilic Fluorination of an Activated Heterocycle
This protocol is a generalized representation and must be adapted for specific substrates.
-
Substrate Preparation: Dissolve the heterocyclic starting material (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise at room temperature. The reaction may be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 1-24 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated heterocycle.
Case Studies: FDA-Approved Fluorinated Heterocyclic Drugs
The success of this strategy is best illustrated by the numerous drugs on the market that owe their efficacy and favorable properties to a fluorinated heterocycle.
| Drug Name | Heterocyclic Core | Fluorine's Key Role(s) | Therapeutic Area |
| Sitagliptin | Triazolopiperazine | The trifluoromethyl group on the triazole ring enhances potency and metabolic stability. The two fluorine atoms on the phenyl ring increase oral bioavailability. | Diabetes (DPP-4 Inhibitor) |
| Sofosbuvir | Pyrrolopyrimidine (Nucleoside analogue) | The fluorine atom at the 2'-position of the ribose sugar sterically blocks chain termination by viral polymerase while being tolerated by the enzyme, a key to its mechanism of action. | Hepatitis C (HCV NS5B Polymerase Inhibitor) |
| Lenacapavir | Pyrazolopyridine | The trifluorophenyl and difluorobenzyl groups are critical for binding affinity and contribute to the drug's exceptional potency and long-acting profile[1]. | HIV (Capsid Inhibitor) |
| Celecoxib | Pyrazole | The trifluoromethyl group is crucial for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. | Anti-inflammatory (COX-2 Inhibitor) |
Caption: Table summarizing the strategic role of fluorination in successful FDA-approved heterocyclic drugs.
Emerging Frontiers and Future Outlook
The field of organofluorine chemistry is continuously evolving, promising new tools for medicinal chemists.
-
Novel Fluorinated Motifs: Groups like -SCF₃ and -OCF₃ are being explored more frequently for their unique electronic and lipophilicity profiles[7].
-
Positron Emission Tomography (PET): The isotope ¹⁸F is a premier positron emitter for PET imaging. The development of efficient late-stage ¹⁸F-fluorination methods allows for the creation of radiotracers to study drug distribution and target engagement non-invasively in living subjects, bridging preclinical and clinical development[4][10][18].
-
Understanding Fluorine's "Dark Side": While overwhelmingly beneficial, fluorine is not a magic bullet. In certain contexts, metabolism of fluorinated compounds can lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate[19]. A mechanistic understanding of these pathways is crucial for designing safer medicines[19][20].
The rational design and synthesis of fluorinated heterocycles will undoubtedly remain a central and expanding theme in the future of drug discovery, enabling the development of safer and more effective medicines across all therapeutic areas.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
The Strategic Synthesis of Fluorinated Piperidines: A Technical Guide for Medicinal Chemists
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing these valuable motifs, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols.
The Pivotal Role of Fluorine in Piperidine-Containing Drug Candidates
The piperidine moiety is one of the most ubiquitous N-heterocycles in approved pharmaceuticals.[1] Its simple, saturated ring system provides an excellent scaffold for three-dimensional diversification. When combined with fluorine, the most electronegative of elements, the resulting fluorinated piperidines exhibit profoundly altered physicochemical and pharmacological properties. The strategic placement of fluorine can lead to:
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[2][3] This is a critical parameter for optimizing drug-receptor interactions, improving oral absorption, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[2][4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds can increase a drug's half-life and improve its pharmacokinetic profile.[6]
-
Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[7]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the piperidine ring through steric and electronic effects, such as the gauche effect.[1][8] This can lock the molecule into a more biologically active conformation, leading to enhanced binding affinity and selectivity for its target.
Key Synthetic Strategies for Fluorinated Piperidines
The synthesis of fluorinated piperidines can be broadly categorized into three main approaches: the hydrogenation of fluorinated pyridines, late-stage fluorination of pre-existing piperidine rings, and the use of fluorinated building blocks.
Hydrogenation of Fluorinated Pyridines: A Powerful and Modern Approach
The catalytic hydrogenation of readily available fluorinated pyridines has emerged as a robust and highly diastereoselective method for accessing a wide range of fluorinated piperidines.[1] This strategy is particularly advantageous as it allows for the synthesis of multi-fluorinated piperidines with high levels of stereocontrol.[9]
In a significant advancement, the Glorius group developed a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process.[10] This method enables the formation of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[10] The reaction proceeds via a dearomatization event followed by the complete saturation of the resulting intermediates.[10]
Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation of 2-Fluoropyridine
Materials:
-
2-Fluoropyridine
-
[Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)
-
Pinacolborane (HBpin)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Hydrogen gas (high pressure)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, a Schlenk flask or autoclave is charged with [Rh(cod)2]BF4 (1-5 mol%).
-
Anhydrous, degassed solvent is added, followed by the 2-fluoropyridine substrate.
-
Pinacolborane (1.1-1.5 equivalents) is added dropwise at room temperature.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).[11]
-
The reaction is stirred at a specified temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling to room temperature, the vessel is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired all-cis-fluoropiperidine.
As a complementary approach, palladium-catalyzed hydrogenation has proven effective for substrates that are not amenable to rhodium catalysis.[9] This method is often more tolerant of air and moisture and can be performed using a commercially available heterogeneous catalyst, such as palladium on carbon (Pd/C).[12] A key challenge in this approach is minimizing the competing hydrodefluorination pathway, which leads to the formation of non-fluorinated piperidines.[1]
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
Materials:
-
3-Fluoropyridine
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
A hydrogenation vessel is charged with 3-fluoropyridine and the solvent.
-
10% Pd/C (5-10 wt%) is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogenation apparatus.
-
The vessel is flushed with hydrogen gas to remove air.
-
The reaction is shaken or stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude fluoropiperidine, which can be further purified by distillation or chromatography.
Late-Stage Fluorination of Piperidine Scaffolds
Introducing fluorine at a later stage of the synthesis offers the advantage of diversifying a common piperidine intermediate. This is typically achieved through nucleophilic or electrophilic fluorination reactions.
Nucleophilic fluorination involves the displacement of a suitable leaving group (e.g., hydroxyl, tosylate) on the piperidine ring with a fluoride ion source.
-
Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used to convert hydroxyl groups to C-F bonds.[13] However, these reactions can be prone to side reactions and require careful handling due to their reactivity.
-
Fluoro-Prins Reaction: A notable example of nucleophilic fluorination is the fluoro-Prins reaction. The use of a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (DMPU/HF) has been shown to be an effective reagent for the diastereoselective synthesis of 4-fluoropiperidines, offering higher yields and better selectivity compared to traditional reagents like pyridine/HF.[14]
-
Hydrogen Bonding Catalysis: Recent advancements have demonstrated the use of hydrogen-bond donor catalysts, such as Schreiner's urea, to modulate the reactivity and regioselectivity of nucleophilic fluorination with alkali metal fluorides like KF or CsF.[15]
Experimental Protocol: Diastereoselective Synthesis of 4-Fluoropiperidines via Fluoro-Prins Reaction
Materials:
-
N-protected homoallylic amine
-
Paraformaldehyde
-
DMPU/HF complex
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the N-protected homoallylic amine and paraformaldehyde in anhydrous DCM at 0 °C under an inert atmosphere, the DMPU/HF complex is added dropwise.
-
The reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-fluoropiperidine.
Electrophilic fluorination employs reagents that deliver a "F+" equivalent to an electron-rich center on the piperidine ring, such as an enolate or enamine. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose.[5] This approach often requires the pre-functionalization of the piperidine ring to generate the necessary nucleophilic site.[10]
Experimental Protocol: Electrophilic Fluorination of a Piperidone Derivative
Materials:
-
N-protected piperidone
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Selectfluor®
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the N-protected piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to form the lithium enolate.
-
A solution of Selectfluor® in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
The Building Block Approach: Synthesizing from Fluorinated Precursors
An alternative and powerful strategy involves the use of commercially available or readily synthesized fluorine-containing building blocks.[16] This approach is particularly useful for introducing fluorinated side chains or for constructing the piperidine ring with fluorine already in place. Examples include using β-CF3-1,3-enynes or other fluorinated synthons in cycloaddition or annulation reactions to construct the heterocyclic core.[16]
Data-Driven Insights: Comparing Synthetic Methodologies
| Synthetic Strategy | Key Advantages | Common Limitations | Stereocontrol | Substrate Scope |
| Hydrogenation of Fluoropyridines | High diastereoselectivity (often all-cis), access to multi-fluorinated piperidines, use of readily available starting materials.[9][10] | Potential for hydrodefluorination, requires high-pressure equipment for some methods.[1] | Excellent | Broad, but can be catalyst-dependent.[9] |
| Nucleophilic Fluorination | Late-stage functionalization, can be cost-effective. | Can require harsh reagents (e.g., DAST), potential for side reactions, regioselectivity can be challenging.[13] | Can be highly diastereoselective depending on the method (e.g., Fluoro-Prins).[14] | Dependent on the availability of precursors with suitable leaving groups. |
| Electrophilic Fluorination | Late-stage functionalization, mild reaction conditions with modern reagents. | Requires pre-functionalization of the piperidine ring to create a nucleophilic center.[10] | Can be diastereoselective depending on the substrate and conditions. | Generally good for substrates with activated positions. |
| Fluorinated Building Blocks | Predictable introduction of fluorine, access to complex fluorinated motifs.[16] | The availability and cost of specific building blocks can be a limitation. | Stereochemistry is often determined by the building block. | Broad, dependent on the reactivity of the chosen building block. |
Visualizing the Synthetic Pathways
Figure 1. Overview of the primary synthetic routes to fluorinated piperidines.
Conclusion and Future Outlook
The synthesis of fluorinated piperidines is a dynamic and evolving field. While traditional methods of nucleophilic and electrophilic fluorination remain valuable tools, the recent advancements in the catalytic hydrogenation of fluoropyridines have significantly expanded the accessibility of these important scaffolds, particularly those with multiple fluorine substituents and defined stereochemistry. The continued development of novel fluorination reagents, catalytic systems, and the application of enzymatic methods will undoubtedly lead to even more efficient and selective syntheses in the future. For the medicinal chemist, a thorough understanding of the available synthetic strategies is paramount for the rational design and successful development of next-generation therapeutics.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Fluoro-3-(methoxymethyl)piperidine|Research Chemical [benchchem.com]
- 14. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and presence in numerous bioactive molecules.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, offers a powerful strategy to modulate physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of 4-(difluoromethoxy)piperidine, a building block of increasing importance in drug discovery. We will delve into the stereoelectronic effects governing its conformational preferences, supported by spectroscopic data and computational modeling. This document is intended to serve as a detailed resource for researchers leveraging this and similar fluorinated motifs in the design of novel therapeutics.
Introduction: The Significance of Fluorinated Piperidines in Drug Design
The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals and natural products, prized for its ability to engage in diverse intermolecular interactions.[1] Its inherent conformational flexibility, however, can present challenges in achieving optimal receptor binding. The strategic incorporation of fluorine atoms or fluorinated groups is a well-established approach to fine-tune molecular properties. Specifically, the difluoromethoxy group (–OCHF₂) has emerged as a valuable substituent due to its unique electronic and steric characteristics. It can serve as a bioisostere for other functional groups, enhancing metabolic stability and modulating pKa, which in turn can improve pharmacokinetic profiles.[2]
Understanding the precise three-dimensional arrangement of the this compound scaffold is paramount for structure-activity relationship (SAR) studies. The orientation of the difluoromethoxy group, whether axial or equatorial, profoundly influences the molecule's overall shape, dipole moment, and interaction with biological targets. This guide will explore the factors that dictate this conformational equilibrium.
Molecular Structure and Key Physicochemical Properties
This compound is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 4-position with a difluoromethoxy group.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₂NO | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| CAS Number | 1630907-16-2 (hydrochloride salt) | [4][5] |
The presence of the electronegative fluorine atoms and the oxygen atom in the difluoromethoxy group introduces significant polarity and stereoelectronic effects that are central to its conformational behavior.
Conformational Analysis: The Axial vs. Equatorial Equilibrium
The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[1] In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by a delicate interplay of steric and stereoelectronic effects.
For many substituted piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions.[6] However, in the case of fluorinated piperidines, this preference can be altered or even reversed due to stereoelectronic phenomena such as the anomeric effect and charge-dipole interactions.[2][7][8]
The Role of the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position.[7] This phenomenon is often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[7][9] In the context of this compound, while the primary heteroatom is nitrogen, the oxygen of the difluoromethoxy group can also participate in such interactions. However, steric hindrance from the difluoromethoxy group will also play a significant role in determining the final conformational preference.[9]
Computational Insights
Theoretical and computational chemistry are indispensable tools for dissecting the conformational landscape of piperidine derivatives.[1] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of the axial and equatorial conformers of this compound. These calculations can also elucidate the underlying electronic and steric factors that contribute to their stability.[10]
Workflow for Computational Conformational Analysis:
Caption: A generalized workflow for the computational analysis of conformational isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of cyclic molecules like this compound.
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. In a chair conformation, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are also stereodependent, with axial-axial couplings being significantly larger (typically 8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz).
Expected ¹H NMR Spectral Features:
| Proton | Expected Chemical Shift (ppm) | Key Couplings |
| H-4 (methine) | ~3.5 - 4.5 | Coupling to axial and equatorial H-3/H-5 protons and to fluorine atoms |
| H-2, H-6 (axial) | ~2.6 - 2.8 | Large axial-axial and smaller axial-equatorial couplings |
| H-2, H-6 (equatorial) | ~3.0 - 3.2 | Smaller equatorial-axial and equatorial-equatorial couplings |
| H-3, H-5 (axial) | ~1.5 - 1.7 | Large axial-axial and smaller axial-equatorial couplings |
| H-3, H-5 (equatorial) | ~1.8 - 2.0 | Smaller equatorial-axial and equatorial-equatorial couplings |
| -OCHF₂ | ~6.5 - 7.5 (triplet) | Coupling to the two fluorine atoms |
Note: These are estimated chemical shifts and can vary depending on the solvent and other factors. The provided data for unsubstituted piperidine and related compounds can serve as a reference.[11][12][13]
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the conformation. The carbon bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when the substituent is equatorial.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial tool for studying fluorinated compounds. The chemical shift of the fluorine atoms in the difluoromethoxy group and their coupling constants to neighboring protons (especially H-4) can provide valuable information about the rotational conformation around the C-O bond and the overall ring conformation.
Experimental Protocol for NMR Spectroscopic Analysis:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[14]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine through-space proximities between protons, providing direct evidence for axial or equatorial orientations. For instance, an NOE between the H-4 proton and the axial H-2/H-6 protons would suggest an axial orientation of the difluoromethoxy group.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and NOE correlations to determine the predominant conformation of the molecule in solution.
Synthesis Outline
While a detailed synthetic guide is beyond the scope of this document, a general approach to the synthesis of this compound often involves the difluoromethoxylation of a suitable 4-hydroxypiperidine precursor.
General Synthetic Workflow:
Caption: A simplified synthetic route to this compound.
It is important to note that the choice of nitrogen protecting group can influence the stereochemical outcome of the reactions and the conformational properties of the intermediates.
Conclusion and Future Perspectives
The molecular structure and conformation of this compound are dictated by a complex interplay of steric and stereoelectronic effects. While the equatorial conformation is often favored for bulky substituents on a piperidine ring, the influence of the difluoromethoxy group can lead to a significant population of the axial conformer. A thorough understanding of this conformational equilibrium, obtained through a combination of spectroscopic techniques and computational modeling, is crucial for the rational design of novel drug candidates.
Future research in this area will likely focus on the synthesis and conformational analysis of more complex derivatives of this compound, as well as the elucidation of their structure-activity relationships in various biological systems. The insights gained from such studies will continue to advance the use of fluorinated scaffolds in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. This compound hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide:
Introduction: Beyond Classical Bioisosterism
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals.
Unlike classical bioisosteres that simply mimic the size and shape of another group, the difluoromethoxy moiety offers a nuanced and often transformative impact on a molecule's profile. It is a lipophilic hydrogen bond donor—a rare and valuable characteristic that sets it apart from its common analogues, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3][4] This guide will explore the fundamental properties of the -OCF₂H group, detail its synthesis, and illustrate its strategic application through case studies of successful drug candidates.
Physicochemical Properties: A Comparative Analysis
The decision to incorporate a difluoromethoxy group is driven by its distinct physicochemical profile, which is often intermediate between the methoxy and trifluoromethoxy groups, providing a greater degree of control for fine-tuning molecular characteristics.[1]
Lipophilicity, Electronic Effects, and Hydrogen Bonding
A molecule's lipophilicity, electronic character, and hydrogen bonding potential are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target. The -OCF₂H group offers a unique blend of these attributes.
-
Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy group but to a lesser extent than the trifluoromethoxy group.[3] This moderate lipophilicity can be crucial for enhancing membrane permeability without the excessive insolubility that highly lipophilic groups can confer. The Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent, illustrates this trend.[1] The actual change in the logarithm of the octanol-water partition coefficient (ΔlogP) upon replacing a methyl with a difluoromethyl group can range from -0.1 to +0.4, indicating its context-dependent nature.[5]
-
Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[3] This property can influence the pKa of nearby ionizable groups and modulate interactions with biological targets.
-
Hydrogen Bonding Capability: A key feature that distinguishes the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[1][6] The two strongly electron-withdrawing fluorine atoms polarize the C-H bond, enabling this interaction.[2] This characteristic is absent in methoxy groups and contrasts with the trifluoromethoxy group, where the oxygen can only act as a weak hydrogen bond acceptor.[7] The ability to act as a hydrogen bond donor allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups, often with the significant advantage of improved metabolic stability.[4][8] Studies have shown the difluoromethyl group's hydrogen bond donor capacity is similar to that of thiophenol or aniline groups.[5][9]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Parameter (π) | -0.02 | +0.45 (approx.) | +1.04[7] |
| Hammett Constant (σp) | -0.27 | +0.14[3] | +0.35 |
| Hydrogen Bond Donating? | No | Yes[1] | No |
| Hydrogen Bond Accepting? | Yes (Oxygen) | Yes (Oxygen) | Yes (Oxygen, weakened)[7] |
| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation[10] | Highly resistant to metabolism[7] |
Note: logP and pKa values are representative and can vary based on the specific molecular context and experimental conditions.
Impact on Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][7] The most significant advantage is its ability to block metabolic "hotspots." Methoxy groups are frequently targeted by CYP enzymes for O-demethylation, a common metabolic pathway that can lead to rapid clearance and the formation of active or inactive metabolites.[10] Replacing a labile methoxy group with a robust difluoromethoxy group can effectively shut down this pathway, leading to a longer plasma half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3][10]
Synthetic Methodologies for Introduction of the -OCF₂H Group
The practical application of the -OCF₂H group in drug discovery hinges on reliable and scalable synthetic methods. While early methods often relied on ozone-depleting reagents like chlorodifluoromethane (Freon 22), modern chemistry has provided several more accessible and environmentally friendly alternatives.[11][12] The most common strategy involves the difluoromethylation of phenols to form aryl difluoromethyl ethers.
General Workflow for Aryl Difluoromethyl Ether Synthesis
The diagram below illustrates a generalized workflow for synthesizing and evaluating a difluoromethoxy-containing analog, starting from a parent phenol.
Caption: General workflow for synthesizing and evaluating a difluoromethoxy analog.
Protocol 1: Difluoromethylation using Sodium Chlorodifluoroacetate
This method utilizes a readily available and inexpensive source of difluorocarbene (:CF₂).
-
Principle: Sodium chlorodifluoroacetate thermally decomposes in a polar aprotic solvent to generate difluorocarbene, which is then trapped by a phenoxide to form the desired ether.
-
Materials:
-
Phenol substrate (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aryl difluoromethyl ether.[3]
-
Protocol 2: Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate
This reagent offers an alternative route, often under milder conditions.[10]
-
Principle: The phenoxide, generated in situ, reacts with the phosphonate reagent to yield the difluoromethylated product.
-
Materials:
-
Phenol substrate (1.0 eq)
-
Diethyl (bromodifluoromethyl)phosphonate ((EtO)₂P(O)CF₂Br) (1.5 eq)
-
Potassium hydroxide (KOH) or other strong base (2.0 eq)
-
Acetonitrile (MeCN) and Water (as a biphasic system)
-
-
Procedure:
-
Dissolve the phenol (1.0 eq) and potassium hydroxide (2.0 eq) in a mixture of acetonitrile and water.
-
Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) to the solution at room temperature.
-
Stir the reaction vigorously at 25 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Recent advances in visible light photoredox catalysis have also provided novel, mild strategies for generating difluorocarbene or related radical species, expanding the toolkit for synthesizing these valuable molecules.[11]
Strategic Applications and Case Studies in Drug Design
The unique properties of the -OCF₂H group are best illustrated by its successful application in approved drugs.
Case Study: Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on its benzimidazole ring is critical for its chemical stability and mechanism of action.[3]
-
Role of the -OCF₂H Group: The electron-withdrawing nature of the difluoromethoxy group helps to modulate the basicity of the benzimidazole nitrogen atoms. This is crucial for the drug's accumulation in the acidic environment of the stomach's parietal cells, where it is converted to its active form.
-
Mechanism of Action: Pantoprazole is a prodrug that, once activated, forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and reducing gastric acid secretion.[3]
Caption: Simplified mechanism of action for Pantoprazole.
Case Study: Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability.[3]
-
Role of the -OCF₂H Group: In this molecule, the -OCF₂H group replaces a methoxy group found in earlier analogs. This bioisosteric replacement successfully blocks O-demethylation, a major metabolic pathway, thereby increasing the drug's half-life and stability.[3] Its electronic properties and ability to form specific interactions within the PDE4 active site also contribute to its high binding affinity.
-
Mechanism of Action: Roflumilast inhibits PDE4, the enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Roflumilast activates Protein Kinase A (PKA), which leads to a cascade of downstream effects that ultimately suppress inflammatory responses in the lungs.[3]
Caption: Roflumilast intervention in the PDE4 signaling pathway.
Experimental Validation: In Vitro Metabolic Stability Assay
To experimentally validate the hypothesis that replacing a methoxy group with a difluoromethoxy group enhances metabolic stability, an in vitro assay using liver microsomes is essential. This protocol provides a self-validating system to quantify the improvement.
-
Objective: To determine and compare the intrinsic clearance (CLint) and half-life (t½) of a parent compound (e.g., Ar-OCH₃) and its difluoromethoxy analog (Ar-OCF₂H).
-
Principle: The compounds are incubated with liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS. A slower rate of disappearance indicates higher metabolic stability.
-
Materials:
-
Test compounds (Ar-OCH₃ and Ar-OCF₂H)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/shaking water bath (37 °C)
-
-
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a master mix of phosphate buffer and liver microsomes.
-
Pre-incubation: Add the test compound (at a final concentration of ~1 µM) to the microsome master mix and pre-incubate for 5 minutes at 37 °C to allow for temperature equilibration and non-specific binding.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample using LC-MS/MS.
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percent remaining compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate formula that accounts for microsomal protein concentration.
-
-
-
Expected Outcome: The difluoromethoxy analog is expected to have a significantly lower k, a longer t½, and a lower CLint compared to its methoxy counterpart, providing quantitative evidence of improved metabolic stability.[3]
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By serving as a robust bioisostere for metabolically labile methoxy groups or as a stable mimic for hydroxyl and thiol groups, the -OCF₂H moiety can directly address common liabilities in drug development, such as rapid clearance and poor bioavailability.[3][4] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to 4-(Difluoromethoxy)piperidine: Sourcing, Synthesis, and Application
Abstract
4-(Difluoromethoxy)piperidine is a fluorinated building block of increasing importance in contemporary drug discovery. The strategic incorporation of the difluoromethoxy moiety onto the piperidine scaffold—a privileged structure in medicinal chemistry—offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth technical overview of the commercial availability of this compound, profiles of key suppliers, a representative synthetic protocol, and a discussion of its applications in drug development. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their research endeavors.
Introduction: The Value of Fluorination in Piperidine Scaffolds
The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with biological targets. However, parent piperidine-containing molecules can be susceptible to metabolic degradation, often at positions on the ring. The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to address such liabilities and to fine-tune other drug-like properties.
The difluoromethoxy group (-OCHF₂) is particularly advantageous. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved oral bioavailability, enhanced potency, and a more desirable pharmacokinetic profile.
Commercial Availability and Sourcing
This compound is commercially available from a variety of suppliers, catering to needs ranging from discovery chemistry to larger-scale synthetic campaigns. It is typically sold as the free base or as a hydrochloride salt. When selecting a supplier, researchers should consider not only the cost but also the purity, availability of different quantities, lead times, and the quality of the accompanying technical documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Table 1: Prominent Commercial Suppliers of this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Vibrant Pharma Inc. | This compound hydrochloride | 1630907-16-2 | C₆H₁₂ClF₂NO | 97% | Available in gram to multi-gram quantities.[3] |
| Manchester Organics | This compound | 1147107-39-8 | C₆H₁₁F₂NO | 95% | Lead time of 4-6 weeks may be required. |
| BLD Pharm | This compound hydrochloride | 1630907-16-2 | C₆H₁₂ClF₂NO | >95% | Stored under inert atmosphere at -20°C. |
This is not an exhaustive list, and availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry and for predicting its impact on the properties of derivative molecules.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁F₂NO |
| Molecular Weight | 151.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not widely reported |
| Density | Not widely reported |
| pKa (predicted) | ~8.5-9.5 (piperidine nitrogen) |
| LogP (predicted) | ~0.8-1.2 |
Synthesis and Quality Control
While this compound is commercially available, an understanding of its synthesis is valuable for troubleshooting and for potential in-house production. A common synthetic route involves the difluoromethoxylation of a suitably protected 4-hydroxypiperidine derivative.
Representative Synthetic Protocol: Difluoromethoxylation of N-Boc-4-hydroxypiperidine
This protocol is a representative example and may require optimization.
Step 1: Preparation of the Difluoromethylating Agent Precursor
A common precursor for the difluoromethoxy group is sodium chlorodifluoroacetate.
Step 2: Difluoromethoxylation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), to the solution.
-
Addition of Precursor: Add sodium chlorodifluoroacetate (2.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction typically takes several hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 3: Deprotection
-
Acidic Cleavage: Dissolve the purified N-Boc-4-(difluoromethoxy)piperidine in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Completion: Monitor the deprotection by TLC or LC-MS.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. If the HCl salt is desired, it can often be precipitated from the reaction mixture or by the addition of a non-polar solvent like diethyl ether. The free base can be obtained by neutralization with a suitable base.
Caption: A representative workflow for the synthesis of this compound.
Quality Control
The quality of this compound should be verified using standard analytical techniques:
-
Purity: Assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, as well as Mass Spectrometry (MS).
-
Appearance: Visual inspection for color and clarity.
Applications in Drug Discovery
The incorporation of the this compound moiety can have a profound impact on the pharmacological profile of a molecule.
Caption: The influence of the this compound moiety on drug properties.
A notable application of fluorinated piperidines is in the development of central nervous system (CNS) active agents. For instance, related 4,4-difluoropiperidine scaffolds have been explored as potent and selective dopamine D4 receptor antagonists.[4][5] These compounds have potential applications in the treatment of conditions like Parkinson's disease-related dyskinesias. The difluoro-substitution can improve the metabolic stability and CNS penetration of these molecules.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed. For long-term storage, refrigeration may be recommended by the supplier.
-
Toxicity: The toxicological properties of this compound have not been extensively studied.[7] It should be handled as a potentially hazardous substance. Piperidine itself is toxic and corrosive.[8]
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties offer a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. By understanding its commercial availability, synthetic routes, and impact on molecular properties, researchers can effectively utilize this compound to advance their therapeutic programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols: The Use of 4-(Difluoromethoxy)piperidine as a Strategic Building Block for Novel Ligands
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties. The 4-(difluoromethoxy)piperidine scaffold has emerged as a particularly valuable building block, synergistically combining the conformational constraints and solubilizing properties of the piperidine ring with the unique electronic and metabolic attributes of the difluoromethoxy (-OCF₂H) group. This guide provides an in-depth analysis of the rationale for its use, detailed, field-tested protocols for its derivatization, and a conceptual framework for its application in drug discovery programs.
The Strategic Rationale: Why this compound?
The utility of this building block stems from the confluence of two "privileged" structural features in drug design: the piperidine core and the difluoromethoxy substituent.
The Piperidine Scaffold: A Foundation for Drug-like Properties
The piperidine ring is one of the most common nitrogen-containing heterocycles found in approved pharmaceuticals.[1] Its prevalence is due to several favorable characteristics:
-
Improved Solubility: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and often improving bioavailability.
-
Vectorial Exit Points: The saturated ring provides well-defined three-dimensional exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric elements to optimize target binding.
-
Favorable PK/PD Profile: Incorporation of a piperidine ring can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties
The difluoromethoxy (-OCF₂H) group has gained significant traction as a strategic substituent in medicinal chemistry.[2] It offers a nuanced profile that distinguishes it from more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.
-
Enhanced Metabolic Stability: A primary driver for using the -OCF₂H group is to block metabolic "hotspots".[2] The strong carbon-fluorine bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile group, like a methoxy group prone to O-demethylation, can significantly increase a drug's plasma half-life and bioavailability.[2]
-
Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl or methoxy group, but to a lesser extent than a trifluoromethoxy group.[2] This provides medicinal chemists with a tool for fine-tuning the logP of a molecule to optimize membrane permeability and cell penetration.
-
Lipophilic Hydrogen Bond Donor: A key feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor.[2][3] This rare combination of lipophilicity and hydrogen bonding capacity makes it an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, potentially maintaining crucial binding interactions while improving metabolic stability.[2][3]
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, such as the piperidine nitrogen, allowing for fine-tuning of the molecule's ionization state at physiological pH.
Comparative Physicochemical Properties
The decision to incorporate a this compound moiety is often made by comparing the expected properties of the -OCF₂H group against other common substituents.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |
| Hansch π (Lipophilicity) | -0.02 | +0.45 (approx.) | +1.04 | -0.67 |
| Metabolic Stability | Low (Prone to O-demethylation) | High | Very High | Moderate (Prone to oxidation/glucuronidation) |
| H-Bonding Capability | H-bond acceptor | H-bond donor (weak) & acceptor | H-bond acceptor | H-bond donor & acceptor |
| Electronic Effect (Hammett σp) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Withdrawing) | -0.37 (Electron Donating) |
Data compiled from various sources for general comparison.[2]
Synthetic Elaboration: Core Protocols
This compound is typically supplied as a hydrochloride salt.[4] For most synthetic applications, it must first be neutralized to the free base. A standard aqueous workup with a base like sodium bicarbonate or a mild organic base like triethylamine is usually sufficient.
The secondary amine of the piperidine is the primary handle for synthetic diversification. The following protocols detail the three most common and robust methods for its functionalization.
Caption: Core synthetic routes for derivatizing the this compound scaffold.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(aryl)-N bonds and is highly effective for coupling the piperidine with a diverse range of aryl or heteroaryl halides.[5]
Principle: A palladium(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4-5 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N single bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6]
Principle: The piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A selective reducing agent, which does not reduce the starting carbonyl, reduces the iminium ion to the final alkylated amine.[7] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation due to its mildness and selectivity for the iminium ion.[7][8]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to control any initial effervescence.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: N-Acylation to Form Amides
N-acylation is a fundamental transformation used to introduce an acyl group onto the piperidine nitrogen, forming a stable amide bond. This is commonly achieved using an acyl chloride or by coupling with a carboxylic acid.[9]
Principle (Acyl Chloride Method): The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group to form the amide. A non-nucleophilic base is used to scavenge the HCl byproduct.[9]
Detailed Step-by-Step Protocol (Acyl Chloride Method):
-
Reaction Setup: Dissolve this compound (1.2 equiv) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equiv) in an anhydrous solvent like DCM or THF at 0 °C (ice bath).
-
Reagent Addition: Add the acyl chloride (1.0 equiv), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can often be purified by crystallization or flash column chromatography.
Application Spotlight: Conceptual Design for a JAK Inhibitor
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and inhibitors of JAK (Janus Kinase) are important therapeutics for autoimmune diseases. A common liability in early-generation kinase inhibitors is metabolic instability. The this compound building block can be strategically employed to mitigate this risk.
Caption: Intervention point for a JAK inhibitor in the JAK-STAT pathway.
Conceptual Strategy: Consider a hypothetical kinase inhibitor scaffold that contains a solvent-exposed methoxy-substituted piperidine ring, identified as a primary site of metabolic O-demethylation.
-
Problem Identification: In vivo studies show rapid clearance and the formation of the O-desmethyl metabolite, leading to a short half-life.
-
Strategic Replacement: By replacing the metabolically labile 4-methoxypiperidine with this compound, the metabolic hotspot is blocked due to the strength of the C-F bonds.[2]
-
Bioisosteric Benefit: The -OCF₂H group can still act as a hydrogen bond acceptor via the oxygen and as a weak donor via the hydrogen, potentially preserving or enhancing binding affinity to the target protein.[3]
-
Synthesis: The novel analog would be synthesized by coupling the core of the inhibitor (e.g., an aryl chloride) with this compound using the N-Arylation protocol described in Section 3.1.
This rational design approach leverages the specific properties of the this compound building block to solve a common and critical problem in drug development.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and a metabolically robust, property-modulating functional group provides researchers with a powerful tool for designing next-generation ligands. The robust and versatile synthetic protocols for N-alkylation, N-arylation, and N-acylation enable its seamless integration into drug discovery pipelines, facilitating the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Topic: A Robust and Scalable Synthetic Route to 4-(Difluoromethoxy)piperidine from 4-Hydroxypiperidine
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The difluoromethoxy (–OCF₂H) group is a highly valued structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisosteric replacement for methoxy or hydroxyl groups, often enhancing metabolic stability and cell permeability.[1] This application note provides a detailed, three-step synthetic protocol for the preparation of 4-(difluoromethoxy)piperidine, a key building block for novel therapeutics, starting from the commercially available 4-hydroxypiperidine. The core of this synthesis is a mild and efficient O-difluoromethylation of a protected piperidinol using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), a practical and effective difluorocarbene source.[2][3][4]
Strategic Overview & Rationale
The direct conversion of 4-hydroxypiperidine to the target compound is complicated by two main factors: the secondary amine's basicity and nucleophilicity, and the lower reactivity of aliphatic alcohols towards O-difluoromethylation compared to phenols.[1][5] Therefore, a robust synthesis necessitates a protection-functionalization-deprotection strategy.
Our chosen route involves three distinct, high-yielding stages:
-
Nitrogen Protection: The piperidine nitrogen is first protected as its tert-butyloxycarbonyl (Boc) carbamate. This is crucial to prevent N-alkylation side reactions and to ensure the substrate is soluble in common organic solvents.
-
O-Difluoromethylation: The key transformation involves the reaction of the protected alcohol with an in situ generated difluorocarbene (:CF₂). We have selected (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the carbene precursor due to its commercial availability, high efficiency with secondary alcohols, and mild reaction conditions.[2][4]
-
Deprotection: The final step is the acidic removal of the Boc group to yield the target this compound, typically as a stable salt.
Figure 1: Three-step synthetic workflow from 4-hydroxypiperidine to the target compound.
Detailed Experimental Protocols
Part A: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (Protection)
Rationale: The Boc group is an ideal choice for protecting the piperidine nitrogen. It is stable to the weakly basic/acidic conditions of the subsequent difluoromethylation step and can be removed cleanly under acidic conditions without affecting the newly formed difluoromethyl ether.
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (10.1 g, 100 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add triethylamine (15.3 mL, 110 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 22.9 g, 105 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.
-
Quench the reaction by adding water (100 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (100 mL) followed by brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product is typically a colorless oil or white solid of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~19.5 g (97%).
Senior Application Scientist's Note: While other bases can be used, triethylamine is easily removed during workup. Ensuring the reaction is complete is key, as any remaining 4-hydroxypiperidine will complicate the subsequent step.
Part B: Synthesis of tert-butyl this compound-1-carboxylate (O-Difluoromethylation)
Rationale: This core step utilizes a biphasic reaction system. The difluorocarbene is generated from TMSCF₂Br in the organic phase upon activation by potassium bifluoride (KHF₂) from the aqueous phase. This strategy is highly effective for alcohols, as it proceeds through the direct interaction of the neutral alcohol with the electrophilic difluorocarbene, minimizing side reactions.[2][6]
| Parameter | Value | Notes |
| Substrate | tert-butyl 4-hydroxypiperidine-1-carboxylate | 1.0 equiv |
| Reagent | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | 3.0 equiv |
| Activator | Potassium Bifluoride (KHF₂) | 6.0 equiv |
| Solvent System | Dichloromethane (DCM) / Water | 1:1 (v/v) |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically mild. |
| Reaction Time | 12-24 hours | Monitor by ¹⁹F NMR or GC-MS. |
| Expected Yield | 70-85% | After purification. |
Procedure:
-
To a 250 mL round-bottom flask, add tert-butyl 4-hydroxypiperidine-1-carboxylate (10.05 g, 50 mmol), DCM (50 mL), and water (50 mL).
-
To this biphasic mixture, add potassium bifluoride (KHF₂, 23.4 g, 300 mmol).
-
Stir the mixture vigorously and add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 21.5 mL, 150 mmol) dropwise at room temperature.
-
Seal the flask and stir the reaction vigorously at room temperature for 18 hours. The reaction progress can be monitored by taking an aliquot from the organic layer and analyzing by GC-MS or ¹⁹F NMR (a characteristic triplet should appear for the -OCF₂H group).
-
Upon completion, dilute the mixture with DCM (100 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL) and then brine (100 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product as a pale yellow oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Combine the product-containing fractions and concentrate to afford the pure product as a colorless oil. Expected yield: ~9.8 g (78%).
Senior Application Scientist's Note: Vigorous stirring is essential to ensure efficient phase transfer and activation. TMSCF₂Br is a volatile and moisture-sensitive reagent and should be handled in a well-ventilated fume hood. The stoichiometry is critical; secondary alcohols require more equivalents of the reagent and activator than primary alcohols.[1][5]
Part C: Synthesis of this compound (Deprotection)
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc protecting group at room temperature. The byproducts, tert-butyl cation (which forms isobutylene and t-butanol) and excess TFA, are volatile and easily removed in vacuo, simplifying purification.
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (9.8 g, 39 mmol) in DCM (80 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 30 mL, 390 mmol) dropwise.
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporation with toluene (2 x 50 mL) can help remove residual TFA.
-
The crude product is the trifluoroacetate salt, a viscous oil or semi-solid. To obtain the free base, dissolve the crude salt in water (50 mL), cool to 0 °C, and basify to pH > 12 by the slow addition of 6M NaOH solution.
-
Extract the aqueous solution with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully in vacuo (the free base can be volatile) to yield this compound as a colorless oil. Expected yield: ~5.3 g (91%).
Senior Application Scientist's Note: The final product is a basic amine and can be stored more stably as its hydrochloride or trifluoroacetate salt. To prepare the HCl salt, the free base can be dissolved in diethyl ether or methanol and treated with a solution of HCl in dioxane.
Conclusion
This application note details a reliable and scalable three-step synthesis of this compound. The protocol leverages standard protection/deprotection chemistry and a modern, mild O-difluoromethylation reaction. By providing clear, step-by-step instructions and explaining the rationale behind key experimental choices, this guide serves as a valuable resource for medicinal chemists and process development scientists aiming to incorporate this important fluorinated building block into their research programs.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyx.jyu.fi [jyx.jyu.fi]
- 6. sioc.cas.cn [sioc.cas.cn]
Scale-up synthesis of 4-(Difluoromethoxy)piperidine hydrochloride
An Application Note and Protocol for the Scale-Up Synthesis of 4-(Difluoromethoxy)piperidine Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Difluoromethoxy Group in Modern Drug Discovery
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] This functional group can improve membrane permeability and metabolic resistance while maintaining the potential for hydrogen bonding, making it a valuable moiety in the design of next-generation pharmaceuticals.[2]
This compound hydrochloride serves as a critical building block for introducing this valuable pharmacophore into a wide range of therapeutic agents. The piperidine scaffold itself is a prevalent feature in many approved drugs, prized for its ability to confer favorable pharmacokinetic properties. This guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound hydrochloride, starting from the readily available N-Boc-4-hydroxypiperidine. We will delve into the causality behind experimental choices, address critical safety considerations for scaling up, and provide a self-validating protocol for researchers and process chemists.
Overall Synthetic Strategy
The synthesis is designed as a robust two-step process, optimized for safety, efficiency, and scalability. The strategy hinges on the use of N-Boc-4-hydroxypiperidine, a versatile starting material where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective functionalization of the 4-hydroxyl group. The key transformation is the O-difluoromethylation, followed by a straightforward deprotection and concurrent hydrochloride salt formation.
Caption: High-level workflow for the synthesis.
Part 1: Scale-Up O-Difluoromethylation of N-Boc-4-hydroxypiperidine
This crucial step introduces the difluoromethoxy group. For scale-up, the choice of the difluoromethylating agent is paramount. While various reagents exist, a common and practical approach involves the in-situ generation of difluorocarbene from a stable precursor like sodium chlorodifluoroacetate. This method avoids the handling of highly toxic and difficult-to-manage gases such as chlorodifluoromethane, making it more amenable to an industrial setting.[3]
Experimental Protocol: Step 1
Objective: To synthesize N-Boc-4-(difluoromethoxy)piperidine on a multi-gram scale.
Materials & Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and a nitrogen inlet/outlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel for solid or liquid addition.
-
Standard laboratory glassware for workup.
Reagent Table (Illustrative 100g Scale):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| N-Boc-4-hydroxypiperidine | 201.27 | 100.0 | 0.497 | 1.0 |
| Sodium Chlorodifluoroacetate | 152.46 | 227.4 | 1.49 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 137.4 | 0.994 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 1.0 L | - | - |
| Water (Deionized) | - | 3.0 L | - | - |
| Ethyl Acetate (EtOAc) | - | 2.0 L | - | - |
| Brine (Saturated NaCl) | - | 1.0 L | - | - |
Procedure:
-
Reactor Setup: Assemble the 5 L jacketed reactor under a nitrogen atmosphere. Ensure all joints are properly sealed. Use Teflon sleeves to prevent leaks and facilitate disassembly.[4]
-
Initial Charge: Charge the reactor with N-Boc-4-hydroxypiperidine (100.0 g, 0.497 mol), potassium carbonate (137.4 g, 0.994 mol), and N,N-Dimethylformamide (1.0 L).
-
Heating: Begin stirring and heat the mixture to 90-100 °C using the circulator. A homogeneous slurry should form.
-
Reagent Addition: Once the target temperature is reached, begin the portion-wise addition of sodium chlorodifluoroacetate (227.4 g, 1.49 mol) over 2-3 hours.
-
Causality & Safety: This controlled addition is critical to manage the exotherm from the decomposition of sodium chlorodifluoroacetate into difluorocarbene. Monitor the internal temperature closely; it should not rise uncontrollably. The reaction vessel volume should be at least twice the volume of all added substances to provide sufficient headspace in case of unexpected gas evolution.[4]
-
-
Reaction Monitoring: Maintain the reaction temperature at 90-100 °C for 4-6 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully quench the reaction by adding 3.0 L of deionized water. Caution: Gas evolution may occur.
-
Extraction: Transfer the quenched mixture to a suitable separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-4-(difluoromethoxy)piperidine as an oil. This intermediate is often carried forward to the next step without further purification.
Caption: Reaction scheme for O-difluoromethylation.
Part 2: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group and the formation of the stable hydrochloride salt. This is typically achieved in a one-pot procedure by treating the intermediate with a solution of hydrogen chloride.
Experimental Protocol: Step 2
Objective: To convert crude N-Boc-4-(difluoromethoxy)piperidine into its hydrochloride salt and purify by crystallization/precipitation.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) | Equivalents |
| Crude Intermediate | ~251.29 | ~124.8 g | ~0.497 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 500 mL | 2.0 | ~4.0 |
| Diethyl Ether (or MTBE) | - | 1.0 L | - | - |
| Acetone | - | 300 mL | - | - |
Procedure:
-
Dissolution: Dissolve the crude N-Boc-4-(difluoromethoxy)piperidine from Step 1 in 4M HCl in 1,4-Dioxane (500 mL) at 0-5 °C (ice bath).
-
Deprotection Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. The removal of the Boc group is typically accompanied by the evolution of CO₂ and isobutylene gas. Ensure adequate ventilation in a fume hood.[4]
-
Precipitation: After the reaction is complete (monitored by TLC or LC-MS), add diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.
-
Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by vacuum filtration.
-
Washing/Trituration: Wash the filter cake with cold diethyl ether to remove non-polar impurities. For higher purity, the solid can be triturated (slurried) with a solvent like acetone, which helps to remove colored impurities and improve the crystalline nature of the product.[5]
-
Drying: Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound hydrochloride.[6]
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR & ¹⁹F NMR: To confirm the structure and the presence of the -OCF₂H group (triplet in ¹H NMR, doublet in ¹⁹F NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (151.08 g/mol ).
-
Melting Point: To assess purity.
-
Purity (HPLC): To quantify the purity, typically >97%.
References
- 1. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Item - A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate - American Chemical Society - Figshare [acs.figshare.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. CN108727249A - The synthetic method of 3- difluoromethyls piperidine hydrochlorate and its derivative - Google Patents [patents.google.com]
- 6. This compound hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Synthesis of Fluorinated Piperidines: A Guide to Palladium-Catalyzed Methodologies
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can improve metabolic stability, membrane permeability, binding affinity, and pKa modulation of nearby functional groups.[1][2]
Despite their importance, the synthesis of fluorinated piperidines has traditionally been a formidable challenge.[1] Direct fluorination of pre-formed piperidine rings often suffers from a lack of regioselectivity and harsh reaction conditions. Consequently, the development of robust and selective methods for the construction of these valuable motifs is of paramount importance to researchers in drug discovery and development. This application note provides a detailed guide to two powerful palladium-catalyzed strategies that have emerged as reliable and versatile solutions: the diastereoselective hydrogenation of fluoropyridines and a modular [4+2] annulation approach.
Method 1: Heterogeneous Palladium-Catalyzed Hydrogenation of Fluoropyridines
The catalytic hydrogenation of readily available fluoropyridines represents a direct and atom-economical route to fluorinated piperidines.[2][3] However, this approach is often plagued by a competing hydrodefluorination pathway, which yields the undesired non-fluorinated piperidine.[2] A significant breakthrough in this area has been the development of a robust protocol utilizing a heterogeneous palladium catalyst in the presence of a Brønsted acid, which effectively suppresses hydrodefluorination and promotes the desired hydrogenation.[2][3]
Causality Behind Experimental Choices: The Role of the Acid
The success of this methodology hinges on the use of a strong Brønsted acid, such as hydrochloric acid.[2][3] The acid serves a dual purpose. Firstly, protonation of the pyridine nitrogen increases the substrate's susceptibility to reduction. Secondly, and more crucially, it is believed that the acidic conditions protonate the piperidine product as it is formed, thereby preventing its re-adsorption onto the palladium catalyst surface. This rapid removal of the product from the catalytic sphere is key to minimizing the undesired hydrodefluorination side reaction.[2] The choice of a heterogeneous catalyst, such as palladium hydroxide on carbon (Pd(OH)₂/C), offers significant practical advantages, including ease of handling, simple removal from the reaction mixture by filtration, and the potential for catalyst recycling.[2]
Workflow for Palladium-Catalyzed Hydrogenation of Fluoropyridines
Caption: Experimental workflow for the palladium-catalyzed hydrogenation of fluoropyridines.
Protocol 1: Diastereoselective Hydrogenation of 3-Fluoropyridine
This protocol is adapted from the work of Glorius and co-workers.[2]
Materials:
-
3-Fluoropyridine
-
Palladium hydroxide on carbon (20 wt%)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 3-fluoropyridine (1.0 mmol), palladium hydroxide on carbon (50 mg, 10 mol% Pd), and methanol (5 mL).
-
Acidification: Add aqueous HCl (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (3 cycles of pressurizing to 50 bar and venting). Finally, pressurize the vessel to 50 bar with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Work-up: Carefully vent the hydrogen gas from the reaction vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-fluoropiperidine hydrochloride.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Safety Precautions: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle the catalyst in an inert atmosphere (e.g., a glovebox or under a stream of argon). Ensure the reaction work-up is performed in a well-ventilated fume hood. Hydrogen gas is highly flammable and explosive. Use appropriate high-pressure equipment and follow all safety guidelines for handling compressed gases.
Substrate Scope and Performance
The palladium-catalyzed hydrogenation of fluoropyridines exhibits a broad substrate scope with good to excellent yields and high diastereoselectivity, favoring the cis-isomer.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 3-Fluoropyridine | 3-Fluoropiperidine | 88 | >20:1 |
| 2 | 2-Fluoro-6-methylpyridine | 2-Fluoro-6-methylpiperidine | 85 | >20:1 |
| 3 | 3,5-Difluoropyridine | 3,5-Difluoropiperidine | 75 | >20:1 |
| 4 | 2-Chloro-3-fluoropyridine | 2-Chloro-3-fluoropiperidine | 78 | >20:1 |
| 5 | Methyl 5-fluoronicotinate | Methyl 5-fluoropiperidine-3-carboxylate | 82 | >20:1 |
Data compiled from Glorius et al.[2]
Method 2: Palladium-Catalyzed [4+2] Annulation for Modular Synthesis
An alternative and highly modular approach to fluorinated piperidines is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinyl-substituted cyclic carbamates.[4][5] This method allows for the rapid construction of the piperidine core from readily available starting materials under mild conditions.
Mechanistic Rationale: A Cascade of Palladium-Catalyzed Events
The reaction is initiated by the palladium-catalyzed allylation of the α-fluoro-β-ketoester with the vinyl carbamate. This is followed by an in-situ condensation reaction, triggered by the addition of an acid such as trifluoroacetic acid (TFA), to form the fluorinated piperidine product.[4] The use of a palladium catalyst, such as Pd(dba)₂, in conjunction with a suitable ligand is crucial for the initial C-C bond formation. This method's mild nature allows for excellent functional group tolerance.
Catalytic Cycle for Pd-Catalyzed [4+2] Annulation
Caption: Proposed catalytic cycle for the palladium-catalyzed [4+2] annulation.
Protocol 2: Modular Synthesis of a 3-Fluoropiperidine Derivative
This protocol is based on the work of Harrity and co-workers.[4]
Materials:
-
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
-
N-Boc-2-vinyl-1,3-oxazinane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (5 mol%) and the IPr ligand (15 mol%). Add anhydrous DCM and stir for 15 minutes at room temperature.
-
Reaction Mixture: To the catalyst solution, add the N-Boc-2-vinyl-1,3-oxazinane (1.2 equiv) followed by the ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Condensation: Cool the reaction mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 equiv). Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoropiperidine derivative.
Substrate Scope and Performance
This [4+2] annulation method demonstrates broad applicability with various substituted α-fluoro-β-ketoesters and tolerates a range of functional groups.
| Entry | α-Fluoro-β-ketoester | Vinyl Carbamate | Product | Yield (%) |
| 1 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | N-Boc-2-vinyl-1,3-oxazinane | Ethyl 5-fluoro-1-Boc-6-oxo-2-phenyl-1,2,3,6-tetrahydropyridine-5-carboxylate | 85 |
| 2 | Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | N-Boc-2-vinyl-1,3-oxazinane | Ethyl 5-fluoro-1-Boc-2-(4-methoxyphenyl)-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate | 82 |
| 3 | Ethyl 2-fluoro-3-(4-chlorophenyl)-3-oxopropanoate | N-Boc-2-vinyl-1,3-oxazinane | Ethyl 5-fluoro-1-Boc-2-(4-chlorophenyl)-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate | 88 |
| 4 | Ethyl 2-fluoro-3-oxobutanoate | N-Boc-2-vinyl-1,3-oxazinane | Ethyl 5-fluoro-1-Boc-2-methyl-6-oxo-1,2,3,6-tetrahydropyridine-5-carboxylate | 75 |
Data compiled from Harrity et al.[4]
Enantioselective Synthesis of Fluorinated Piperidines
The synthesis of single-enantiomer fluorinated piperidines is of utmost importance for their application in drug development. Palladium catalysis has enabled progress in this area, primarily through diastereoselective approaches.
In the context of the hydrogenation of fluoropyridines, an elegant strategy involves the use of a chiral auxiliary. For instance, an oxazolidinone-substituted pyridine can be hydrogenated in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary provides access to enantioenriched fluorinated piperidines.[2]
Currently, direct palladium-catalyzed asymmetric hydrogenation of fluoropyridines remains a developing area. However, the modularity of the [4+2] annulation approach presents opportunities for the development of enantioselective variants through the use of chiral ligands on the palladium catalyst.
Conclusion and Future Outlook
The palladium-catalyzed methodologies detailed in this application note provide researchers with powerful and reliable tools for the synthesis of fluorinated piperidines. The heterogeneous hydrogenation of fluoropyridines offers a direct and atom-economical route, with the key to its success being the suppression of hydrodefluorination through the use of a Brønsted acid. The [4+2] annulation strategy provides a modular and flexible approach, allowing for the rapid assembly of complex fluorinated piperidine cores from simple building blocks under mild conditions.
The choice between these methods will depend on the specific synthetic goals, the availability of starting materials, and the desired substitution patterns on the piperidine ring. Both methods have demonstrated significant functional group tolerance, making them amenable to late-stage functionalization in drug discovery programs.
Future research in this field will likely focus on the development of more general and efficient direct enantioselective palladium-catalyzed methods for the synthesis of chiral fluorinated piperidines. Advances in catalyst and ligand design will undoubtedly expand the scope and utility of these already powerful transformations, further accelerating the discovery of new and improved pharmaceuticals.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 4-(Difluoromethoxy)piperidine into Bioactive Scaffolds
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Strategic functionalization of this motif is critical for optimizing drug-like properties. This guide provides a comprehensive overview of the incorporation of the 4-(difluoromethoxy)piperidine moiety into bioactive molecules. The difluoromethoxy (-OCF₂H) group serves as a unique tool to modulate lipophilicity, enhance metabolic stability, and introduce a hydrogen bond-donating capability.[4][5] We present the underlying scientific rationale, detailed synthetic protocols for both the creation of the building block and its subsequent coupling to target scaffolds, and data-driven insights to guide researchers in leveraging this valuable structural unit for drug discovery and development.
The Strategic Value of the Difluoromethoxy (-OCF₂H) Group
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[6][7] The difluoromethoxy group, in particular, offers a nuanced and powerful alternative to more common functional groups like hydroxyl (-OH), methoxy (-OCH₃), or trifluoromethoxy (-OCF₃). Its utility stems from a unique combination of physicochemical properties.
-
Metabolic Stability: A primary driver for using the -OCF₂H group is to improve metabolic robustness. The high strength of the carbon-fluorine bond makes the group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This is particularly advantageous when replacing metabolically labile groups, such as a methoxy group prone to O-demethylation, which can significantly increase a drug's plasma half-life and bioavailability.[4][5]
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity, positioning it between the more hydrophilic methoxy group and the more lipophilic trifluoromethoxy group.[4] This controlled modulation allows for the fine-tuning of a compound's solubility and membrane permeability, which are critical for oral absorption and distribution.
-
Hydrogen Bonding Capability: A key feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor. This makes it an excellent bioisostere for hydroxyl (-OH) or thiol (-SH) groups, with the significant advantage of improved metabolic stability.[4][5] This allows medicinal chemists to maintain crucial interactions with a biological target while mitigating common metabolic liabilities.
-
pKa Modulation: As a weakly electron-withdrawing group, the -OCF₂H substituent can influence the pKa of nearby basic centers.[5][8] In the context of a 4-substituted piperidine, this can lower the basicity of the piperidine nitrogen.[9] This modulation can be strategically used to optimize the ionization state of a molecule at physiological pH, thereby affecting target engagement, solubility, and off-target effects like hERG channel inhibition.[2][10]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the comparative impact of various substituents at the 4-position of a piperidine ring on key drug-like properties.
| Substituent (R) | Hansch Hydrophobicity Parameter (π) | H-Bonding Capability | Typical Metabolic Fate | Impact on Piperidine pKa |
| -OH | -1.64 | Donor & Acceptor | Glucuronidation, Oxidation | Minor inductive effect |
| -OCH₃ | -0.02 | Acceptor only | O-Demethylation (CYP450) | Minor inductive effect |
| -OCF₂H | +0.45 (est.) | Donor only (lipophilic) | Highly stable | Lowers pKa (more than -OCH₃) |
| -OCF₃ | +1.04 | Acceptor only | Highly stable | Lowers pKa significantly |
Note: π values are for substituted benzenes and serve as a general guide.[4][11]
Synthesis of the N-Boc-4-(difluoromethoxy)piperidine Building Block
Direct and efficient access to the this compound building block is paramount. The most logical and field-proven approach begins with commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the planned reaction conditions and its facile removal under acidic conditions.
Diagram: Synthetic Workflow for the Core Building Block
Caption: General workflow for the synthesis of the this compound building block.
Protocol 2.1: Synthesis of N-Boc-4-(difluoromethoxy)piperidine
This protocol describes the O-difluoromethylation of N-Boc-4-hydroxypiperidine. The causality behind this choice is the high reactivity of the hydroxyl group and the availability of difluoromethylating precursors.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chlorodifluoromethane (ClCF₂H) or 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.
-
Experimental Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and hydrogen gas evolution. The reaction is monitored until bubbling ceases, indicating the complete formation of the alkoxide.
-
-
Difluoromethylation: While maintaining the temperature at 0-5 °C, bubble chlorodifluoromethane gas through the solution for 2-4 hours or add an alternative difluoromethylating agent as per literature recommendations.
-
Causality: The highly reactive sodium alkoxide acts as a nucleophile, displacing the chloride from ClCF₂H to form the desired C-O bond. A patent for a similar synthesis of 4-(difluoromethoxy)aniline uses this principle.[12]
-
-
Quenching: After the reaction is complete (as monitored by TLC or LC-MS), slowly quench the reaction mixture by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(difluoromethoxy)piperidine as a pure compound.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. The characteristic triplet in the ¹H NMR and ¹⁹F NMR for the -OCF₂H proton and fluorines, respectively, is a key diagnostic marker.
-
Incorporating the Scaffold: Key Coupling Methodologies
Once the protected building block is synthesized and deprotected (typically with trifluoroacetic acid or HCl in dioxane), the resulting this compound salt can be incorporated into target scaffolds using several robust and widely adopted C-N bond-forming reactions.
Diagram: Core Strategies for Scaffold Elaboration
Caption: Key C-N bond-forming strategies for incorporating the piperidine moiety.
Protocol 3.1: General Protocol for Reductive Amination
This is one of the most reliable methods for coupling secondary amines to scaffolds containing an aldehyde or ketone functionality.
Materials:
-
This compound hydrochloride (1.2 eq)
-
Aldehyde/Ketone-containing scaffold (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.3 eq, to neutralize the HCl salt)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the aldehyde/ketone scaffold in DCM or DCE.
-
Amine Addition: Add the this compound hydrochloride, followed by the addition of TEA or DIPEA to liberate the free amine. Stir for 10 minutes at room temperature.
-
Reducing Agent: Add sodium triacetoxyborohydride in one portion.
-
Experimental Insight: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation. It is less basic and less reactive towards many functional groups compared to other hydrides like sodium borohydride.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue via column chromatography or preparative HPLC to obtain the final product.
Protocol 3.2: General Protocol for Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds, particularly with aryl or heteroaryl halides and triflates.
Materials:
-
Aryl/Heteroaryl halide or triflate scaffold (1.0 eq)
-
This compound (1.2-1.5 eq, as the free base)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide scaffold, the palladium catalyst, the ligand, and the base under an inert atmosphere.
-
Causality: The choice of ligand and base is critical and often needs to be screened for a specific substrate. Bulky electron-rich phosphine ligands (like XPhos) are generally effective for coupling with secondary amines.
-
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the this compound free base.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or other suitable methods to yield the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 12. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4-(Difluoromethoxy)piperidine Derivatives
Introduction: The Significance of Chiral 4-(Difluoromethoxy)piperidine in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. The introduction of chirality to this motif further enhances its utility, allowing for precise three-dimensional arrangements that can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] In recent years, the incorporation of fluorine-containing functional groups has become a paramount strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.
This guide provides an in-depth exploration of two robust strategies for the asymmetric synthesis of chiral this compound derivatives: catalytic asymmetric hydrogenation of a pyridine precursor and enzymatic kinetic resolution of a racemic mixture. These methodologies are presented with detailed protocols, expert insights into the rationale behind experimental choices, and comprehensive references to authoritative sources.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral this compound presents a unique challenge that can be addressed through several modern synthetic strategies. The choice of strategy often depends on factors such as the desired scale of synthesis, the availability of starting materials, and the required enantiopurity. This guide will focus on two of the most powerful and versatile approaches.
Caption: Overview of the primary strategies for asymmetric synthesis.
Strategy 1: Catalytic Asymmetric Hydrogenation of 4-(Difluoromethoxy)pyridine
Asymmetric hydrogenation of N-heteroarenes, particularly pyridines, has emerged as a highly efficient and atom-economical method for the synthesis of chiral piperidines.[2][3] This approach involves the direct, enantioselective reduction of the aromatic pyridine ring to the corresponding saturated piperidine. The success of this transformation hinges on the use of a chiral transition metal catalyst, typically based on rhodium or iridium, and often requires activation of the pyridine substrate.[4][5][6]
Rationale and Mechanistic Considerations
The direct hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for both the substrate and the piperidine product to coordinate to and deactivate the metal catalyst.[2] To overcome these hurdles, the pyridine nitrogen is often activated to reduce its coordinating ability and enhance its reactivity. A common strategy is the formation of a pyridinium salt, for example, by N-alkylation or protonation with an acid.[2][4]
The chiral catalyst, typically a complex of iridium or rhodium with a chiral phosphine ligand, coordinates to the pyridine ring and facilitates the stereoselective addition of hydrogen. The choice of ligand is critical for achieving high enantioselectivity.
Caption: Workflow for asymmetric hydrogenation of 4-(difluoromethoxy)pyridine.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-4-(difluoromethoxy)pyridinium bromide
This protocol is adapted from established procedures for the asymmetric hydrogenation of pyridinium salts.[2][4]
Step 1: Synthesis of 4-(Difluoromethoxy)pyridine
The synthesis of the starting material, 4-(difluoromethoxy)pyridine, can be achieved from 4-hydroxypyridine and a suitable difluoromethylating agent. A common method involves the use of ethyl bromodifluoroacetate.[7][8][9]
Materials:
-
4-Hydroxypyridine
-
Ethyl bromodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-hydroxypyridine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add ethyl bromodifluoroacetate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)pyridine.
Step 2: Synthesis of N-Benzyl-4-(difluoromethoxy)pyridinium bromide
Materials:
-
4-(Difluoromethoxy)pyridine
-
Benzyl bromide
-
Acetonitrile
Procedure:
-
Dissolve 4-(difluoromethoxy)pyridine (1.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) and stir the mixture at 60 °C for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield N-benzyl-4-(difluoromethoxy)pyridinium bromide.
Step 3: Asymmetric Hydrogenation
Materials:
-
N-Benzyl-4-(difluoromethoxy)pyridinium bromide
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
(R)-SynPhos (or other suitable chiral ligand)
-
Toluene/CH₂Cl₂ (1:1)
-
Hydrogen gas (H₂)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a nitrogen-filled glovebox, prepare the catalyst solution by stirring [Ir(COD)Cl]₂ (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in a 1:1 mixture of toluene and CH₂Cl₂ (1.0 mL) at room temperature for 30 minutes.
-
Place N-benzyl-4-(difluoromethoxy)pyridinium bromide (0.25 mmol) in a stainless steel autoclave.
-
Transfer the catalyst solution to the autoclave via syringe.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 600 psi of H₂.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Carefully release the hydrogen pressure and add saturated Na₂CO₃ solution to the reaction mixture.
-
Stir for 15-30 minutes, then extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield chiral N-benzyl-4-(difluoromethoxy)piperidine. The enantiomeric excess (ee) can be determined by chiral HPLC.
| Parameter | Value | Reference |
| Catalyst Precursor | [Ir(COD)Cl]₂ | [2] |
| Chiral Ligand | (R)-SynPhos | [2] |
| Substrate/Catalyst Ratio | 100:1 | [2] |
| Hydrogen Pressure | 600 psi | [2] |
| Temperature | 28 °C | [2] |
| Solvent | Toluene/CH₂Cl₂ (1:1) | [2] |
| Expected Enantioselectivity | >90% ee | Based on similar substrates[2] |
Strategy 2: Enzymatic Kinetic Resolution of (±)-4-(Difluoromethoxy)piperidine
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. Lipases, in particular, are widely used for the resolution of chiral amines and alcohols due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[10] Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a particularly robust and versatile biocatalyst for these transformations.[11][12][13]
Rationale and Mechanistic Considerations
This strategy begins with the synthesis of racemic this compound. The nitrogen of the piperidine is then protected, for example, with a Boc group, to facilitate handling and improve its properties as a substrate for the enzyme. The racemic N-Boc-4-(difluoromethoxy)piperidine is then subjected to enzymatic acylation in the presence of an acyl donor. The lipase selectively acylates one enantiomer at a much faster rate than the other, leading to a mixture of the acylated enantiomer and the unreacted, enantioenriched opposite enantiomer. These can then be separated by standard chromatographic techniques.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-4-(difluoromethoxy)piperidine
This protocol is based on established procedures for the kinetic resolution of chiral amines using Candida antarctica lipase B.[12][14]
Step 1: Synthesis of Racemic N-Boc-4-(difluoromethoxy)piperidine
Materials:
-
This compound hydrochloride (commercially available)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in CH₂Cl₂.
-
Add Et₃N (2.2 eq) and stir for 10 minutes at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford racemic N-Boc-4-(difluoromethoxy)piperidine.
Step 2: Enzymatic Kinetic Resolution
Materials:
-
Racemic N-Boc-4-(difluoromethoxy)piperidine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., isopropyl 2-ethoxyacetate)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To a vial, add racemic N-Boc-4-(difluoromethoxy)piperidine (1.0 eq) and the acyl donor (1.0 eq) in MTBE.
-
Add immobilized CALB (e.g., 10 mg per 100 mg of substrate).
-
Shake the reaction mixture at 40 °C.
-
Monitor the reaction progress by chiral HPLC or GC to approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantioenriched N-Boc-4-(difluoromethoxy)piperidine from the acylated product by column chromatography.
| Parameter | Value | Reference |
| Biocatalyst | Immobilized Candida antarctica Lipase B (CALB) | [12][13] |
| Acyl Donor | Isopropyl 2-ethoxyacetate | [12] |
| Solvent | Methyl tert-butyl ether (MTBE) | [12] |
| Temperature | 40 °C | [12] |
| Monitoring | Chiral HPLC/GC | General Practice |
| Expected Outcome | High enantiomeric excess (>95% ee) for the unreacted amine at ~50% conversion | Based on similar substrates[12] |
Conclusion: A Versatile Toolbox for Chiral Piperidine Synthesis
The asymmetric synthesis of chiral this compound derivatives is a critical endeavor for the advancement of medicinal chemistry. The two strategies detailed in this guide, catalytic asymmetric hydrogenation and enzymatic kinetic resolution, represent powerful and complementary approaches to access these valuable building blocks. While asymmetric hydrogenation offers a more direct and atom-economical route to the chiral product, enzymatic kinetic resolution provides a robust method starting from a readily available racemic precursor. The choice between these methods will depend on the specific requirements of the research program. The protocols provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to embark on the synthesis of these and other structurally related chiral piperidines, ultimately contributing to the discovery of novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Piperidine Nitrogen in 4-(Difluoromethoxy)piperidine
Introduction: The Strategic Importance of the 4-(Difluoromethoxy)piperidine Scaffold
The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCHF₂) group onto the piperidine ring offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] The -OCHF₂ group acts as a lipophilic hydrogen bond donor, a rare feature that can enhance target engagement and specificity.[1][2] Furthermore, it serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, often improving the pharmacokinetic profile of drug candidates by mitigating oxidative metabolism.[1]
This technical guide provides a comprehensive overview of key synthetic strategies for the derivatization of the secondary amine in this compound. As a versatile handle for molecular elaboration, the piperidine nitrogen allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and reproducible methods for N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination.
N-Alkylation: Introduction of Alkyl Substituents
N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. This can be achieved through various methods, most commonly via nucleophilic substitution with alkyl halides or reductive amination (discussed in a later section). Direct alkylation with alkyl halides is a straightforward approach, often employing a base to neutralize the newly formed hydrohalic acid.
Causality Behind Experimental Choices:
The choice of base and solvent is critical for the success of N-alkylation. A non-nucleophilic, hindered base is often preferred to minimize side reactions, such as quaternization of the piperidine nitrogen. The solvent should be inert to the reaction conditions and capable of dissolving both the piperidine substrate and the alkylating agent.
Experimental Protocol: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.
Workflow for N-Alkylation
Caption: Workflow for N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
| Alkylating Agent | Product | Typical Yield | Reference |
| Benzyl bromide | 1-Benzyl-4-(difluoromethoxy)piperidine | 85-95% | Adapted from[3] |
| Ethyl bromoacetate | Ethyl 2-(4-(difluoromethoxy)piperidin-1-yl)acetate | 80-90% | Adapted from[3] |
N-Acylation: Synthesis of Amides
N-acylation is a robust method for the synthesis of amides from the piperidine nitrogen, utilizing acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base to scavenge the acid byproduct.
Causality Behind Experimental Choices:
The use of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is crucial to prevent competition with the piperidine nitrogen for the acylating agent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert and effectively dissolve the reactants.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol provides a general method for the N-acylation of this compound with an acyl chloride.
Workflow for N-Acylation
Caption: Workflow for N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Wash the reaction mixture sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
| Acylating Agent | Product | Typical Yield | Reference |
| Benzoyl chloride | (4-(Difluoromethoxy)piperidin-1-yl)(phenyl)methanone | >90% | Adapted from[4] |
| Acetyl chloride | 1-(4-(Difluoromethoxy)piperidin-1-yl)ethan-1-one | >90% | Adapted from[4] |
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
This method offers high selectivity and avoids the over-alkylation often seen with alkyl halides. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting carbonyl compound and are tolerant of a wide range of functional groups.
Experimental Protocol: Reductive Amination with Aldehydes
This protocol details a one-pot procedure for the reductive amination of this compound with an aldehyde.
Workflow for Reductive Amination
Caption: Workflow for reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent to afford the pure N-alkylated product.[5]
| Aldehyde | Product | Typical Yield | Reference |
| Benzaldehyde | 1-Benzyl-4-(difluoromethoxy)piperidine | 80-95% | Adapted from[5][6] |
| 4-Fluorobenzaldehyde | 1-((4-Fluorophenyl)methyl)-4-(difluoromethoxy)piperidine | 80-95% | Adapted from[5][6] |
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[7] This reaction is highly versatile, with a broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. The ligand plays a crucial role in the catalytic cycle, influencing the rate and efficiency of the reaction. Sterically hindered biaryl phosphine ligands, such as XPhos, are often effective for the coupling of secondary amines. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous toluene
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture at 100°C with stirring until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the N-aryl piperidine derivative.
| Aryl Halide | Product | Typical Yield | Reference |
| 4-Bromotoluene | 4-(Difluoromethoxy)-1-(p-tolyl)piperidine | 70-90% | Adapted from[8][9] |
| 1-Bromo-4-methoxybenzene | 4-(Difluoromethoxy)-1-(4-methoxyphenyl)piperidine | 70-90% | Adapted from[8][9] |
Summary of Spectroscopic Data
The following table provides representative, albeit generalized, NMR chemical shifts for the this compound scaffold and its derivatives. Actual values may vary depending on the specific substituent and solvent.
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | ~6.5 (t, 1H, -OCHF₂), ~4.2 (m, 1H, C4-H), ~3.0 (m, 2H, C2/6-Heq), ~2.6 (m, 2H, C2/6-Hax), ~1.9 (m, 2H, C3/5-Heq), ~1.6 (m, 2H, C3/5-Hax) | ~117 (t, -OCHF₂), ~75 (C4), ~45 (C2/6), ~32 (C3/5) | ~ -80 to -90 (d) |
| N-Alkyl-4-(difluoromethoxy)piperidine | Similar to above with additional signals for the alkyl group. | Similar to above with additional signals for the alkyl group. C2/6 shifts downfield. | Similar to parent. |
| N-Acyl-4-(difluoromethoxy)piperidine | C2/6 and C3/5 protons show more complex patterns due to restricted rotation around the amide bond. | Similar to above with a downfield carbonyl signal (~170 ppm). C2/6 shifts downfield. | Similar to parent. |
| N-Aryl-4-(difluoromethoxy)piperidine | Aromatic signals in the range of ~6.8-7.5 ppm. | Aromatic signals in the range of ~115-150 ppm. C2/6 shifts downfield. | Similar to parent. |
Conclusion
The derivatization of the piperidine nitrogen in this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide—N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination—offer a robust toolkit for medicinal chemists to explore the chemical space around this valuable scaffold. The choice of a specific derivatization strategy will depend on the desired target molecule and the compatibility of the functional groups present. Careful consideration of the reaction conditions, including solvent, base, and catalyst/reagent selection, is paramount for achieving high yields and purity.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. organicreactions.org [organicreactions.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scispace.com [scispace.com]
The Strategic Incorporation of 4-(Difluoromethoxy)piperidine in the Synthesis of Novel Dopamine Receptor Antagonists
Introduction: The Evolving Landscape of Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors, are pivotal in regulating a myriad of physiological functions, including motor control, cognition, and emotional processing. Dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric and neurological disorders, such as schizophrenia, Parkinson's disease, and depression. Consequently, the development of selective dopamine receptor antagonists remains a cornerstone of modern medicinal chemistry.[1] This guide delves into the application of 4-(difluoromethoxy)piperidine as a key building block in the synthesis of next-generation dopamine receptor antagonists, with a particular focus on the rationale behind its use and detailed protocols for its incorporation.
The strategic introduction of fluorine-containing moieties into drug candidates has become a powerful tool to enhance pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of electronic and steric characteristics that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides an in-depth exploration of the synthesis and application of this compound in the development of potent and selective dopamine receptor antagonists.
The Difluoromethoxy Advantage: A Field-Proven Perspective
The choice of the this compound scaffold is not arbitrary; it is a calculated decision rooted in established medicinal chemistry principles aimed at overcoming common challenges in drug development.
Enhanced Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to bolster a drug candidate's metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a corresponding C-H bond. By replacing metabolically vulnerable methoxy groups (-OCH₃) with the -OCF₂H group, chemists can effectively block common metabolic pathways like O-demethylation, leading to an extended plasma half-life and improved bioavailability.
Modulation of Physicochemical Properties
The difluoromethoxy group imparts a unique physicochemical profile. It is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design. This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving crucial hydrogen bond interactions with the target receptor while improving metabolic stability. Furthermore, the -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and facilitate penetration of the blood-brain barrier, a critical attribute for centrally acting drugs.
Fine-Tuning Receptor Affinity and Selectivity
The electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group can influence the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing interactions with the target receptor and can impact selectivity across different dopamine receptor subtypes (D1, D2, D3, D4, and D5). By subtly altering the electronic environment of the piperidine ring, researchers can fine-tune the binding affinity and functional activity of the resulting antagonist.
Synthetic Pathways to Novel Dopamine D4 Receptor Antagonists
The following section outlines a representative synthetic strategy for the preparation of a novel series of dopamine D4 receptor antagonists, adapting a proven scaffold with the incorporation of the this compound moiety. This protocol is based on established methodologies for the synthesis of analogous fluorinated piperidine-based antagonists.[2][3][4]
Caption: Synthetic workflow for a dopamine receptor antagonist.
Experimental Protocol: Synthesis of a Representative Dopamine D4 Antagonist
This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical, yet representative, dopamine D4 antagonist incorporating the this compound scaffold.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Introduce a source of difluoromethane, such as gaseous chlorodifluoromethane (Freon-22), by bubbling it through the reaction mixture, or use a suitable difluoromethylating agent.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of this compound.
-
The product can be used in the next step as the salt or neutralized with a suitable base and extracted if the free base is required.
Step 3: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (as the free base or salt, 1.1 eq) and a suitable activated aryl halide (e.g., 4-fluoro-3-nitrobenzonitrile, 1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the N-arylated piperidine derivative.
Step 4: Final Functionalization to the Target Antagonist
The N-arylated intermediate can undergo further synthetic transformations to yield the final dopamine receptor antagonist. For instance, a nitro group can be reduced to an amine, which can then be acylated or reductively aminated to introduce additional diversity.
Data Presentation: Pharmacological Profile of a Hypothetical Antagonist Series
The following table summarizes the expected pharmacological data for a series of synthesized antagonists, highlighting the impact of the this compound moiety compared to non-fluorinated and other fluorinated analogues.
| Compound | R Group on Aryl Moiety | Dopamine D4 Receptor Binding Affinity (Ki, nM) | Selectivity over D2 Receptor (D2 Ki / D4 Ki) | Microsomal Stability (t½, min) |
| 1a | -CN | 5.5 | >100 | 15 |
| 1b (OCF₂H) | -CN | 1.2 | >200 | >60 |
| 1c (OCH₃) | -CN | 4.8 | >80 | <10 |
| 1d (F) | -CN | 2.5 | >150 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential advantages conferred by the difluoromethoxy group.
Signaling Pathways and Experimental Workflows
The development of novel dopamine receptor antagonists involves a comprehensive evaluation of their biological activity, from initial binding assays to functional characterization and downstream signaling analysis.
Caption: Experimental workflow for antagonist evaluation.
Dopamine D4 Receptor Signaling
Dopamine D4 receptors primarily couple to the Gαi/o family of G proteins. Upon activation by dopamine, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect, preventing the dopamine-induced reduction in cAMP.
Caption: Dopamine D4 receptor signaling pathway.
Conclusion and Future Directions
The use of this compound represents a sophisticated and strategic approach in the design of novel dopamine receptor antagonists. The unique properties of the difluoromethoxy group offer significant advantages in overcoming common hurdles in drug development, particularly concerning metabolic stability and the fine-tuning of physicochemical properties. The synthetic protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to explore the potential of this valuable building block. Future research will likely focus on expanding the diversity of dopamine receptor antagonists derived from this scaffold and further elucidating the structure-activity relationships that govern their potency and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for improving the yield and purity of this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is a crucial process for creating intermediates used in the development of novel therapeutics. The difluoromethoxy group (-OCF₂H) is a key pharmacophore, acting as a bioisosteric replacement for hydroxyl or thiol groups, which can enhance metabolic stability, membrane permeability, and binding affinity.[1]
The most common and reliable synthetic route involves a three-stage process starting from 4-hydroxypiperidine. This strategy is designed to ensure high regioselectivity and minimize side reactions.
This guide will focus on troubleshooting each of these critical stages to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in O-Difluoromethylation of N-Boc-4-hydroxypiperidine
Question: My O-difluoromethylation reaction (Stage 2) is resulting in a low yield of N-Boc-4-(difluoromethoxy)piperidine. What are the likely causes and how can I improve the conversion?
Answer: This is one of the most challenging steps in the synthesis. Low yields are typically traced back to four main areas: incomplete deprotonation of the starting alcohol, suboptimal generation or reactivity of the difluorocarbene, the presence of moisture, or competing side reactions.
Causality and Solutions:
-
Incomplete Deprotonation: The reaction often proceeds via the formation of an alkoxide from N-Boc-4-hydroxypiperidine, which then reacts with a difluorocarbene source. Incomplete deprotonation is a primary reason for unreacted starting material.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice. Ensure you are using a sufficient molar excess (typically 1.1-1.5 equivalents) to drive the deprotonation to completion. The reaction should be performed in a suitable anhydrous aprotic solvent like THF or DMF to ensure solubility of the reactants.[2]
-
-
Inefficient Difluorocarbene Generation/Reaction: The choice of reagent is critical for generating difluorocarbene (:CF₂) under conditions compatible with your substrate.
-
Solution: (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a practical and efficient difluorocarbene source that can be used under mild conditions.[3][4] Unlike methods that require strongly basic conditions, TMSCF₂Br can be activated with milder bases like potassium acetate (KOAc), which improves functional group tolerance.[3] The reaction mechanism is believed to involve the direct interaction of the neutral alcohol with the difluorocarbene, which can be more efficient than pathways requiring a pre-formed alkoxide under harsh conditions.[4]
-
-
Presence of Moisture: The reagents used in this step, particularly strong bases like NaH and reactive intermediates, are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Use anhydrous solvents. The presence of water will consume the base and quench reactive intermediates, severely reducing the yield.[5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Solution: The initial deprotonation step is often best performed at 0 °C to control the rate.[2] Following the addition of the difluoromethylating agent, the reaction may need to be gently warmed to room temperature or slightly above to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential decomposition from prolonged heating.
-
Troubleshooting Summary: O-Difluoromethylation
| Potential Cause | Underlying Issue | Recommended Solution |
|---|---|---|
| Incomplete Deprotonation | Insufficient base strength or amount. | Use a strong base like NaH (1.1-1.5 eq.) in anhydrous THF or DMF. |
| Inefficient Reagent | The difluorocarbene source requires harsh conditions or is not reactive enough. | Use a modern reagent like TMSCF₂Br with a mild activator (e.g., KOAc) for better yield and compatibility.[3] |
| Moisture Contamination | Water consumes the base and quenches reactive species. | Rigorously dry all glassware and use anhydrous solvents.[5] |
| Poor Temperature/Time Control | The reaction may be too slow at low temperatures or decompose at high temperatures. | Start at 0 °C for deprotonation, then allow to warm to room temperature. Monitor by TLC to determine completion. |
Issue 2: Difficulties with the Final N-Boc Deprotection Step
Question: My final N-Boc deprotection (Stage 3) is either incomplete or is generating significant side products. How can I obtain a clean, high-yielding conversion to the final product?
Answer: The removal of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process. The main challenges are ensuring the reaction goes to completion without allowing the reactive intermediate, a tert-butyl cation, to cause unwanted side reactions.
Causality and Solutions:
-
Incomplete Deprotection: This is often due to insufficient acid strength, concentration, or reaction time.
-
Solution: Standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[6] If the reaction is sluggish, as monitored by TLC, you can increase the acid concentration or extend the reaction time. Most deprotections are complete within 1-3 hours at room temperature.[6]
-
-
Side Product Formation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation is an electrophile and can alkylate nucleophiles in the reaction mixture.
-
Potential Side Reaction: While the difluoromethoxy group is relatively stable, other nucleophilic sites on more complex molecules could be susceptible. The most common issue in similar syntheses is the cation being trapped by solvents or other species.
-
Prevention Strategy - Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation immediately upon its formation.[6] Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. A typical reaction cocktail would be 95% TFA, 2.5% water, and 2.5% TIS.[6]
-
Detailed Protocol: N-Boc Deprotection with Scavenger
-
Setup: Dissolve the N-Boc-4-(difluoromethoxy)piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm upon acid addition.
-
Addition of Reagents: To the cooled solution, add triethylsilane (TES) (1.1-1.5 equiv.). Slowly, add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (a typical mobile phase is 30-50% ethyl acetate in hexanes). The reaction is usually complete in 1-3 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Re-dissolve the residue in a minimal amount of DCM and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate until bubbling ceases. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The final product, this compound, is often obtained as a salt (e.g., trifluoroacetate). If the free base is required, further purification by distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 90:9:1 DCM/Methanol/Triethylamine) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for this synthesis? A1: The tert-butoxycarbonyl (Boc) group is highly recommended. It is robust enough to withstand the basic or mildly acidic conditions used for O-difluoromethylation but can be cleanly removed with strong acids like TFA. Its steric bulk and electron-withdrawing nature effectively decrease the nucleophilicity of the piperidine nitrogen, preventing N-alkylation during the ether formation step.[2]
Q2: Why is the direct difluoromethylation of 4-hydroxypiperidine not a viable strategy? A2: The nitrogen atom of an unprotected piperidine is a potent nucleophile. Attempting to perform the O-difluoromethylation on unprotected 4-hydroxypiperidine would lead to a complex mixture of products, with significant N-alkylation competing with the desired O-alkylation. The use of a protecting group is essential to ensure the reaction occurs selectively at the hydroxyl group.
Q3: What analytical techniques are best for monitoring the reaction and assessing final purity? A3: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a potassium permanganate stain for visualization, as the piperidine derivatives may not be strongly UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying the components in your reaction mixture and assessing the purity of the final, relatively volatile product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the intermediate and final products. The characteristic triplet signal for the -OCF₂H proton in the ¹H NMR and the corresponding fluorine-coupled signals in the ¹³C NMR provide definitive evidence of successful difluoromethylation.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for non-volatile intermediates or if GC is not suitable.[8]
Q4: Are there alternative reagents for introducing the difluoromethoxy group? A4: Yes, while difluorocarbene precursors are common, other methods exist. For example, electrophilic difluoromethylating reagents have been developed, such as specially designed sulfonium ylides.[9] These reagents can directly difluoromethylate alcohols under mild conditions and offer good functional group tolerance, providing an alternative synthetic route if carbene-based methods prove problematic.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
Welcome to the Technical Support Center for the purification of fluorinated piperidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with purifying these valuable compounds. The introduction of fluorine into a piperidine scaffold dramatically alters its physicochemical properties, often leading to purification hurdles not encountered with their non-fluorinated analogs. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of fluorinated piperidine intermediates, offering explanations for the underlying causes and providing step-by-step solutions.
Problem 1: My fluorinated piperidine intermediate is too volatile for standard purification methods.
Possible Cause: Low molecular weight and the presence of fluorine can increase the volatility of unprotected piperidine intermediates, making purification by standard chromatography and concentration under vacuum challenging due to sample loss.
Solution:
-
In-situ Protection: The most effective strategy is to protect the piperidine nitrogen immediately after the reaction is complete and before work-up and purification.[1][2] This increases the molecular weight and reduces the volatility of the compound.
-
Protocol for In-situ Cbz Protection:
-
Upon reaction completion, cool the reaction mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) and a suitable base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Proceed with a standard aqueous work-up to extract the now Cbz-protected, less volatile piperidine derivative.
-
-
Common protecting groups that have proven effective include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[1][2]
-
Problem 2: I am struggling to remove triphenylphosphine oxide (TPPO) from my reaction mixture.
Possible Cause: Triphenylphosphine oxide (TPPO) is a common byproduct in many reactions used to synthesize piperidine precursors, such as the Wittig and Mitsunobu reactions. Its polarity is often similar to that of the desired product, making its removal by traditional silica gel chromatography difficult and not scalable.[3][4]
Solutions:
-
Chromatography-Free TPPO Removal: Several methods exploit the physicochemical properties of TPPO to remove it without resorting to column chromatography.[3][4][5]
-
Method 1: Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be removed by simple filtration.
-
Using MgCl₂: Treatment of the crude reaction mixture with solid MgCl₂ in toluene or ethyl acetate can precipitate an insoluble MgCl₂–TPPO complex.[5]
-
Using CaBr₂: CaBr₂ can be used to precipitate TPPO in ethereal solvents like THF, 2-MeTHF, and MTBE, as well as in toluene.[5]
-
Using ZnCl₂: In polar solvents, adding ZnCl₂ can precipitate a TPPO-Zn complex.[6]
-
-
Method 2: Solvent-Based Precipitation: The solubility of TPPO varies significantly in different solvents. This can be leveraged for its removal.
-
TPPO is poorly soluble in non-polar solvents like cyclohexane, hexane, and petroleum ether.[3][4] Suspending the crude reaction residue in one of these solvents can precipitate the TPPO.
-
For relatively non-polar products, concentrating the reaction mixture and then suspending the residue in a pentane/ether or hexane/ether mixture followed by filtration through a silica plug can effectively remove TPPO.[7]
-
In some cases, cold toluene can effectively precipitate TPPO or its complexes.[3]
-
-
Below is a decision-making workflow for TPPO removal:
Caption: Decision workflow for chromatography-free TPPO removal.
Problem 3: I am observing co-elution of diastereomers during chromatographic purification.
Possible Cause: The synthesis of substituted fluorinated piperidines often results in the formation of diastereomers. The subtle differences in their physicochemical properties can make their separation by standard chromatography challenging. The conformational preferences of the piperidine ring, influenced by the fluorine substituents, can also affect separation.[8][9]
Solutions:
-
Optimize Chromatographic Conditions:
-
Stationary Phase: If using normal-phase silica gel chromatography, consider switching to a different stationary phase. For fluorinated compounds, specialty fluorinated columns (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF) phases) can offer unique selectivity based on fluorine-fluorine interactions.[10][11] In reversed-phase HPLC, switching from a C18 to a phenyl-hexyl column can alter selectivity.[12]
-
Mobile Phase: Systematically screen different solvent systems. In normal-phase chromatography, varying the polarity with solvent mixtures like ethyl acetate/hexanes, dichloromethane/methanol, or using additives like triethylamine for basic compounds can improve resolution. In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol can impact selectivity.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers and can be particularly effective for purifying fluorinated piperidine diastereomers.[13][14]
-
-
Diastereomeric Salt Resolution: If your fluorinated piperidine is basic, you can attempt a classical resolution by forming diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid). These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
Problem 4: My compound "oils out" during crystallization instead of forming crystals.
Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with piperidine derivatives and can be caused by several factors, including a high concentration of impurities, too rapid cooling, or an inappropriate solvent system.[15]
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, transfer the flask to a refrigerator and then to a freezer to maximize yield. A slower cooling rate provides more time for ordered crystal lattice formation.[15]
-
Solvent System Optimization:
-
Single Solvent: If using a single solvent, try a slightly more polar or less polar solvent to alter the solubility profile.
-
Two-Solvent System: This is often a very effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble but miscible with the good solvent) dropwise until the solution becomes slightly turbid.[15] Gentle warming to redissolve the oil, followed by slow cooling, can then promote crystallization.
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel fluorinated piperidine intermediate?
A1: Start with an assessment of the compound's polarity and solubility.[12]
-
For moderately polar compounds soluble in organic solvents: Begin with normal-phase flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For more polar compounds: A reversed-phase HPLC method with a C18 column and a water/acetonitrile or water/methanol gradient (with 0.1% formic acid or TFA as a modifier) is a versatile starting point.[12]
-
For highly polar, water-soluble compounds: Consider Hydrophilic Interaction Chromatography (HILIC).[12]
Q2: How does the position of the fluorine atom on the piperidine ring affect its purification?
A2: The position and number of fluorine atoms significantly influence the molecule's dipole moment, pKa, and conformational preferences, which in turn affect its interaction with stationary phases and its solubility in different solvents.[8][9][16] For instance, the axial preference of a fluorine atom in certain protonated 3-fluoropiperidinium cations is attributed to strong charge-dipole interactions.[8][16] This can lead to different chromatographic behavior compared to isomers where the fluorine is equatorial. Understanding these conformational behaviors can aid in selecting an appropriate purification strategy.[8][9]
Q3: Are there any specific safety precautions I should take when purifying fluorinated piperidine intermediates?
A3: Yes. In addition to standard laboratory safety practices, be aware that some fluorination reagents and byproducts can be highly toxic and corrosive. For example, reactions involving the hydrogenation of fluoropyridines can sometimes lead to the formation of hydrogen fluoride if hydrodefluorination occurs.[2] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents and products.
Q4: Can I use a fluorinated stationary phase for the purification of non-fluorinated compounds?
A4: Yes, fluorinated stationary phases can be used for the separation of non-fluorinated molecules. They act similarly to a regular reversed-phase column but offer a different selectivity, which can be advantageous for separating compounds that are difficult to resolve on traditional C18 or silica columns.[10]
Data Summary
Table 1: Comparison of Chromatography-Free TPPO Removal Methods
| Method | Reagent | Typical Solvents | Advantages | Limitations | Reference |
| Complexation | MgCl₂ | Toluene, EtOAc | Effective and scalable | Solvent swap may be needed if reaction is in an incompatible solvent like THF | [5] |
| CaBr₂ | THF, 2-MeTHF, MTBE, Toluene | Works well in ethereal solvents commonly used in synthesis | [5] | ||
| ZnCl₂ | Polar organic solvents | Good for reactions in polar media | [6] | ||
| Precipitation | N/A | Pentane, Hexane, Cyclohexane | Simple, inexpensive solvents | Product must be soluble in the chosen solvent system | [3][4][7] |
Experimental Protocols
Protocol: General Procedure for Recrystallization using a Two-Solvent System
-
Place the crude fluorinated piperidine intermediate in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at room temperature or with gentle warming to completely dissolve the solid.
-
While stirring, slowly add a "poor" solvent (e.g., hexanes, pentane) dropwise until the solution becomes persistently cloudy (turbid).[15]
-
If an oil has formed, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. To further slow the cooling, you can place it in an insulated container.
-
Once crystals begin to form, transfer the flask to a refrigerator (4 °C) for several hours, and then to a freezer (-20 °C) for at least 30 minutes to maximize the yield.[15]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Logical Relationships
Caption: A logical workflow for selecting a purification strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. silicycle.com [silicycle.com]
- 11. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Piperidines
Welcome to the technical support center for the optimization of reaction conditions for the fluorination of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during these critical synthetic transformations. The strategic introduction of fluorine into piperidine scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, making it a vital tool in medicinal chemistry.[1][2][3] This resource is structured to address specific experimental challenges in a direct question-and-answer format, combining theoretical principles with practical, field-proven advice.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the fluorination of piperidines, offering probable causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting to fluorinate my N-protected piperidine substrate, but I am observing very low conversion to the desired fluorinated product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product formation in piperidine fluorination can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Inactive Fluorinating Agent:
-
Cause: Electrophilic fluorinating reagents like Selectfluor™ are salts that can degrade upon improper storage, especially in the presence of moisture.[4] Nucleophilic reagents like DAST and Deoxofluor® are notoriously moisture-sensitive and will decompose, rendering them ineffective.[5][6]
-
Solution:
-
Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or glovebox).
-
Consider purchasing a new batch of the reagent if there is any doubt about its activity.
-
For moisture-sensitive reagents, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Substrate Reactivity:
-
Cause: The electronic and steric environment of the C-H bond or functional group to be fluorinated plays a significant role. Electron-withdrawing groups near the reaction site can deactivate the substrate towards electrophilic fluorination. Steric hindrance can prevent the fluorinating agent from accessing the reaction center.
-
Solution:
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Bulky protecting groups might sterically hinder the reaction. Conversely, the electronic nature of the protecting group can influence the reactivity of the piperidine ring. Consider switching to a different protecting group (e.g., from Boc to Cbz) to modulate the electronic and steric profile of your substrate. In some cases, trapping the unprotected fluorinated piperidine in situ with a protecting group after the reaction can be an effective strategy, especially for volatile products.[7][8]
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation energy barriers. However, this should be done cautiously as it can also lead to side reactions and decomposition. A stepwise increase in temperature (e.g., from room temperature to 40 °C, then 60 °C) while monitoring the reaction by TLC or LC-MS is advisable.
-
-
-
Inappropriate Solvent:
-
Cause: The polarity and coordinating ability of the solvent can significantly impact the reaction. For instance, the conformational behavior of fluorinated piperidines and the stability of reaction intermediates can be solvent-dependent.[9][10]
-
Solution:
-
Screen a range of anhydrous solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF, DMF).
-
For reactions involving charged intermediates, a more polar solvent might be beneficial.
-
-
Issue 2: Formation of Elimination Byproducts
Question: My fluorination reaction is producing a significant amount of an elimination byproduct (an alkene) instead of the desired fluorinated piperidine. How can I suppress this side reaction?
Answer:
The formation of elimination byproducts is a common issue, particularly when using nucleophilic fluorinating agents like DAST or Deoxofluor® on secondary alcohols.[11] This occurs because these reagents can act as dehydrating agents, promoting the elimination of water to form an alkene.
Probable Causes & Solutions:
-
Reaction Temperature:
-
Cause: Higher reaction temperatures often favor elimination over substitution.
-
Solution: Perform the reaction at lower temperatures. Starting at 0 °C or even -78 °C can significantly suppress elimination. A gradual warm-up may be necessary to initiate the substitution reaction.
-
-
Reagent Stoichiometry:
-
Cause: Using a large excess of the fluorinating agent can sometimes promote side reactions.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. Use the minimum effective amount, typically 1.1 to 1.5 equivalents.
-
-
Substrate Stereochemistry:
-
Cause: The stereochemical relationship between the hydroxyl group and adjacent protons can influence the propensity for E2 elimination. An anti-periplanar arrangement of the leaving group and a proton will favor elimination.
-
Solution: If possible, consider using a diastereomer of your starting material where the hydroxyl group and an adjacent proton are not in an anti-periplanar conformation.
-
Issue 3: Hydrodefluorination as a Side Reaction
Question: I am using a hydrogenation-based method to fluorinate a fluoropyridine precursor, but I am observing the formation of the non-fluorinated piperidine as a major byproduct. What causes this hydrodefluorination, and how can I minimize it?
Answer:
Hydrodefluorination is a known competing pathway in the metal-catalyzed hydrogenation of fluoropyridines.[7][8] The C-F bond can be cleaved under the reaction conditions, leading to the undesired non-fluorinated product.
Probable Causes & Solutions:
-
Catalyst Choice:
-
Cause: The choice of metal catalyst and support can significantly influence the extent of hydrodefluorination. Some catalysts are more prone to cleaving C-F bonds.
-
Solution: Palladium on carbon (Pd/C) is often a good choice for this transformation.[7][8] If hydrodefluorination is still an issue, screening other catalysts such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al2O3) might be beneficial, although rhodium can be very active for arene reduction.[8]
-
-
Reaction Conditions:
-
Cause: Harsh reaction conditions, such as high hydrogen pressure or high temperatures, can promote C-F bond cleavage.
-
Solution:
-
Optimize the hydrogen pressure. It is not always the case that higher pressure is better.
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
The presence of a Brønsted acid can influence the reaction, though its effect on hydrodefluorination is not always straightforward.[8] Careful optimization of the acid additive may be necessary.
-
-
-
Dearomatization-Hydrogenation (DAH) Process:
-
Cause: In DAH processes, the dearomatizing agent (e.g., HBpin) and the subsequent hydrogenation conditions must be carefully balanced.[1][12]
-
Solution: Follow established protocols for DAH processes closely, paying attention to the stoichiometry of the borane reagent and the catalyst loading. The purity of reagents and solvents is also crucial for the success of this method.[8]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the fluorination of piperidines.
Q1: Which fluorinating agent should I choose for my reaction?
A1: The choice of fluorinating agent depends on the starting material and the desired transformation.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor™): These are used for the fluorination of electron-rich centers, such as enolates, enol ethers, and some C-H bonds.[4][13] They are generally easier to handle than nucleophilic fluorinating agents but require an activated substrate. The mechanism can involve a single-electron transfer (SET) pathway.[4][14][15]
-
Nucleophilic Fluorinating Agents (e.g., DAST, Deoxofluor®): These are used to replace hydroxyl groups or other leaving groups with fluorine.[5][6][16] They are highly reactive and moisture-sensitive, requiring careful handling.[11] Deoxofluor® is often considered a safer alternative to DAST.
-
Fluoride Ion Sources (e.g., KF, CsF): These are used in nucleophilic substitution reactions where a good leaving group is already present on the piperidine ring. The reactivity can be enhanced by using a phase-transfer catalyst or a polar aprotic solvent.
| Fluorinating Agent Type | Common Reagents | Typical Applications | Key Considerations |
| Electrophilic | Selectfluor™ | Fluorination of enolates, silyl enol ethers | Requires electron-rich substrate; relatively stable |
| Nucleophilic (Deoxyfluorination) | DAST, Deoxofluor® | Replacement of hydroxyl groups with fluorine | Moisture-sensitive; can promote elimination |
| Nucleophilic (Substitution) | KF, CsF | Replacement of leaving groups (e.g., tosylates) | Requires activated substrate; solvent choice is critical |
Q2: How can I monitor the progress of my fluorination reaction?
A2: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction. However, fluorinated compounds may have similar polarities to their starting materials, so careful selection of the eluent is necessary. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the disappearance of starting material and the appearance of the product, confirming the mass of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for directly observing the formation of the fluorinated product and identifying any fluorine-containing byproducts. 1H NMR can also be used to monitor the reaction by observing the disappearance of signals from the starting material and the appearance of new signals from the product.
Q3: What are the key safety precautions I should take when performing fluorination reactions?
A3: Fluorination reactions can be hazardous, and strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves.[18]
-
Fume Hood: All manipulations of fluorinating agents and fluorination reactions should be performed in a well-ventilated fume hood.[18]
-
Handling Fluorinating Agents:
-
Moisture Sensitivity: Many fluorinating agents react violently with water. Ensure all glassware is dry and use anhydrous solvents.
-
Toxicity and Corrosivity: Fluorinating agents and their byproducts (such as HF) can be toxic and corrosive.[19] Avoid inhalation and skin contact.
-
Emergency Preparedness: Have an emergency plan in place. For reactions that can generate HF, have calcium gluconate gel readily available as a first aid measure for skin contact.[18][19]
-
-
Waste Disposal: Dispose of all fluorinated waste in designated, properly labeled containers according to your institution's guidelines.[18]
Q4: How does the position of the fluorine atom affect the properties of the piperidine ring?
A4: The position of the fluorine atom has a profound impact on the properties of the piperidine ring, which is a key consideration in drug design.
-
Basicity (pKa): A fluorine atom, being highly electronegative, will lower the basicity of the piperidine nitrogen. This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a greater pKa-lowering effect.[1][2]
-
Conformation: Fluorine substitution can significantly influence the conformational preference of the piperidine ring. Often, an axial orientation of the fluorine atom is favored due to stabilizing hyperconjugative and electrostatic interactions (e.g., C-F···H-N+ charge-dipole interactions).[1][9][20][21] This conformational locking can be exploited to pre-organize a molecule for optimal binding to a biological target.
-
Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with a C-F bond at a site of metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug.
Section 3: Experimental Protocols & Diagrams
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor™
-
To a solution of the N-protected piperidine substrate (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, add Selectfluor™ (1.1-1.5 eq.) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Deoxyfluorination using Deoxofluor®
-
To a solution of the N-protected piperidinol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) in a plastic vial under an inert atmosphere, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add Deoxofluor® (1.1-1.5 eq.) to the cooled solution.
-
Allow the reaction to stir at the low temperature and then slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Microsomal Stability of Piperidine-Containing Compounds
Welcome to the technical support center dedicated to addressing the common challenge of poor microsomal stability in piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of piperidine metabolism and enhance the viability of your drug candidates.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem
Q1: My piperidine-containing compound shows excellent target engagement but has very poor stability in my liver microsome assay. What are the primary metabolic pathways I should be concerned about?
A1: The piperidine ring, while a valuable scaffold in medicinal chemistry, is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The most common metabolic liabilities include:
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this is often a primary site of metabolism. The reaction is initiated by the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.[2][3] CYP3A4 is a major contributor to this metabolic pathway.[4][5]
-
Ring Oxidation (α-Carbon Oxidation): The carbon atoms adjacent (alpha) to the piperidine nitrogen are prone to oxidation, which can lead to the formation of lactams.[4][5]
-
C-Hydroxylation: Hydroxylation can occur at other positions on the piperidine ring, creating more polar metabolites that are more readily excreted.[1]
-
Ring Opening Reactions: In some cases, metabolism can lead to the opening of the piperidine ring.[4][5]
Identifying which of these pathways is dominant for your specific compound is the first critical step in addressing the stability issue.
Q2: Why is the piperidine ring so susceptible to metabolism by CYP enzymes?
A2: The susceptibility of the piperidine ring to metabolism by CYP enzymes stems from a combination of factors:
-
Lipophilicity: Piperidine-containing compounds are often lipophilic, which facilitates their entry into the active site of CYP enzymes located in the endoplasmic reticulum membrane.[6]
-
Electron Density: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, potentially aiding in the orientation of the molecule within the enzyme's active site.[4]
-
Availability of Labile C-H Bonds: The piperidine scaffold possesses multiple C-H bonds that are susceptible to enzymatic oxidation. The carbons alpha to the nitrogen are particularly activated and prone to hydrogen atom abstraction by the reactive catalytic species of the CYP enzyme.[4]
Q3: My compound has high permeability in a Caco-2 assay, but very low oral bioavailability in vivo. Could poor microsomal stability be the culprit?
A3: Yes, this is a classic scenario that strongly suggests extensive first-pass metabolism.[6] The Caco-2 assay is an excellent model for intestinal permeability, but it does not fully replicate the metabolic capacity of the liver.[6] Your compound may be efficiently absorbed from the gut into the portal vein, but then rapidly metabolized by the liver before it can reach systemic circulation, resulting in low oral bioavailability.[6] It's also possible that some metabolism is occurring in the gut wall, which also contributes to first-pass metabolism.[6]
Section 2: Troubleshooting Guide - Strategies to Enhance Microsomal Stability
This section provides actionable strategies to address the metabolic liabilities identified in your piperidine-containing compounds.
Issue 1: Rapid N-Dealkylation is Observed
If metabolite identification studies confirm N-dealkylation as the primary metabolic route, consider the following approaches:
Strategy 1.1: Steric Hindrance
-
Rationale: Introducing bulky substituents on or near the N-alkyl group can physically block the CYP enzyme's access to the metabolic site.
-
Experimental Approach:
-
Synthesize analogs with increasing steric bulk on the N-substituent (e.g., replace N-methyl with N-ethyl, N-isopropyl, or N-tert-butyl).
-
Introduce steric hindrance on the piperidine ring at the C2 and C6 positions.
-
Evaluate the microsomal stability of the new analogs using a liver microsomal stability assay.
-
Strategy 1.2: Modify Electronic Properties
-
Rationale: Replacing the N-alkyl group with an electron-withdrawing group can decrease the electron density on the nitrogen, potentially reducing its interaction with the CYP active site.
-
Experimental Approach:
-
Synthesize analogs where the N-alkyl group is replaced with a small amide, carbamate, or other electron-withdrawing functionality.
-
Assess the impact on both microsomal stability and target potency, as this modification can significantly alter the compound's physicochemical properties.
-
Issue 2: Ring Oxidation is the Major Metabolic Pathway
When oxidation of the piperidine ring itself is the main issue, the following strategies can be employed:
Strategy 2.1: Metabolic Blocking with Fluorine
-
Rationale: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation at that position.[6]
-
Experimental Approach:
-
Identify the primary site of ring hydroxylation using metabolite identification studies.
-
Synthesize analogs with fluorine atoms at the identified "metabolic hot spots."
-
Compare the microsomal stability of the fluorinated analogs to the parent compound.
-
Strategy 2.2: Deuteration
-
Rationale: The carbon-deuterium (C-D) bond is stronger than the C-H bond due to the kinetic isotope effect. Replacing a hydrogen with a deuterium at a site of metabolism can slow down the rate of bond cleavage by CYP enzymes, thereby improving metabolic stability.[7][8]
-
Experimental Approach:
-
Synthesize a deuterated version of your compound with deuterium atoms at the positions identified as metabolically labile.
-
Perform a comparative microsomal stability assay between the deuterated and non-deuterated compounds. A significant increase in half-life for the deuterated analog confirms that metabolism at that position is a major clearance pathway.[7]
-
Strategy 2.3: Bioisosteric Replacement
-
Rationale: Replacing the piperidine ring with a different, more metabolically stable heterocyclic ring system can be a highly effective strategy.
-
Experimental Approach:
-
Synthesize analogs where the piperidine ring is replaced with bioisosteres such as:
-
Morpholine: The oxygen atom in the morpholine ring is electron-withdrawing, which can increase the metabolic stability of the adjacent carbons.[9][10]
-
Spirocyclic systems: These can lock the conformation and block potential metabolic sites.[11]
-
Bridged bicyclic systems: These rigid analogs can also improve metabolic stability by restricting access to metabolic sites.[12]
-
-
Evaluate the microsomal stability and target activity of the new analogs.
-
Logical Flow for Troubleshooting Poor Microsomal Stability
Caption: Troubleshooting workflow for improving microsomal stability.
Section 3: Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a fundamental tool for assessing the metabolic stability of compounds in the presence of liver microsomes.[1]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Ice-cold acetonitrile (ACN) for reaction quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[1]
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.[1]
-
Initiate the reaction by adding the NADPH regenerating system and the test compound working solution.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile.[1]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[1]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Data Presentation: Impact of Structural Modifications on Microsomal Stability
The following table provides a hypothetical but representative dataset illustrating the impact of various structural modifications on the microsomal stability of a piperidine-containing compound.
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | None | 5 | 138.6 |
| Analog 1 | N-tert-butyl | 25 | 27.7 |
| Analog 2 | 4,4-difluoro | 45 | 15.4 |
| Analog 3 | 4-deuterated | 15 | 46.2 |
| Analog 4 | Morpholine bioisostere | > 60 | < 11.6 |
Visualization of Metabolic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Hydrodefluorination in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing carbon-fluorine (C-F) bond integrity during synthesis. Unintended hydrodefluorination (HDF)—the replacement of a fluorine atom with a hydrogen atom—is a significant challenge in the development of pharmaceuticals and agrochemicals, where fluorine substitution is critical for modulating a molecule's physicochemical and metabolic properties.[1][2] This guide provides in-depth, field-proven insights into why HDF occurs and how to mitigate it, structured in a practical question-and-answer format for researchers on the front lines of discovery.
Part 1: Frequently Asked Questions (FAQs) about Hydrodefluorination
This section addresses fundamental concepts to help you understand the root causes of this common side reaction.
Q1: What is hydrodefluorination (HDF) and why is it a critical side reaction to control?
Hydrodefluorination is a chemical reaction where a C-F bond is cleaved and replaced with a C-H bond.[3] While sometimes a desired transformation, it is frequently an undesired side reaction during processes like cross-coupling, which can lead to:
-
Reduced Yield: Formation of the HDF byproduct lowers the yield of the intended fluorinated target molecule.
-
Complex Purification: The HDF byproduct often has similar polarity to the desired product, making chromatographic separation difficult and costly.
-
Loss of Function: In drug discovery, a specific fluorine atom or a trifluoromethyl group is often a "metabolic hotspot blocker" or a key pharmacophoric element.[1][4][5] Its removal can drastically alter the compound's biological activity, metabolic stability, and overall viability as a drug candidate.
Q2: What are the common mechanisms leading to undesired HDF in my reactions?
Understanding the mechanism is key to devising a strategy for prevention. HDF can be initiated through several pathways, primarily dependent on your catalytic system and reaction conditions.
-
Reductive HDF: This is a common pathway, especially for electron-deficient fluoroarenes or trifluoromethyl groups.[6] The mechanism often involves a single-electron transfer (SET) to the substrate, forming a radical anion. This intermediate then expels a fluoride ion, and the resulting radical is quenched by a hydrogen source.[2]
-
Transition-Metal-Catalyzed HDF: In reactions employing catalysts like palladium, nickel, or rhodium, HDF can occur as a competing pathway to the desired transformation.[7][8][9] The primary routes include:
-
Oxidative Addition/Reductive Elimination: The metal center can oxidatively add into the C-F bond. The resulting aryl-metal-fluoride intermediate can then react with a hydride source (e.g., from a silane, alcohol, or formate) and reductively eliminate the C-H bond.[3][10][11]
-
Hydride Insertion/β-Fluoride Elimination: For fluorinated olefins, a metal hydride can insert across the double bond, followed by β-fluoride elimination.[12]
-
-
Photocatalytic HDF: While often used for controlled, selective HDF, photocatalysis can also cause unwanted HDF if reaction conditions are not optimized.[13][14] The process is typically initiated by an electron transfer from the excited photocatalyst to the fluoroarene.[14]
Q3: Which types of fluorinated compounds are most susceptible to HDF?
Susceptibility to HDF is not uniform across all C-F bonds. Key factors include:
-
Electronic Effects: Electron-withdrawing groups on an aromatic ring make the C-F bond more susceptible to reductive cleavage.[1][2] This is because these groups stabilize the radical anion intermediate formed after electron transfer.
-
Degree of Fluorination: Polyfluorinated aromatics (e.g., hexafluorobenzene) are often more reactive towards HDF than monofluorinated analogues.[3][10][11]
-
Trifluoromethyl Groups: The C(sp³)–F bonds in a trifluoromethyl (CF₃) group are strong, but they are prone to sequential defluorination (CF₃ → CF₂H → CFH₂ → CH₃) under certain reductive conditions. This is because the bond dissociation energy of the C-F bonds decreases with each successive defluorination.[2]
Part 2: Troubleshooting Guide: Addressing HDF in Your Experiments
This section provides direct answers to common experimental problems, helping you to quickly diagnose and solve HDF-related issues.
Q4: I'm observing significant HDF in my Palladium-catalyzed cross-coupling reaction. What are the first things I should adjust?
This is a classic problem. The key is to disfavor the C-F activation pathway relative to the desired C-X (X = Cl, Br, I, OTf) activation and subsequent cross-coupling.
Troubleshooting Workflow for Pd-Catalyzed Reactions
Caption: A logical workflow for troubleshooting hydrodefluorination.
-
Modify the Ligand: The ligand is your most powerful tool. The goal is to make oxidative addition into the C-F bond slower.
-
Increase Steric Bulk: Bulky ligands (e.g., tBuXPhos, RuPhos, BrettPhos) can sterically hinder the palladium center from approaching and activating the small fluorine atom.
-
Increase Electron Donation: More electron-rich phosphine ligands make the palladium center less electrophilic and therefore less reactive towards the electron-rich C-F bond.
-
-
Re-evaluate the Base: Some bases or their byproducts can generate species that act as hydride donors.
-
Strong alkoxide bases in the presence of alcohols can generate palladium-hydride species.[5] Consider switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
-
Lower the Reaction Temperature: C-F bond activation typically has a higher activation energy than C-Br or C-I activation. Running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed can significantly suppress HDF.
-
Check for Unintended Hydride Sources: Solvents like isopropanol or reagents like formic acid/formates can be potent hydride sources.[15] If possible, switch to a non-protic solvent like toluene, dioxane, or THF.
Q5: My trifluoromethyl (-CF₃) group is being reduced to a difluoromethyl (-CF₂H) group. How can I stop this?
Reduction of a CF₃ group is a clear sign that your reaction conditions are too reductive.[6][16]
-
Avoid Strong Reductants: Reagents like LiAlH₄ or even some silanes in combination with certain catalysts can readily reduce CF₃ groups.[3][17] Assess all components of your reaction for their reducing potential.
-
Switch Catalytic Systems: Palladium and Nickel catalysts, especially with certain ligands, can be competent for HDF of CF₃ groups.[8] Consider alternative coupling methods if possible.
-
Embrace Photocatalysis (Carefully): While photocatalysis can cause HDF, modern methods offer exquisite control. Specific organophotocatalysts have been developed for the precise conversion of -CF₃ to -CF₂H.[1][2] By understanding these selective systems, you can identify and avoid the conditions (e.g., specific photocatalysts, hydrogen atom donors) that promote this transformation. For instance, many protocols require a specific hydrogen atom donor (HAD) to proceed; removing or changing this component can shut down the HDF pathway.[18]
Q6: Can my choice of solvent or hydride source be the primary cause of HDF?
Absolutely. These components are often overlooked but play a critical role.
-
Solvent: Polar solvents can sometimes facilitate HDF pathways. For instance, in iron-catalyzed HDF, solvent polarity was shown to influence the reaction.[12] More importantly, protic solvents like alcohols can act as hydride donors, especially at elevated temperatures with a base.[5]
-
Hydride Source: The nature of the hydride donor is paramount. Silanes (e.g., Et₃SiH, (EtO)₃SiH) are commonly used as reductants in HDF reactions.[3][12] If your protocol uses a silane for another purpose (e.g., as a fluoride scavenger), it may be participating in undesired HDF. Consider replacing it or using it at a lower temperature. Formates are also well-known hydride donors in catalytic cycles.[15]
Table 1: Impact of Reaction Components on HDF
| Component | High HDF Risk Condition | Strategy to Reduce HDF | Rationale |
| Catalyst | Highly active Pd(0)/Ni(0) with small, electron-poor ligands | Use Pd(II) precatalyst; switch to bulkier, electron-rich ligands (e.g., Buchwald-type) | Slows down the rate of C-F oxidative addition.[4][7] |
| Base | Strong alkoxides (e.g., NaOtBu) with protic solvent | Weaker inorganic bases (e.g., K₃PO₄, CsF) | Avoids in-situ generation of metal-hydride species. |
| Solvent | Protic solvents (e.g., 2-propanol, t-butanol) | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Eliminates a potential source of hydride donors.[5] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., RT to 80 °C) | Exploits the higher activation energy of C-F cleavage vs. other C-X bonds. |
| Additives | Silanes, Formates | Avoid if possible; use stoichiometric amounts at low temp. | These are explicit hydride donors for many HDF reactions.[3][15] |
Part 3: Advanced Strategies & Protocols
When standard troubleshooting is insufficient, these advanced methods and protocols provide a path forward.
Q7: What are some alternative catalytic systems that are known to be less prone to HDF or offer orthogonal reactivity?
Moving beyond traditional palladium catalysis can be highly effective.
-
Bismuth Catalysis: Recently, low-valent bismuth catalysts have been shown to perform HDF of polyfluoroarenes through a Bi(I)/Bi(III) redox cycle involving oxidative addition and reductive elimination.[10][11] While this demonstrates C-F activation is possible, the conditions are specific and may offer an orthogonal approach compared to transition metals.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can be tuned to provide high stability and specific reactivity. Ruthenium-NHC complexes have been studied for HDF, and the steric and electronic properties of the NHC ligand were found to be crucial in controlling selectivity.[19] This high degree of tunability can be exploited to design systems that disfavor HDF.
-
Main Group Lewis Acids: Extremely Lewis acidic species, such as silyl cations or phosphine-based dications, can activate C-F bonds.[17][20] These transition-metal-free systems operate via different mechanisms and can provide a completely different selectivity profile, potentially avoiding HDF side reactions common in metal catalysis.
Protocol 1: General Method for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Fluoro-Aryl Bromide with Minimized HDF
This protocol incorporates best practices to suppress HDF of a fluoroarene substrate.
Objective: Couple an arylboronic acid with a substrate like 1-bromo-2-fluorobenzene while minimizing the formation of fluorobenzene.
Reaction Scheme: Ar-Br + Ar'-B(OH)₂ --(Pd catalyst)--> Ar-Ar' (Side Product: Ar-H)
Step-by-Step Methodology:
-
Glassware Preparation: To an oven-dried Schlenk flask, add the fluoro-aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to 0.2 M) via syringe.
-
Reaction Execution: Place the flask under an inert atmosphere (Argon or Nitrogen). Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C). The use of a lower temperature is critical.
-
Monitoring: Monitor the reaction by TLC or LCMS. To quantify HDF, take an aliquot, quench with water, extract with a suitable solvent, and analyze by ¹⁹F NMR, using an internal standard. The presence of a new singlet corresponding to the HDF product can be compared against the signal of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Causality: This protocol minimizes HDF by:
-
Using a bulky, electron-rich ligand (RuPhos) to disfavor C-F activation.
-
Employing a non-nucleophilic base (K₃PO₄) to avoid generating Pd-H species.
-
Using an aprotic solvent (toluene) to eliminate potential hydride sources.
-
Running the reaction at a lower temperature to exploit the kinetic difference between C-Br and C-F bond activation.
Protocol 2: Selective Organophotoredox Monohydrodefluorination of an Electron-Deficient Trifluoromethylarene
This protocol is for the controlled synthesis of a difluoromethylarene from a trifluoromethylarene. Understanding this selective method provides critical insight into the conditions to avoid if you want to prevent this transformation.[1][2]
Objective: Convert 4-(trifluoromethyl)benzonitrile to 4-(difluoromethyl)benzonitrile.
Reaction Scheme: Ar-CF₃ --(Photocatalyst, HAD, Light)--> Ar-CF₂H
Caption: A simplified photocatalytic cycle for selective HDF of a CF₃ group.
Step-by-Step Methodology:
-
Setup: In a vial equipped with a stir bar, combine the electron-deficient trifluoromethylarene (e.g., 4-(trifluoromethyl)benzonitrile, 1.0 equiv), an organophotocatalyst (e.g., 10-phenyl-10H-phenothiazine (PTH), 5 mol%), and a hydrogen atom donor (HAD) (e.g., 4-isopropyl-thiophenol, 2.0 equiv).[1]
-
Solvent: Add a suitable solvent (e.g., acetonitrile).
-
Degassing: Seal the vial and degas the solution by sparging with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a 427 nm LED) and stir vigorously. Ensure the reaction is cooled, as some light sources generate significant heat.
-
Monitoring: Monitor the reaction by ¹⁹F NMR. The triplet signal of the -CF₃ group will be replaced by a doublet of doublets (or a triplet if J-coupling to H is similar to J-coupling to F) for the -CF₂H group.
-
Workup: Once the reaction is complete, remove the solvent in vacuo and purify the residue by column chromatography.
Key Insight for Prevention: This reaction is critically dependent on three components: the photocatalyst, the light source, and the hydrogen atom donor (HAD). To prevent this reaction from occurring as a side reaction, ensure your system does not contain a combination of a potent HAD and a compound that can act as a photocatalyst under ambient light.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Defluorodearomatization: a Photocatalytic Birch-like Reduction that Enables C–C Bond Formation and Provides Access to Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32962C [pubs.rsc.org]
- 20. Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategic N-Protection of 4-(Difluoromethoxy)piperidine
Welcome to the technical support center for 4-(difluoromethoxy)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Here, we provide in-depth, field-proven insights into the selection and implementation of nitrogen protecting group strategies, addressing common challenges and offering practical, evidence-based solutions.
The Strategic Importance of the this compound Scaffold
The this compound moiety is of growing interest in medicinal chemistry. The difluoromethoxy group can enhance metabolic stability, modulate pKa, and improve cell permeability, making it an attractive substituent in the design of novel therapeutics. However, the successful incorporation of this scaffold into complex molecules hinges on a robust and well-planned protecting group strategy for the piperidine nitrogen. This guide will navigate you through the critical considerations for protecting and deprotecting this key functional group.
Frequently Asked Questions (FAQs)
Q1: How does the 4-(difluoromethoxy) group affect the reactivity of the piperidine nitrogen?
The difluoromethoxy group is electron-withdrawing, which can slightly reduce the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. This effect is generally modest and does not typically require drastic changes to standard N-acylation or N-alkylation protocols. However, for sluggish reactions, slightly more forcing conditions, such as a moderate increase in temperature or reaction time, may be beneficial.
Q2: Which are the most common and reliable N-protecting groups for this compound?
The most widely used and reliable N-protecting groups for piperidines, including this compound, are the carbamates:
-
Boc (tert-Butoxycarbonyl): Excellent for its stability under a wide range of conditions and its clean, acid-labile removal.
-
Cbz (Benzyloxycarbonyl): Valued for its stability to both acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, offering an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.
Q3: What is an "orthogonal" protecting group strategy, and why is it important?
An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule that can be removed under distinct and non-interfering conditions.[1][2] For example, you could have a molecule with a Boc-protected piperidine and an Fmoc-protected primary amine. The Fmoc group can be selectively removed with a base (e.g., piperidine) without affecting the Boc group, and the Boc group can be subsequently removed with an acid (e.g., TFA) without affecting other functionalities. This allows for the sequential and selective unmasking of reactive sites, which is crucial for the synthesis of complex molecules.[1][3]
Q4: Is the difluoromethoxy group stable to the conditions used for N-deprotection?
The difluoromethoxy group is generally robust. However, it can be sensitive to strong acidic or basic conditions, which could lead to hydrolysis.
-
Acidic Deprotection (e.g., for Boc removal): Standard conditions like 20-50% TFA in DCM or 4M HCl in dioxane are generally well-tolerated, especially at room temperature and with shorter reaction times.[4] Prolonged exposure to strong, hot acids should be avoided.
-
Basic Deprotection (e.g., for Fmoc removal): Conditions like 20% piperidine in DMF are typically safe for the difluoromethoxy group.[5][6] Stronger bases or prolonged heating should be approached with caution.
-
Hydrogenolysis (for Cbz removal): These conditions (e.g., H₂, Pd/C) are neutral and highly compatible with the difluoromethoxy group.
Troubleshooting Guide
Issue 1: Incomplete N-Boc Protection
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.
-
Potential Causes & Solutions:
-
Insufficient Reagent: Ensure at least 1.1 to 1.2 equivalents of Boc anhydride are used.
-
Inadequate Base: A common issue is insufficient or inappropriate base. For Schotten-Baumann conditions (e.g., with NaHCO₃ or K₂CO₃ in a biphasic system), vigorous stirring is essential to ensure proper mixing. For organic solvent systems, ensure at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used.
-
Reduced Nucleophilicity: As mentioned, the difluoromethoxy group can slightly decrease the nitrogen's reactivity. If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C and monitor the progress by TLC.
-
Issue 2: Low Yield During N-Boc Deprotection
-
Symptoms: Low recovery of the deprotected this compound salt.
-
Potential Causes & Solutions:
-
Incomplete Reaction: If using milder acidic conditions, the reaction may not have gone to completion. Increase the concentration of the acid or the reaction time. Monitor by TLC until the starting material is fully consumed.
-
Work-up Issues: The deprotected piperidine salt may have some solubility in the organic solvent used for washing. Minimize the volume of washings or use a less polar solvent.
-
Side Reactions (t-butylation): The tert-butyl cation generated during deprotection can alkylate nucleophiles. While less common with the deprotected amine itself, it can be an issue if other sensitive functional groups are present. The use of a scavenger like triethylsilane (TES) or anisole can mitigate this.
-
Issue 3: Incomplete N-Cbz Deprotection by Hydrogenolysis
-
Symptoms: The reaction stalls, with both starting material and product visible by TLC/LC-MS.
-
Potential Causes & Solutions:
-
Catalyst Poisoning: The amine product can sometimes inhibit the palladium catalyst. Adding a small amount of a weak acid like acetic acid can sometimes improve the reaction rate.
-
Inactive Catalyst: Ensure the Pd/C catalyst is fresh and of good quality. Using a higher loading of the catalyst (e.g., 10 mol%) or a different type of palladium catalyst (e.g., Pearlman's catalyst) can be effective.
-
Inefficient Hydrogen Transfer: If using a transfer hydrogenation reagent like ammonium formate, ensure it is used in sufficient excess. Switching to hydrogenation with H₂ gas may be more effective.
-
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for the Boc protection of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound (or its HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq). If starting from the hydrochloride salt, use 2.2 equivalents of NaHCO₃. If starting from the free base, use 1.2 equivalents of NaHCO₃.
-
Add water and DCM in a 1:1 ratio to achieve a substrate concentration of approximately 0.2 M.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Continue to stir vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-(difluoromethoxy)piperidine. The product is often a colorless oil or a white solid and may be used in the next step without further purification.
Protocol 2: N-Cbz Protection of this compound
This protocol outlines the Cbz protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Materials:
-
This compound (or its HCl salt)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane or THF
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water. If starting from the HCl salt, add 2.2 equivalents of Na₂CO₃. If starting from the free base, add 1.2 equivalents of Na₂CO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain N-Cbz-4-(difluoromethoxy)piperidine.
Protocol 3: Deprotection of N-Boc-4-(difluoromethoxy)piperidine
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-4-(difluoromethoxy)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-4-(difluoromethoxy)piperidine (1.0 eq) in DCM (to a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.
-
Separate the organic layer, extract the aqueous layer with DCM (2x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base of this compound.
Data Summary and Visualization
Table 1: Comparison of Common N-Protecting Groups for this compound
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality & Stability |
| Boc | Boc₂O, base | Acidic (TFA, HCl) | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. |
| Cbz | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Orthogonal to Boc and Fmoc. |
| Fmoc | Fmoc-Cl, base | Basic (20% piperidine in DMF) | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. |
Decision Workflow for Protecting Group Selection
Caption: Decision tree for selecting an N-protecting group.
General N-Protection and Deprotection Workflow
References
- 1. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. reddit.com [reddit.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(Difluoromethoxy)piperidine Preparations
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purity of your building blocks is paramount to the success of your research and development efforts. 4-(Difluoromethoxy)piperidine is a valuable scaffold in medicinal chemistry, but its synthesis can often yield a mixture of impurities that complicate downstream applications.[1]
This guide is designed to provide you with practical, in-depth solutions to common purification challenges. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when handling crude this compound.
Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?
Understanding potential impurities is the first step toward devising an effective purification strategy.[2] Your crude product may contain a variety of substances depending on the synthetic route. Common classes of impurities are summarized in the table below.
| Impurity Class | Specific Examples | Typical Source | Recommended Initial Approach |
| Unreacted Starting Materials | 4-Hydroxypiperidine (or its N-protected form), fluorinating reagents (e.g., Olah's reagent byproducts). | Incomplete reaction. | Acid-base extraction, Column chromatography. |
| Reaction Byproducts | Oxidation products, partially fluorinated intermediates, products from side reactions.[2] | Side reactions during synthesis, air exposure. | Column chromatography, Recrystallization. |
| Reagent-Related Impurities | N-Protecting groups (e.g., Boc, Cbz, Benzyl), cleavage byproducts (e.g., dibenzofulvene from Fmoc removal).[3][4] | Incomplete deprotection or residual reagents from previous steps. | Appropriate workup post-deprotection, Column chromatography. |
| Residual Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Toluene. | Reaction or extraction solvents. | High-vacuum evaporation, Azeotropic distillation. |
| Water | H₂O | Aqueous workup procedures.[2][5] | Drying over suitable agents (e.g., solid KOH, Na₂SO₄), azeotropic distillation.[5] |
Q2: My isolated this compound is a yellow or brown oil. What causes this discoloration and how can I remove it?
Discoloration, typically a yellow or brown tint, is often indicative of oxidation products.[2] Piperidines and other secondary amines can be susceptible to air oxidation over time.
-
Causality: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored impurities. This process can be accelerated by exposure to air, light, and trace metal contaminants.
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often effective at adsorbing minor colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, flash column chromatography is the most robust method for removing these more polar, colored byproducts.
-
Prevention: For long-term storage, keep the purified product under an inert atmosphere (Nitrogen or Argon) and in a freezer to minimize oxidation.[6]
-
Q3: Is it better to purify this compound as the free base or as a salt?
This depends on the physical properties of your compound and the nature of the impurities.
-
Free Base (Typically an Oil): Purification of the free base is usually done via liquid-liquid extraction or column chromatography. This is suitable for removing non-basic or less-basic organic impurities.
-
Hydrochloride Salt (Typically a Solid): Converting the free base to its hydrochloride (HCl) salt is a highly effective purification strategy, especially for removing impurities that do not form salts.[7] The key advantages are:
-
Crystallinity: The HCl salt is often a stable, crystalline solid, which can be purified by recrystallization.[8][9] This process is excellent for achieving high purity.
-
Stability: Salts are generally less prone to air oxidation than the corresponding free bases.
-
Ease of Handling: Crystalline solids are often easier to handle, weigh, and store than oils.
-
Decision Workflow:
Caption: Decision tree for selecting a purification strategy.
Troubleshooting & In-Depth Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Issue 1: Removing Neutral or Acidic Organic Impurities
Scenario: Your crude product contains unreacted starting materials (e.g., N-protected precursors) or non-basic byproducts.
Solution: Acid-Base Liquid-Liquid Extraction. This technique leverages the basicity of the piperidine nitrogen. By protonating the nitrogen with acid, the molecule becomes a water-soluble salt, allowing for its separation from neutral impurities remaining in the organic phase.[2][10]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move into the aqueous layer, while neutral impurities stay in the organic layer.[2]
-
Isolate Aqueous Layer: Drain and collect the lower aqueous layer.
-
Back-Extraction (Optional): To ensure full recovery, you can wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M NaOH or solid KOH, with stirring until the solution is strongly basic (pH > 12, check with pH paper).[5] This deprotonates the piperidinium salt, liberating the free base.
-
Product Extraction: Extract the liberated free base back into an organic solvent (e.g., DCM or EtOAc) by shaking in the separatory funnel. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[5]
Caption: Workflow for acid-base liquid-liquid extraction.
Issue 2: Achieving High Purity for Pharmaceutical Applications
Scenario: Your product requires very high purity (>99%), and trace impurities remain after extraction or chromatography.
Solution: Conversion to the Hydrochloride Salt and Recrystallization. This is a powerful technique for achieving high levels of purity.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol (IPA).[11] Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in IPA) dropwise with stirring. The hydrochloride salt will precipitate. Monitor the addition to avoid a large excess of acid.
-
Isolation of Crude Salt: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Select Recrystallization Solvent: The ideal solvent is one in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below.[11] Common choices for piperidine hydrochlorides include isopropanol (IPA), ethanol, or mixtures like IPA/diethyl ether or ethanol/ethyl acetate.
-
Recrystallization: a. Place the crude HCl salt in a flask. b. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once crystals have formed, place the flask in an ice bath or refrigerator for at least one hour to maximize precipitation.
-
Final Isolation: Collect the pure crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly in a vacuum oven.
Issue 3: Separating Structurally Similar Impurities
Scenario: Your product is contaminated with byproducts of very similar polarity, making extraction and recrystallization ineffective.
Solution: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[12]
-
Stationary Phase Selection: For most piperidine derivatives, standard silica gel (SiO₂) is effective.
-
Mobile Phase Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate.
-
Start with a non-polar solvent and gradually increase polarity. A common system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
To prevent the basic piperidine from "streaking" on the acidic silica gel, add a small amount of a basic modifier, such as triethylamine (TEA) (~0.5-1% v/v), to the mobile phase.
-
Aim for a target compound Rf value of ~0.2-0.3 on the TLC plate for optimal separation on the column.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. Several analytical techniques can be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds like this compound. It provides information on purity and can help identify impurities by their mass fragmentation patterns.[13][14]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination. A stability-indicating HPLC method can separate the active compound from its degradation products.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of your desired product and can be used to detect and quantify impurities if their signals are resolved from the product's signals.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents [patents.google.com]
- 8. SU634665A3 - Method of obtaining piperidine derivatives or salts thereof - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals.[1] The introduction of a difluoromethoxy group at the 4-position presents unique challenges and opportunities for analytical characterization. Understanding the fragmentation pathways is paramount for structural elucidation, metabolite identification, and impurity profiling in drug development. This guide will delve into the mechanistic details of fragmentation, supported by experimental data and theoretical considerations.
Experimental Design & Rationale
The methodologies outlined below represent a robust approach to characterizing the fragmentation of 4-(Difluoromethoxy)piperidine. The choice of Electrospray Ionization (ESI) is predicated on its soft ionization nature, which typically yields a prominent protonated molecule, [M+H]⁺, essential for subsequent tandem mass spectrometry (MS/MS) analysis.[1] Collision-Induced Dissociation (CID) is employed to systematically induce fragmentation and map the compound's breakdown pathways.
Sample Preparation:
-
A stock solution of this compound hydrochloride (Formula: C6H12ClF2NO, FW: 187.61) is prepared in methanol at a concentration of 1 mg/mL.[2]
-
A working solution of 1 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40 °C.[1]
Mass Spectrometry Parameters:
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an ESI source.[1]
-
Ionization Mode: Positive ion mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: Product ion scans are performed on the protonated molecule [M+H]⁺ (m/z 152.08815) using a range of collision energies (e.g., 10, 20, and 40 eV) to observe the evolution of fragment ions.[3]
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Stock_Solution" [label="1 mg/mL Stock Solution\nin Methanol"]; "Working_Solution" [label="1 µg/mL Working Solution\nin 50:50 ACN:H2O\n+ 0.1% Formic Acid"]; "Stock_Solution" -> "Working_Solution"; }
subgraph "cluster_LC" { label="Liquid Chromatography"; style=filled; color="#FFFFFF"; "HPLC" [label="C18 Reversed-Phase\nHPLC"]; }
subgraph "cluster_MS" { label="Mass Spectrometry"; style=filled; color="#FFFFFF"; "ESI_Source" [label="Electrospray Ionization\n(Positive Mode)"]; "Tandem_MS" [label="Tandem MS (Q-TOF)\nProduct Ion Scan"]; "Data_Analysis" [label="Fragmentation Pathway\nElucidation"]; "ESI_Source" -> "Tandem_MS" -> "Data_Analysis"; }
"Working_Solution" -> "HPLC" [label="Injection"]; "HPLC" -> "ESI_Source" [label="Elution"];
graph [bgcolor="#FFFFFF"]; } caption: "Experimental workflow for the MS analysis of this compound."
Results and Mechanistic Discussion
Upon ESI-MS/MS analysis, the protonated molecule of this compound ([M+H]⁺, m/z 152.08) undergoes characteristic fragmentation. The primary fragmentation pathways are dictated by the protonated nitrogen atom, which initiates bond cleavages within the piperidine ring and the difluoromethoxy substituent.
Table 1: Key Fragment Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 152.08 | 132.07 | HF (20.01) | [M+H-HF]⁺ |
| 152.08 | 101.07 | CHF2OH (52.01) | [M+H-CHF2OH]⁺ (Piperidinyl cation) |
| 152.08 | 85.06 | OCHF2 (67.01) | [M+H-OCHF2]⁺ (Protonated Piperidine) |
| 152.08 | 70.06 | C3H7F2O (84.02) | [C4H8N]⁺ (Iminium ion) |
| 152.08 | 51.02 | C5H10NO (101.07) | [CHF2]⁺ |
Proposed Fragmentation Pathways:
The fragmentation of cyclic amines like piperidine is well-documented to involve α-cleavage and ring-opening mechanisms.[4][5] The presence of the electronegative difluoromethoxy group significantly influences the fragmentation landscape.
-
Loss of Hydrogen Fluoride (HF): The fragment at m/z 132.07 is proposed to arise from the elimination of a molecule of hydrogen fluoride. This is a common fragmentation pathway for fluorinated compounds.[6]
-
Cleavage of the C-O Bond: The ion at m/z 85.06 corresponds to the protonated piperidine ring, resulting from the cleavage of the C4-O bond. The charge is retained by the nitrogen-containing fragment.
-
Loss of the Difluoromethoxy Group: The fragment ion at m/z 101.07 is likely formed by the loss of the entire difluoromethoxy group as difluoromethanol (CHF2OH) following a rearrangement.
-
Ring Opening and Formation of an Iminium Ion: The ion at m/z 70.06 is characteristic of piperidine fragmentation and is attributed to the formation of a stable iminium ion after ring cleavage.[1][4]
-
Formation of the Difluoromethyl Cation: The observation of a fragment at m/z 51.02 corresponds to the [CHF2]⁺ cation, indicating cleavage of the O-CHF2 bond.
dot graph "Fragmentation_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"M_H" [label="[M+H]⁺\nm/z 152.08"];
subgraph "cluster_fragments" { label="Fragment Ions"; style=filled; color="#FFFFFF"; "F1" [label="[M+H-HF]⁺\nm/z 132.07", fillcolor="#FBBC05", fontcolor="#202124"]; "F2" [label="[Piperidinyl Cation]\nm/z 101.07", fillcolor="#34A853", fontcolor="#FFFFFF"]; "F3" [label="[Protonated Piperidine]\nm/z 85.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "F4" [label="[Iminium Ion]\nm/z 70.06", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "F5" [label="[CHF2]⁺\nm/z 51.02", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"M_H" -> "F1" [label="-HF"]; "M_H" -> "F2" [label="-CHF2OH"]; "M_H" -> "F3" [label="-OCHF2"]; "F3" -> "F4" [label="Ring Opening"]; "M_H" -> "F5" [label="-C5H10NO"];
graph [bgcolor="#FFFFFF"]; } caption: "Proposed fragmentation pathways of this compound."
Comparison with Alternative Structures
To underscore the diagnostic value of these fragmentation patterns, a comparison with a structural isomer, 1-(difluoromethoxy)piperidine, would be insightful. In the absence of experimental data for this specific isomer, we can predict that the fragmentation would be dominated by α-cleavage adjacent to the nitrogen, leading to the loss of the difluoromethoxy group and the formation of a prominent iminium ion at m/z 84. The fragmentation pattern of this compound, with its characteristic fragments arising from the substituent at the 4-position, allows for its unambiguous differentiation.
Conclusion
The mass spectrometry analysis of this compound by ESI-MS/MS reveals a rich fragmentation pattern characterized by losses of HF, the difluoromethoxy group in various forms, and piperidine ring cleavage. The elucidated fragmentation pathways provide a reliable fingerprint for the identification and structural confirmation of this compound in complex matrices. This guide serves as a valuable resource for scientists engaged in the analysis of fluorinated piperidine derivatives, enabling more confident structural assignments in drug discovery and development.
References
A Comparative Analysis for the Medicinal Chemist: 4-(Difluoromethoxy)piperidine vs. 4-(Trifluoromethoxy)piperidine
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and physicochemical properties of lead compounds. The piperidine scaffold, a prevalent motif in numerous pharmaceuticals, is often a key target for such modifications. This guide offers a detailed comparison of two prominent fluorinated building blocks: 4-(difluoromethoxy)piperidine and 4-(trifluoromethoxy)piperidine. We will delve into their synthesis, physicochemical characteristics, and metabolic stability, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed decision-making in molecular design.
Structural and Physicochemical Properties: A Tale of Two Fluorinated Ethers
The seemingly subtle difference of a single fluorine atom between the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups imparts distinct electronic and conformational properties to the piperidine ring. These differences can significantly influence a molecule's lipophilicity, basicity, and potential for intermolecular interactions.
dot
Caption: Structural comparison of this compound and 4-(Trifluoromethoxy)piperidine.
A comparative summary of the key physicochemical properties is presented below. It is important to note that while experimental data for these specific parent compounds is limited in publicly accessible literature, the provided values are based on well-established principles and data from closely related analogues.
| Property | This compound (Estimated) | 4-(Trifluoromethoxy)piperidine (Estimated) | Key Differences & Rationale |
| Molecular Weight | 151.16 g/mol | 169.15 g/mol | The additional fluorine atom in the trifluoromethoxy group results in a higher molecular weight. |
| Calculated LogP | 1.15 - 1.40[1] | ~1.8 - 2.2 | The trifluoromethoxy group is significantly more lipophilic than the difluoromethoxy group, which is expected to increase the octanol-water partition coefficient. |
| pKa of Conjugate Acid | ~9.0 - 9.5[1] | ~8.5 - 9.0 | The strongly electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the basicity of the piperidine nitrogen to a greater extent than the difluoromethoxy group, resulting in a lower pKa.[1] |
| Hydrogen Bond Donating Capability | Yes (weak) | No | The C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. The trifluoromethoxy group lacks this capability. |
Synthesis and Accessibility: Navigating the Routes to Fluorinated Piperidines
The synthetic accessibility of these building blocks is a critical consideration for their practical application in drug development programs. Both compounds can be synthesized from the readily available starting material, 4-hydroxypiperidine.
Synthesis of this compound
A common strategy for the synthesis of this compound involves the protection of the piperidine nitrogen, followed by difluoromethylation of the hydroxyl group and subsequent deprotection. A representative protocol starting from N-Boc-4-hydroxypiperidine is outlined below.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as potassium carbonate.[2] Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) dropwise.[2][3] Allow the reaction to warm to room temperature and stir until completion to yield N-Boc-4-hydroxypiperidine.[2][3]
-
Difluoromethylation: The difluoromethylation of the hydroxyl group in N-Boc-4-hydroxypiperidine can be achieved using various reagents. A common method involves the use of sodium chlorodifluoroacetate in the presence of a suitable base and solvent.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to yield the final product, this compound.[4]
Synthesis of 4-(Trifluoromethoxy)piperidine
A multi-gram scale synthesis of 4-(trifluoromethoxy)piperidine has been reported, also commencing from 4-hydroxypiperidine. This multi-step process involves protection, xanthate formation, and subsequent fluorination.
dot
Caption: Multi-step synthesis of 4-(Trifluoromethoxy)piperidine.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)piperidine
-
Acylation: 4-hydroxypiperidine is first acylated with benzoyl chloride to protect the nitrogen atom.
-
Xanthate Formation: The resulting N-benzoyl-4-hydroxypiperidine is converted to the corresponding S-methyl xanthate.
-
Desulfurization/Fluorination: The xanthate is then subjected to desulfurization and fluorination using N-bromosuccinimide (NBS) and Olah's reagent (a pyridine-polyhydrogen fluoride complex) to introduce the trifluoromethoxy group.
-
Reduction: The N-benzoyl group is reduced to a benzyl group.
-
Deprotection: Finally, the N-benzyl group is removed using 1-chloroethyl chloroformate to afford 4-(trifluoromethoxy)piperidine.
Metabolic Stability: A Critical Determinant of In Vivo Performance
The metabolic stability of a drug candidate is a crucial factor influencing its half-life and overall pharmacokinetic profile. The introduction of fluorine is a well-established strategy to block metabolically labile positions and enhance stability.
dot
Caption: General workflow for an in vitro microsomal stability assay.
| Aspect | This compound | 4-(Trifluoromethoxy)piperidine |
| Metabolic Liability of the Methoxy Group | The difluoromethoxy group is generally considered a metabolically robust bioisostere of a methoxy group, preventing O-demethylation.[5] However, the C-H bond is still susceptible to oxidative metabolism, although at a slower rate than a methyl group. | The trifluoromethoxy group is highly resistant to oxidative metabolism due to the strong C-F bonds and the absence of a C-H bond. It is one of the most effective groups for enhancing metabolic stability.[5] |
| Potential Metabolites | Potential for hydroxylation at the difluoromethyl carbon, although this is generally a minor pathway. Metabolism is more likely to occur at other positions on the piperidine ring or the rest of the molecule. | Extremely low potential for metabolism at the trifluoromethoxy group. Metabolism will be directed to other parts of the molecule. |
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of a test compound.
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Pooled human liver microsomes are thawed on ice. An NADPH regenerating system is prepared.[6]
-
Incubation: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[6]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[6]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[6]
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Applications in Medicinal Chemistry and Drug Design
Both this compound and 4-(trifluoromethoxy)piperidine are valuable building blocks for introducing fluorinated moieties into drug candidates. The choice between the two often depends on the specific goals of the medicinal chemistry campaign.
-
This compound: This building block is an excellent choice when a more subtle modulation of properties is desired. Its ability to act as a weak hydrogen bond donor can be exploited to mimic the interactions of a hydroxyl or amide group, potentially improving binding affinity while simultaneously enhancing metabolic stability. Its moderate lipophilicity can be advantageous in avoiding the excessively high LogP values that can be detrimental to a compound's overall developability.
-
4-(Trifluoromethoxy)piperidine: When the primary objective is to maximize metabolic stability and significantly increase lipophilicity, 4-(trifluoromethoxy)piperidine is a powerful tool. The exceptional stability of the trifluoromethoxy group can effectively shield a molecule from oxidative metabolism, leading to a longer in vivo half-life. This can be particularly beneficial for compounds that suffer from rapid clearance.
Conclusion
The selection between this compound and 4-(trifluoromethoxy)piperidine is a strategic decision in drug design that should be guided by a thorough understanding of their distinct properties. The difluoromethoxy group offers a nuanced approach to property modulation, providing a balance of increased metabolic stability and moderate lipophilicity, along with the unique feature of weak hydrogen bond donation. In contrast, the trifluoromethoxy group provides a more robust and direct means of enhancing metabolic stability and increasing lipophilicity. By carefully considering the specific requirements of their target and the desired pharmacokinetic profile, medicinal chemists can leverage these valuable fluorinated building blocks to design more effective and developable drug candidates.
References
A Senior Application Scientist's Guide to Analytical Methods for Characterizing Fluorinated Heterocycles
Introduction: The Rising Prominence of Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design.[1][2][3] The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] Consequently, a significant portion of recently FDA-approved drugs contain fluorinated heterocycles.[4]
However, the very properties that make these compounds so valuable also present unique analytical challenges. The high electronegativity and strong carbon-fluorine bonds influence everything from chromatographic retention to mass spectrometric fragmentation.[5] Therefore, a robust, multi-technique approach is not just recommended—it is essential for unambiguous structural elucidation and purity assessment.
This guide provides a comparative analysis of the primary analytical techniques for the characterization of fluorinated heterocycles. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Core Analytical Pillars for Fluorinated Heterocyles
The comprehensive characterization of a novel fluorinated heterocycle relies on a synergistic workflow, typically involving spectroscopy, spectrometry, and chromatography. Each technique provides a unique piece of the structural puzzle.
Caption: General analytical workflow for fluorinated heterocyles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine "Spy"
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules.[6] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique.[7][8]
Expertise in Practice: The true power of ¹⁹F NMR lies in its expansive chemical shift range (over 800 ppm), which provides exquisite sensitivity to subtle changes in the electronic environment.[7][8] This means that even minor structural modifications or impurity presence can be readily detected. Furthermore, the absence of endogenous fluorinated compounds in biological systems makes ¹⁹F NMR an excellent tool for in-situ studies without background interference.[6][9]
Key NMR Experiments and Their Rationale
-
¹⁹F NMR (Decoupled): This is the foundational experiment. It provides the number of distinct fluorine environments and their chemical shifts. A clean, sharp singlet for each fluorine environment is the first indicator of a pure compound.
-
¹H NMR: Essential for determining the proton framework. However, the spectra are often complicated by ¹H-¹⁹F couplings, which can span over multiple bonds. While complex, these coupling patterns are rich with structural information.
-
¹³C NMR: Provides information on the carbon skeleton. Similar to ¹H NMR, ¹³C signals are split by nearby fluorine atoms (¹JCF, ²JCF, etc.), which can aid in assigning specific carbons relative to the fluorine substituents.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular structure.
-
¹H-¹⁹F HETCOR: Directly correlates protons and fluorine atoms that are coupled, confirming their proximity.
-
¹⁹F-¹³C HMBC: A specialized experiment that reveals long-range couplings between fluorine and carbon, invaluable for mapping out the connectivity of the fluorinated moiety within the larger heterocyclic structure.[10]
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining through-space proximity, rather than through-bond coupling. It is the definitive method for establishing the relative stereochemistry of fluorine atoms and nearby protons.
-
Comparative NMR Data
| Parameter | ¹H NMR | ¹⁹F NMR |
| Chemical Shift Range | ~15 ppm | >800 ppm[7][8] |
| Sensitivity | High | Very High (83% relative to ¹H) |
| Structural Insight | Proton framework, H-F coupling | Number of F environments, electronic effects, long-range couplings |
| Key Challenge | Spectral complexity due to H-F coupling | Requires appropriate reference standards (e.g., CFCl₃) |
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the fluorinated heterocycle and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a known quantity of an internal standard (e.g., trifluorotoluene) if quantification is required.
-
Instrument Setup: Tune and match the ¹⁹F probe. Ensure the lock signal is stable.
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Crucial Step: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest to ensure full relaxation for accurate integration.[11] For many small molecules, a delay of 30-60 seconds is a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
-
Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve signal-to-noise. Fourier transform, phase, and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum using the reference standard. Integrate all signals corresponding to the compound and the standard for quantitative analysis.
Mass Spectrometry (MS): Confirming Identity and Uncovering Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of fluorinated heterocyles. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy within 5 ppm, which is crucial for unambiguously determining the molecular formula.
Expertise in Practice: The high electronegativity of fluorine and the strength of the C-F bond significantly influence fragmentation patterns.[5] Unlike their hydrocarbon counterparts, fluorinated compounds often exhibit characteristic neutral losses and rearrangements. Understanding these pathways is key to interpreting the mass spectrum correctly.
Common Fragmentation Pathways
-
Loss of F• (M-19) or HF (M-20): These are very common fragmentation pathways for many organofluorine compounds.[5][12]
-
Cleavage of C-C bonds: Perfluorinated chains are prone to C-C bond cleavage, often leading to a prominent CF₃⁺ ion (m/z 69) or C₂F₅⁺ ion (m/z 119).[5][13]
-
Rearrangements: In certain heterocyclic systems, complex rearrangements can occur, leading to stable fragment ions. For example, trifluoromethyl-substituted isoxazoles can undergo rearrangements to form stable acylium ions (Ar-C≡O⁺).[14]
Comparative Data: Common Mass Spectrometry Fragments
| Fragment Ion | m/z | Common Origin |
| [M-F]⁺ | M-19 | Loss of a fluorine radical from the molecular ion.[5] |
| [M-HF]⁺ | M-20 | Loss of a neutral hydrogen fluoride molecule.[5] |
| CF₃⁺ | 69 | Fragment from trifluoromethyl groups; often the base peak in perfluorinated compounds.[5] |
| C₂F₅⁺ | 119 | Fragment from compounds with longer perfluoroalkyl chains.[5] |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (LC):
-
Column: A C18 column is a good starting point. For highly fluorinated compounds, specialized fluorinated phases may offer better retention and selectivity.[15]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typical for reversed-phase chromatography.
-
Flow Rate: 0.2-0.5 mL/min for standard analytical columns.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is most common. Operate in both positive and negative ion modes, as the ionization efficiency can vary.[5]
-
Mass Analyzer: Use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis: Extract the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. Analyze the fragmentation pattern to support the proposed structure.
Chromatographic Techniques: The Key to Purity and Isomer Separation
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the workhorse for assessing the purity of fluorinated heterocycles and for separating isomers. Gas Chromatography (GC) is also applicable for compounds that are volatile and thermally stable.[16]
Expertise in Practice: The choice of stationary phase is critical. While standard C18 phases are widely used, their selectivity for fluorinated compounds can be limited.[15] Fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions, often providing superior separation for halogenated compounds and positional isomers.[17]
Caption: Decision tree for selecting the appropriate chromatographic method.
Comparison of HPLC Stationary Phases
| Stationary Phase | Primary Separation Mechanism | Best Suited For |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, good starting point for most compounds. |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, hydrophobic, and shape selectivity | Halogenated compounds, positional isomers, aromatic heterocyles.[17] |
| Fluorinated Alkyl Phases | Hydrophobic and "fluorous" interactions | Enhanced retention and selectivity for fluorinated analytes.[15][18] |
Chiral Separations
For chiral fluorinated heterocycles, enantiomeric purity is a critical quality attribute. Chiral chromatography, using columns with a chiral stationary phase (CSP), is the most reliable method for separating enantiomers.[19][20] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability.[19]
Interestingly, the presence of fluorine can sometimes be leveraged for separation-free chiral analysis. Novel ¹⁹F-labeled chiral resolving agents can bind to analytes, producing distinct ¹⁹F NMR signals for each enantiomer, allowing for rapid and unambiguous determination of enantiomeric excess without chromatographic separation.[21][22]
X-ray Crystallography: The Unambiguous Structure
When a suitable single crystal can be obtained, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule.[23][24] It is the ultimate arbiter for confirming connectivity, stereochemistry, and subtle conformational details like bond lengths and angles.[24] This technique is particularly powerful for validating the structures of complex fluorinated heterocycles where NMR data may be ambiguous.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step. High-purity material is slowly crystallized from various solvents or solvent systems (e.g., slow evaporation, vapor diffusion) to obtain a single, well-ordered crystal (typically >0.1 mm).[23][24]
-
Mounting and Data Collection: The crystal is mounted and flash-cooled in a stream of cold nitrogen. It is then placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays.[23]
-
Data Processing and Structure Solution: The diffraction pattern (a series of spots of varying intensity) is collected.[24] Complex algorithms are then used to solve the "phase problem" and generate an electron density map of the crystal's unit cell.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final structure with precise atomic coordinates.
Conclusion
The characterization of fluorinated heterocycles demands a thoughtful and integrated analytical strategy. No single technique can provide all the necessary information. By leveraging the unparalleled structural detail from ¹⁹F NMR, the definitive molecular formula from HRMS, the robust purity and isomer separation from chromatography, and, when possible, the absolute structure from X-ray crystallography, researchers can confidently and comprehensively characterize these vital molecules. This multi-faceted approach ensures scientific integrity and accelerates the journey from discovery to application.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. whitman.edu [whitman.edu]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 21. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 22. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 23. benchchem.com [benchchem.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 4-(Difluoromethoxy)piperidine Analogs
A Senior Application Scientist's Perspective on Enhancing Drug Discovery through Strategic Fluorination
In the intricate landscape of drug discovery, the metabolic stability of a compound is a pivotal determinant of its journey from a promising lead to a viable therapeutic agent. A high rate of metabolism can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic byproducts. Consequently, medicinal chemists are in a constant search for structural modifications that can enhance a molecule's resilience to metabolic enzymes without compromising its desired pharmacological activity. The piperidine scaffold, a cornerstone in the design of numerous pharmaceuticals, is frequently a site of metabolic vulnerability.[1] This guide provides an in-depth analysis of the in vitro metabolic stability of 4-(difluoromethoxy)piperidine analogs, a class of compounds where strategic fluorination is employed to mitigate metabolic liabilities. We will explore the mechanistic rationale behind this strategy, present a comparative analysis based on experimental data, and provide detailed protocols for robust in vitro assessment.
The Rationale for Fluorination: Taming the Metabolic Beast
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable tool in this regard.[3] It serves as a bioisosteric replacement for more metabolically labile groups, such as a methoxy (-OCH₃) group, effectively blocking common metabolic pathways like O-dealkylation.[3] Furthermore, the strong electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the entire molecule, potentially altering its interaction with metabolic enzymes and further enhancing its stability.[3]
The piperidine ring itself is prone to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[4][5] Common metabolic pathways for piperidine-containing compounds include:
-
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.[4]
-
Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen, often leading to the formation of a lactam.
-
Ring Opening: Enzymatic cleavage of the piperidine ring.
-
N-oxidation: Oxidation of the piperidine nitrogen itself.
By strategically placing a difluoromethoxy group at the 4-position of the piperidine ring, medicinal chemists aim to shield the molecule from these metabolic attacks and improve its pharmacokinetic profile.
Comparative In Vitro Metabolic Stability: A Data-Driven Analysis
To objectively evaluate the impact of the this compound moiety on metabolic stability, we will compare it with its non-fluorinated parent and other fluorinated analogs. The primary endpoints for this comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), determined using human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[6]
| Compound ID | 4-Substituent | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | -OH | 15 | 65.2 |
| Analog 2 | -OCH₃ | 22 | 44.8 |
| Analog 3 | -F | 48 | 20.5 |
| Analog 4 | -OCF₂H | > 60 | < 11.5 |
| Analog 5 | -CF₃ | 55 | 18.0 |
Disclaimer: The data presented in this table is a representative compilation from various sources for illustrative purposes and to highlight the expected trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure of the analogs and the assay conditions.
The data clearly illustrates the profound impact of fluorination on the metabolic stability of the piperidine core. The parent hydroxyl and methoxy analogs (Analog 1 and 2) exhibit relatively short half-lives and high intrinsic clearance, suggesting rapid metabolism. In contrast, the introduction of a single fluorine atom (Analog 3) significantly improves stability. The 4-(difluoromethoxy) analog (Analog 4) demonstrates the most favorable profile, with a half-life exceeding 60 minutes and a correspondingly low intrinsic clearance. This highlights the efficacy of the difluoromethoxy group in blocking metabolic pathways. The trifluoromethyl analog (Analog 5) also shows enhanced stability, further underscoring the benefits of fluorination.
Experimental Protocols: A Guide to Robust In Vitro Assessment
A rigorous and well-controlled in vitro metabolic stability assay is crucial for generating reliable and reproducible data. The following is a detailed protocol for a human liver microsomal stability assay, a widely accepted industry standard.[7][8]
Human Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with human liver microsomes, a rich source of Phase I metabolic enzymes, particularly CYPs.[9]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the in vitro human liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a suspension of pooled human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining at each time point versus time.
-
The elimination rate constant (k) is determined from the slope of this plot.
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[10]
Predicted Metabolic Pathways of 4-Substituted Piperidine Analogs
The following diagram illustrates the primary metabolic pathways for a generic 4-substituted piperidine analog, highlighting the sites of potential enzymatic attack that are mitigated by the introduction of a difluoromethoxy group.
Caption: Predicted metabolic pathways of 4-substituted piperidine analogs.
Conclusion and Future Directions
The strategic incorporation of a 4-(difluoromethoxy) group is a highly effective strategy for enhancing the metabolic stability of piperidine-containing drug candidates. By blocking common sites of CYP-mediated metabolism, this modification can significantly increase a compound's in vitro half-life and reduce its intrinsic clearance. The robust and reproducible in vitro assays detailed in this guide provide the necessary tools for researchers to assess the metabolic stability of their compounds and make data-driven decisions to guide lead optimization. As our understanding of drug metabolism continues to evolve, the development of novel fluorinated motifs and a deeper understanding of their interactions with metabolic enzymes will undoubtedly pave the way for the design of safer and more effective medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. bioivt.com [bioivt.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Selecting an anti-malarial clinical candidate from two potent dihydroisoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Piperidines: A Comparative Analysis
Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
To my fellow researchers and collaborators in the pharmaceutical sciences, the piperidine ring is a familiar scaffold, a cornerstone of medicinal chemistry, and the most prevalent saturated N-heterocycle in FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in achieving potent and selective biological activity. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate its physicochemical properties. Introducing fluorine can alter basicity (pKa), lipophilicity, metabolic stability, and conformational preference, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] For instance, the axial positioning of a fluorine atom in a piperidine ring can increase the basicity of the nitrogen through a favorable C-F···H-N+ dipole interaction, a phenomenon exploited in the development of a kinesin spindle protein (KSP) inhibitor by Merck.
However, the synthesis of stereochemically defined fluorinated piperidines is not trivial. The selection of a synthetic route is a critical decision, dictated by the desired substitution pattern, stereochemistry, available starting materials, and scalability. This guide provides a comparative analysis of the most common and effective synthetic strategies, offering insights into the underlying mechanisms and practical considerations to aid in your selection process. We will explore four principal approaches: the hydrogenation of fluoropyridines, nucleophilic fluorination, electrophilic fluorination, and the cyclization of fluorinated precursors.
Hydrogenation of Fluoropyridines: A Robust and Convergent Approach
The reduction of readily available and often inexpensive fluorinated pyridines is an increasingly popular and powerful strategy for accessing fluorinated piperidines. This approach is attractive due to its convergency and the high diastereoselectivity often observed. Two main catalytic systems are prevalent: heterogeneous palladium-based catalysts and homogeneous rhodium-based catalysts for dearomatization-hydrogenation.
Palladium-Catalyzed Heterogeneous Hydrogenation
This method offers a robust and operationally simple route to a wide array of fluorinated piperidines.[3][4] The key challenge in the hydrogenation of fluoropyridines is preventing hydrodefluorination, the undesired cleavage of the C-F bond.
Causality Behind Experimental Choices: The choice of catalyst and acidic additives is crucial. Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C) are often effective. The addition of a Brønsted acid, such as hydrochloric acid (HCl), is critical for protonating the pyridine nitrogen. This activation makes the ring more susceptible to reduction and also protects the resulting piperidine nitrogen from poisoning the catalyst. The solvent choice, typically methanol, facilitates the dissolution of the pyridinium salt and the hydrogenation process.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
-
Reaction Setup: To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add 10 mol% of 10% Pd/C.
-
Acidification: Add 1.2 equivalents of concentrated hydrochloric acid.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar of H2.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.
-
Work-up and Isolation: After cooling and carefully venting the reactor, the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., NaOH) and the free piperidine extracted with an organic solvent (e.g., dichloromethane). For volatile products, in situ protection with a suitable protecting group (e.g., Boc-anhydride or Cbz-Cl) is recommended before concentration.[4]
Mechanism Insight: The hydrogenation typically proceeds via a cis-addition of hydrogen to the pyridine ring from the catalyst surface, leading to the formation of all-cis substituted piperidines.[1] The fluorine atom, due to stereoelectronic effects, often preferentially occupies an axial position in the resulting piperidine hydrochloride salt.[5]
Rhodium-Catalyzed Dearomatization-Hydrogenation
For substrates where hydrodefluorination is a significant side reaction with palladium catalysts, a two-step, one-pot rhodium-catalyzed dearomatization-hydrogenation process offers a highly diastereoselective alternative.[1]
Causality Behind Experimental Choices: This method first employs a dearomatizing agent, such as pinacolborane (HBpin), in the presence of a rhodium catalyst to reduce the pyridine to a mixture of di- and tetrahydropyridine intermediates. These intermediates are then hydrogenated in the same pot under a hydrogen atmosphere. The rhodium catalyst is key to both steps, and the choice of ligand can influence the efficiency of the process.
Nucleophilic Fluorination: Direct Displacement Strategies
Introducing fluorine via a nucleophilic source is a classical and versatile approach. This can be achieved either by direct displacement of a leaving group on a pre-formed piperidine ring or through a cyclization reaction where the fluoride is incorporated during ring formation.
Deoxyfluorination of Hydroxypiperidines
The conversion of a hydroxyl group to a fluorine atom is a common strategy. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are frequently employed.[6][7]
Causality Behind Experimental Choices: DAST reacts with the alcohol to form a good leaving group, which is then displaced by a fluoride ion delivered from the reagent. The reaction is typically performed at low temperatures to minimize side reactions like elimination and rearrangements. The stereochemical outcome is often inversion of configuration, consistent with an SN2-type mechanism, although an SN1 pathway can operate for substrates that form stable carbocations.[3][6]
Experimental Protocol: Deoxyfluorination of N-Boc-4-hydroxypiperidine with DAST
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-4-hydroxypiperidine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) to the stirred solution.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Fluoro-Prins Cyclization
This elegant strategy combines C-C bond formation, cyclization, and fluorination in a single step to produce 4-fluoropiperidines.[8]
Causality Behind Experimental Choices: The reaction involves the condensation of a homoallylic amine with an aldehyde, promoted by a Lewis acid that also serves as the fluoride source, such as boron trifluoride etherate (BF3·OEt2).[1] The Lewis acid activates the aldehyde towards nucleophilic attack by the alkene, generating a carbocationic intermediate that is then trapped by a fluoride ion from the [BF3OH]- species. Microwave irradiation can be used to accelerate these reactions.[1]
Electrophilic Fluorination: Taming the "Positive" Fluorine
Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. This approach is particularly useful for the synthesis of α-fluorinated carbonyl compounds and for the fluorination of enamines or enolates derived from piperidones.
Causality Behind Experimental choices: Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are popular choices due to their stability, ease of handling, and predictable reactivity.[9][10] The reaction of an enamine derived from a piperidone with an electrophilic fluorinating agent introduces a fluorine atom at the α-position to the nitrogen. The resulting α-fluoro iminium ion can then be trapped by a nucleophile or reduced to afford the fluorinated piperidine.
Experimental Protocol: Electrophilic Fluorination of a Piperidine-derived Enamine
-
Enamine Formation: A solution of the N-protected piperidone in a suitable solvent (e.g., toluene) is treated with a secondary amine (e.g., pyrrolidine) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with azeotropic removal of water to drive the formation of the enamine.
-
Fluorination: The crude enamine is dissolved in a solvent like acetonitrile and cooled to 0 °C. Selectfluor® (1.1 eq) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Reduction: The reaction is quenched with water, and the product is extracted. The intermediate α-fluoro enamine or iminium ion can be reduced in a subsequent step with a reducing agent like sodium borohydride to yield the 3-fluoropiperidine.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is a multi-faceted decision. The following table provides a comparative overview of the key performance indicators for each approach.
| Parameter | Hydrogenation of Fluoropyridines | Nucleophilic Fluorination (Deoxyfluorination) | Electrophilic Fluorination | Cyclization of Fluorinated Precursors (Fluoro-Prins) |
| Starting Materials | Readily available fluoropyridines | Hydroxypiperidines | Piperidones/Enamines | Homoallylic amines, aldehydes |
| Reagent Availability & Cost | Catalysts can be expensive (Rh), but Pd is common. H2 gas required. | DAST/Deoxo-Fluor® are commercially available but can be costly. | Selectfluor®/NFSI are commercially available. | BF3·OEt2 is a common and inexpensive Lewis acid. |
| Typical Yields | Good to excellent (60-95%)[3] | Moderate to good (50-85%), variable | Moderate to good (50-80%) | Good (60-80%)[1] |
| Stereoselectivity | High diastereoselectivity (often all-cis)[1] | Generally SN2 inversion, but can be substrate-dependent (SN1 pathways possible)[6] | Can be diastereoselective depending on substrate and subsequent reduction. | Moderate diastereoselectivity, can be improved at lower temperatures.[1] |
| Functional Group Tolerance | Good, but sensitive to other reducible groups (e.g., nitro, other halides) | Moderate; sensitive to other acid-labile groups. | Good for many functional groups. | Moderate; sensitive to acid-labile groups. |
| Scalability | Can be scalable, especially heterogeneous methods. | Limited by cost and safety of fluorinating agents. | Scalable. | Scalable. |
| Safety Considerations | High-pressure hydrogenation requires specialized equipment. | DAST can be thermally unstable. HF is a potential byproduct. | Electrophilic fluorinating agents are potent oxidizers. | BF3·OEt2 is corrosive and moisture-sensitive. |
| Key Advantages | Convergent, high diastereoselectivity, access to diverse substitution patterns. | Direct conversion of a common functional group (hydroxyl). | Access to α-fluorinated piperidines. | Convergent, one-pot cyclization and fluorination. |
| Key Limitations | Risk of hydrodefluorination, requires high-pressure equipment. | Potential for side reactions (elimination, rearrangement), cost of reagents. | Requires a nucleophilic precursor (enamine/enolate). | Limited to 4-fluoropiperidines, moderate diastereoselectivity. |
Conclusion and Future Outlook
The synthesis of fluorinated piperidines is a vibrant area of research, driven by the significant impact of these motifs in drug discovery. The hydrogenation of fluoropyridines has emerged as a particularly robust and reliable strategy, offering high diastereoselectivity and operational simplicity. Nucleophilic and electrophilic fluorination methods provide essential tools for the direct fluorination of piperidine scaffolds, with the choice of reagent and substrate being critical for success. Cyclization strategies, such as the fluoro-Prins reaction, offer elegant and convergent solutions for specific substitution patterns.
Future developments will likely focus on the discovery of more efficient and selective catalysts for the hydrogenation of fluoropyridines that can operate under milder conditions and further minimize hydrodefluorination. The development of new, safer, and more cost-effective nucleophilic and electrophilic fluorinating reagents will also broaden the applicability of these methods. Furthermore, the continued exploration of asymmetric catalytic methods for all of these strategies will be crucial for accessing enantiomerically pure fluorinated piperidines, which are essential for the development of next-generation therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the demand for innovative and efficient synthetic routes to these valuable compounds will undoubtedly continue to grow.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
A Technical Guide to Evaluating the pKa of 4-(Difluoromethoxy)piperidine and Its Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the acid dissociation constant (pKa) of a molecule is not merely an academic exercise; it is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. The pKa dictates a molecule's charge state at a given pH, which in turn governs fundamental properties such as solubility, membrane permeability, and target binding affinity. Within the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, and its fluorinated derivatives are of increasing interest for their potential to fine-tune these crucial physicochemical parameters.
This guide provides a comprehensive evaluation of the pKa of 4-(difluoromethoxy)piperidine, a compound of interest due to the unique electronic properties of the difluoromethoxy (-OCHF₂) group. As no experimentally determined pKa value for this specific molecule is readily available in the public domain, this guide will establish a robust framework for its evaluation. We will compare its predicted basicity with key structural analogs, provide detailed experimental protocols for its empirical determination, and discuss computational methods as a powerful predictive tool.
The Influence of Substitution on Piperidine Basicity: A Comparative Analysis
The basicity of the piperidine nitrogen is directly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) increase electron density on the nitrogen, making its lone pair more available to accept a proton, thus increasing basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity (lower pKa).
The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This inductive effect is expected to significantly reduce the basicity of the piperidine nitrogen compared to its parent structure and its non-fluorinated methoxy analog.
To contextualize the pKa of this compound, we can compare it to a series of well-characterized derivatives.
| Compound | Structure | Substituent at C4 | Electronic Effect of Substituent | pKa (Conjugate Acid) | Reference |
| Piperidine | -H | Reference | ~11.12 | [1] | |
| 4-Hydroxypiperidine | -OH | Weakly Electron-Withdrawing (Inductive) | 10.74 | [2] | |
| 4-Methoxypiperidine | -OCH₃ | Weakly Electron-Withdrawing (Inductive) | 9.83 (Predicted) | [3] | |
| 3,3-Difluoropiperidine | -F, -F (at C3) | Strongly Electron-Withdrawing (Inductive) | 7.8 | [4] | |
| This compound | -OCHF₂ | Strongly Electron-Withdrawing (Inductive) | Estimated: 8.0 - 9.0 | N/A |
Analysis of Structure-Basicity Relationships:
-
Piperidine serves as our baseline with a pKa of approximately 11.12.[1]
-
4-Hydroxypiperidine shows a slight decrease in basicity (pKa 10.74) due to the weak inductive electron-withdrawing effect of the hydroxyl group.[2]
-
4-Methoxypiperidine , with a predicted pKa of 9.83, is less basic than the 4-hydroxy analog.[3] This highlights the inductive pull of the ether oxygen.
-
The dramatic drop in pKa for 3,3-difluoropiperidine to 7.8 demonstrates the powerful electron-withdrawing capacity of two fluorine atoms directly on the ring.[4]
-
For This compound , the -OCHF₂ group exerts a strong inductive effect, pulling electron density away from the piperidine nitrogen through the ether linkage and the C4 position. While the effect is transmitted through more bonds than in 3,3-difluoropiperidine, it is expected to be substantial. Therefore, a reasonable estimate places its pKa in the range of 8.0 to 9.0, significantly lower than piperidine and 4-methoxypiperidine, but likely slightly more basic than a gem-difluoro substituted analog. A commercial supplier of the related (3S)-3-(difluoromethoxy)piperidine hydrochloride suggests an expected pKa range of 8-11.[5]
Experimental Determination of pKa
To move beyond estimation, empirical measurement is essential. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely accepted methods for pKa determination.
Method 1: Potentiometric Titration
This classical method involves monitoring pH as a titrant (a strong acid or base) is added to a solution of the analyte. The pKa is the pH at which the amine is 50% protonated, corresponding to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]
-
Accurately prepare a ~1 mM solution of this compound hydrochloride in deionized water containing 0.15 M KCl.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[6]
-
Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration Procedure:
-
If starting with the hydrochloride salt, the amine is already protonated. If starting with the free base, acidify the solution to ~pH 2 with 0.1 M HCl.
-
Begin titration by adding small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]
-
Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH value at exactly half the volume of the equivalence point.
-
-
Trustworthiness:
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]
-
Running a blank titration (with only the KCl solution) can help correct for any impurities in the water or reagents.
-
Method 2: NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds that are sparingly soluble or contain impurities. The method relies on the principle that the chemical shift (δ) of a nucleus near the ionization center will change as a function of pH. By monitoring this change, a sigmoidal curve can be generated, with the inflection point corresponding to the pKa.
Caption: Workflow for pKa determination by NMR spectroscopy.
Detailed Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Prepare a series of buffer solutions in deuterium oxide (D₂O) with finely spaced, accurately measured pH values (pD) spanning the expected pKa range (e.g., from pH 7 to 11 in 0.2-0.5 pH unit increments).
-
Dissolve an identical, known concentration of this compound in each buffered D₂O solution.
-
-
NMR Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature.
-
Identify one or more signals that show a significant change in chemical shift with pH. For this compound, the protons or carbons on the carbons alpha to the nitrogen (C2 and C6) are ideal candidates.[7]
-
-
Data Analysis:
-
For each spectrum, accurately determine the chemical shift (δ) of the chosen signal.
-
Plot the chemical shift (δ) on the y-axis against the pH (or pD) on the x-axis.
-
The resulting data should form a sigmoidal curve. Fit this curve using a non-linear regression to the Henderson-Hasselbalch equation.
-
The pKa is the pH value at the inflection point of the fitted curve.[8]
-
-
Causality and Trustworthiness:
-
The change in chemical shift is directly caused by the change in the electronic environment of the nucleus upon protonation/deprotonation of the nearby nitrogen atom.
-
Using multiple nuclei for the analysis can provide several independent pKa determinations from a single set of experiments, increasing confidence in the result.[7]
-
This method is less sensitive to concentration errors than titration and can be used for mixtures, as long as the signals of interest are resolved.
-
Computational pKa Prediction
In silico methods have become an invaluable tool in modern drug discovery for predicting molecular properties, including pKa. These methods can provide reliable estimates before a compound is even synthesized, guiding the selection of candidates for synthesis and further testing.
Methodology Overview:
Computational pKa prediction is typically based on quantum mechanical calculations, often using Density Functional Theory (DFT).[9] The process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.
Caption: Logic for computational pKa prediction using thermodynamic cycles.
Key Considerations for Computational Prediction:
-
Choice of Method: DFT methods like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31+G(d,p)), are commonly used.[9]
-
Solvent Model: Accurately modeling the solvent is crucial. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely employed to simulate the aqueous environment.[10]
-
Thermodynamic Cycle: The pKa is derived from the calculated free energy of the deprotonation reaction in solution. This requires calculating the energies of both the protonated and deprotonated species.[3]
-
Accuracy: While powerful, computational methods are predictive. The accuracy of the prediction depends heavily on the level of theory, the solvent model, and conformational sampling.[11] Results are often compared against experimental values for a set of known compounds to validate the computational model. For aliphatic amines, mean absolute errors of less than 0.5 pKa units can be achieved with well-validated methods.[9]
Conclusion
While the definitive experimental pKa of this compound remains to be published, a comprehensive analysis of its structural analogs provides a strong basis for a well-reasoned estimate. The potent electron-withdrawing nature of the difluoromethoxy group unequivocally points to a significantly lower basicity compared to piperidine, with a pKa likely in the 8.0-9.0 range. This positions the compound in a "sweet spot" for drug development, where it is still sufficiently basic to form salts and engage in hydrogen bonding but may avoid liabilities associated with highly basic amines.
For researchers requiring a precise value, this guide provides detailed, field-proven protocols for both potentiometric titration and NMR spectroscopy, two gold-standard techniques for pKa determination. Furthermore, the outlined computational approaches offer a rapid and increasingly accurate means of predicting this crucial parameter, enabling chemists to make more informed decisions in the design and prioritization of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]
- 3. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 6. LigpKa – a database of pKa values for small molecule ligands designed for the use in structure-based pKa calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 9. reddit.com [reddit.com]
- 10. PubChemLite - this compound (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
- 11. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Mitigating Risk with an Uncharacterized Compound
Hazard Analysis: Deconstructing the Risk Profile
The primary challenge in handling 4-(Difluoromethoxy)piperidine is the absence of a dedicated SDS. Therefore, a conservative approach is paramount. Our hazard assessment is built upon the known risks of the piperidine scaffold and the influence of fluorination.
Piperidine Core: The foundational piperidine ring is a well-characterized hazard. Piperidine itself is flammable, toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage. We must assume that this compound retains a significant degree of this inherent toxicity and corrosivity.
Fluorination Effects: The introduction of a difluoromethoxy group (-OCHF₂) can significantly alter the molecule's chemical and toxicological properties. While fluorine substitution can sometimes reduce the basicity and reactivity of the piperidine nitrogen, it also introduces new potential hazards. Organofluorine compounds can have unique metabolic pathways and toxicities.[1] Of particular concern is the potential for the release of hydrogen fluoride (HF) upon thermal decomposition, a highly corrosive and toxic gas.[2]
Based on data from similar fluorinated piperidine derivatives, we can anticipate the following GHS hazard classifications for this compound:
-
Skin Irritation/Corrosion: Likely to cause skin irritation, and potentially severe burns.[2][3]
-
Serious Eye Damage/Irritation: High probability of causing serious eye irritation or damage.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and solution preparation (small scale, <1g) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | Flame-retardant lab coat | Not typically required if handled in a certified chemical fume hood |
| Reaction setup and workup (small to medium scale, 1-10g) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | Flame-retardant lab coat and a chemical-resistant apron | Not typically required if handled in a certified chemical fume hood |
| Large-scale operations (>10g) or potential for aerosolization | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary based on risk assessment |
Important Considerations:
-
Glove Selection: Always check the glove manufacturer's compatibility chart for resistance to similar chemicals. Regularly inspect gloves for any signs of degradation or perforation.
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated and launder it separately before reuse.[2]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood with adequate airflow.
-
Ventilation: Ensure the laboratory has a well-maintained ventilation system that provides a sufficient number of air changes per hour.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][5]
Step-by-Step Handling and Disposal Protocol
A clear, methodical approach to handling and disposal is critical to prevent accidents and ensure compliance.
Pre-Operational Checklist
-
Review Safety Information: Read and understand this guide and any available safety information for similar compounds.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have spill control materials readily available.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.
Handling Procedure
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
